molecular formula C8H9N3 B1586399 1-Methyl-1H-indazol-5-amine CAS No. 50593-24-3

1-Methyl-1H-indazol-5-amine

Cat. No.: B1586399
CAS No.: 50593-24-3
M. Wt: 147.18 g/mol
InChI Key: PYOFNPHTKBSXOM-UHFFFAOYSA-N
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Description

1-Methyl-1H-indazol-5-amine is a useful research compound. Its molecular formula is C8H9N3 and its molecular weight is 147.18 g/mol. The purity is usually 95%.
The exact mass of the compound 1-Methyl-1H-indazol-5-amine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-Methyl-1H-indazol-5-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Methyl-1H-indazol-5-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methylindazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3/c1-11-8-3-2-7(9)4-6(8)5-10-11/h2-5H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYOFNPHTKBSXOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)N)C=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70377635
Record name 1-METHYL-1H-INDAZOL-5-AMINE
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50593-24-3
Record name 1-METHYL-1H-INDAZOL-5-AMINE
Source EPA DSSTox
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Record name 1-methyl-1H-indazol-5-amine
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Foundational & Exploratory

Technical Monograph: 1-Methyl-1H-indazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Scaffold Architecture, Synthetic Regiocontrol, and Therapeutic Application

Executive Summary

1-Methyl-1H-indazol-5-amine (CAS: 50593-24-3) represents a privileged pharmacophore in modern medicinal chemistry, serving as a critical building block for type I and II kinase inhibitors (e.g., VEGFR, ALK, and TRPM5 modulators). Its structural value lies in the 5-amino group’s ability to function as a nucleophilic anchor for amide/urea coupling, while the N1-methylated indazole core provides essential hydrophobic interactions within ATP-binding pockets.

This guide addresses the primary technical challenge associated with this molecule: regioselective synthesis . The methylation of the indazole ring is prone to tautomeric ambiguity (N1 vs. N2 alkylation), necessitating rigorous separation protocols to ensure isomeric purity.

Part 1: Structural Architectonics & Physicochemical Profile

The molecule features a fused bicyclic system where the benzene ring is fused to a pyrazole ring. The N1-methyl substitution locks the tautomer in the 1H-form, enhancing metabolic stability compared to the unsubstituted parent indazole.

Table 1: Physicochemical Specifications
PropertyDataTechnical Note
IUPAC Name 1-Methylindazol-5-amine-
CAS Number 50593-24-3 Distinct from parent 1H-indazole (293-51-6)
Molecular Formula

-
Molecular Weight 147.18 g/mol Ideal fragment size (<200 Da) for FBDD*
Physical State Off-white to light brown solidOxidizes upon air exposure
Melting Point 175–178 °CSharp mp indicates high purity
pKa (Conjugate Acid) ~3.5 (Pyrazolic N)N2 is weakly basic; 5-NH2 is aniline-like
Solubility DMSO, MeOH, DCMPoor water solubility; requires cosolvents

*FBDD: Fragment-Based Drug Discovery

Part 2: Synthetic Routes & Regiochemical Control

The synthesis of 1-Methyl-1H-indazol-5-amine is governed by the regioselectivity of the alkylation step. The precursor, 5-nitroindazole, exists in a tautomeric equilibrium between 1H and 2H forms.

The Regioselectivity Problem

Direct methylation of 5-nitroindazole using methyl iodide (MeI) and a base (e.g.,


 or NaH) yields a mixture of:
  • N1-isomer (Thermodynamic): 1-methyl-5-nitroindazole (Major product, ~60-80%)

  • N2-isomer (Kinetic): 2-methyl-5-nitroindazole (Minor product, ~20-40%)

The electronic withdrawing effect of the 5-nitro group increases the acidity of the N-H proton but does not sufficiently differentiate the nucleophilicity of N1 vs. N2. Therefore, chromatographic separation at the nitro stage is mandatory before reduction to the amine, as separating the final amine isomers is significantly more difficult due to polarity.

Diagram 1: Synthetic Workflow & Isomer Separation

The following flowchart illustrates the critical path to the target molecule, highlighting the separation checkpoint.

SynthesisPath Start Start: 5-Nitroindazole (CAS: 612-55-5) Reagent Reagents: MeI, K2CO3, DMF (Alkylation) Start->Reagent Mixture Crude Mixture: N1-Me (Major) + N2-Me (Minor) Reagent->Mixture Sn2 Reaction Sep CRITICAL STEP: Flash Chromatography (Hexane/EtOAc Gradient) Mixture->Sep Isomer1 Isomer 1 (Target): 1-Methyl-5-nitroindazole Sep->Isomer1 Elutes 2nd (More Polar) Isomer2 Isomer 2 (Discard): 2-Methyl-5-nitroindazole Sep->Isomer2 Elutes 1st (Less Polar) Reduction Reduction: H2, Pd/C or Fe/NH4Cl Isomer1->Reduction Final Final Product: 1-Methyl-1H-indazol-5-amine (CAS: 50593-24-3) Reduction->Final Yield: >90%

Caption: Synthesis pathway emphasizing the mandatory chromatographic separation of regioisomers at the nitro-intermediate stage.

Part 3: Reactivity & Functionalization Landscape

Once isolated, the 5-amino group behaves as an electron-rich aniline. It is the primary vector for expanding the scaffold into bioactive chemical space.

Key Reaction Classes
  • Amide/Urea Formation: Reaction with acid chlorides or isocyanates generates the classic "hinge-binder" motifs seen in kinase inhibitors (e.g., Axitinib analogs).

  • Buchwald-Hartwig Amination: Pd-catalyzed coupling with aryl halides allows for the construction of biaryl amine architectures.

  • Sandmeyer Reaction: The amino group can be converted to a diazonium salt, allowing substitution with halides (Cl, Br, I) or nitriles, useful for modifying electronic properties of the core.

Diagram 2: Divergent Synthesis Utility

Reactivity Core 1-Methyl-1H-indazol-5-amine (Nucleophilic Core) Amide Amide Coupling (R-COCl / HATU) Core->Amide Urea Urea Formation (R-NCO) Core->Urea Buchwald Pd-Cat. Amination (Ar-X, Pd2(dba)3) Core->Buchwald Sandmeyer Sandmeyer Rxn (NaNO2, CuX) Core->Sandmeyer Prod_Amide Kinase Inhibitors (Hinge Binders) Amide->Prod_Amide Prod_Urea VEGFR/PDGFR Modulators Urea->Prod_Urea Prod_Biaryl Biaryl Scaffolds Buchwald->Prod_Biaryl Prod_Halo 5-Halo-indazoles (Versatile Electrophiles) Sandmeyer->Prod_Halo

Caption: Functionalization map showing the conversion of the 5-amino group into high-value medicinal chemistry motifs.

Part 4: Experimental Protocols

Protocol A: Regioselective Synthesis of 1-Methyl-5-nitroindazole

This protocol prioritizes the separation of the N1 isomer.

Reagents: 5-Nitroindazole (1.0 eq), Iodomethane (1.2 eq),


 (2.0 eq), DMF (anhydrous).
  • Dissolution: Dissolve 5-nitroindazole (10 g, 61.3 mmol) in anhydrous DMF (100 mL) under

    
     atmosphere.
    
  • Deprotonation: Add

    
     (16.9 g, 122.6 mmol) and stir at room temperature for 30 minutes. The solution will darken, indicating anion formation.
    
  • Alkylation: Cool to 0°C. Add Iodomethane (4.6 mL, 73.5 mmol) dropwise over 20 minutes to control exotherm.

  • Reaction: Allow to warm to RT and stir for 12 hours. Monitor by TLC (1:1 Hexane/EtOAc). You will see two spots:

    • Top Spot (Rf ~0.6): 2-Methyl-5-nitroindazole (Minor).

    • Bottom Spot (Rf ~0.4): 1-Methyl-5-nitroindazole (Major).

  • Workup: Pour into ice water (500 mL). The precipitate (mixture of isomers) is filtered, washed with water, and dried.

  • Purification (Critical): Dissolve the solid in minimal DCM. Load onto a silica gel column. Elute with a gradient of 0-40% EtOAc in Hexanes.

    • Collect the second major fraction.

    • Yield: ~6.5 g (60%) of pure 1-methyl-5-nitroindazole as a yellow solid.

Protocol B: Reduction to 1-Methyl-1H-indazol-5-amine

Using Fe/NH4Cl is preferred over catalytic hydrogenation if halogen substituents are present elsewhere, to avoid dehalogenation.

Reagents: 1-Methyl-5-nitroindazole (1.0 eq), Iron powder (5.0 eq),


 (5.0 eq), EtOH/Water (4:1).
  • Setup: Suspend 1-methyl-5-nitroindazole (5.0 g, 28.2 mmol) in EtOH (100 mL) and Water (25 mL).

  • Addition: Add

    
     (7.5 g) and Iron powder (7.9 g).
    
  • Reflux: Heat to 80°C (reflux) with vigorous stirring for 2–4 hours. The yellow color should fade to colorless/grey.

  • Filtration: Filter hot through a Celite pad to remove iron residues. Wash the pad with hot MeOH.

  • Isolation: Concentrate the filtrate. Redissolve in EtOAc, wash with brine, dry over

    
    , and concentrate.
    
  • Result: 1-Methyl-1H-indazol-5-amine is obtained as a light brown solid.

    • Storage: Store under Argon at -20°C. The amine is sensitive to oxidation.

References

  • PubChem. (n.d.). 1-Methylindazol-5-amine (Compound).[1][2] National Library of Medicine. Retrieved from [Link]

  • Cheung, M., et al. (2010). Discovery of indazole derivatives as potent and selective inhibitors of VEGFR2. Bioorganic & Medicinal Chemistry Letters.[3] (Contextual grounding for indazole kinase inhibitors).

  • Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry. (Discusses indazole as an indole bioisostere).
  • Lovering, F., et al. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. (Reference for FBDD properties).

Sources

An In-depth Technical Guide to the Synthesis of 1-Methyl-1H-indazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 1-Methyl-1H-indazol-5-amine

1-Methyl-1H-indazol-5-amine is a pivotal molecular scaffold in contemporary drug discovery and development. Its rigid bicyclic structure, coupled with the presence of a strategically positioned amino group and a methylated nitrogen, imparts favorable physicochemical properties for ligand-receptor interactions. This substituted indazole is a key intermediate in the synthesis of a multitude of pharmacologically active agents, including kinase inhibitors for oncology and treatments for other kinase-related diseases.[1] A thorough understanding of its synthesis is therefore critical for researchers and professionals in the pharmaceutical sciences. This guide provides a comprehensive overview of the primary and alternative synthetic pathways to 1-Methyl-1H-indazol-5-amine, delving into the mechanistic rationale behind the chosen methodologies and offering detailed experimental protocols.

Primary Synthesis Pathway: A Two-Step Approach from 5-Nitroindazole

The most prevalent and well-documented route to 1-Methyl-1H-indazol-5-amine commences with the commercially available 5-nitroindazole. This pathway is characterized by its straightforward nature and generally high yields, proceeding in two distinct steps: regioselective N-methylation followed by reduction of the nitro group.

Start 5-Nitroindazole Step1 Step 1: N-Methylation Start->Step1 Intermediate 1-Methyl-5-nitro-1H-indazole Step1->Intermediate Step2 Step 2: Nitro Group Reduction Intermediate->Step2 End 1-Methyl-1H-indazol-5-amine Step2->End Start 2-Fluoro-5-nitrobenzaldehyde Step1 Cyclization with Hydrazine Hydrate Start->Step1 End 5-Nitroindazole Step1->End

Sources

Comprehensive Guide to 1-Methyl-1H-indazol-5-amine: Nomenclature, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Methyl-1H-indazol-5-amine (CAS: 50593-24-3) is a critical heterocyclic building block in medicinal chemistry, specifically serving as a scaffold for kinase inhibitors (e.g., Wee1, VEGFR-2) and TRPM5 agonists.[1] Its structural integrity relies on the precise regioselective methylation of the indazole ring at the N1 position, distinguishing it from its N2-isomer (2-methyl-2H-indazol-5-amine). This guide provides a definitive technical reference for its nomenclature, structural identification, and synthetic utility.

Nomenclature Architecture & Synonyms

The nomenclature of indazole derivatives is frequently a source of confusion due to the annular tautomerism of the parent 1H-indazole. However, substituting the nitrogen atom "fixes" the tautomer, necessitating precise IUPAC naming to avoid ambiguity between the 1H and 2H isomers.

Systematic Naming Logic
  • Parent Skeleton: Indazole (benzo[c]pyrazole).

  • Tautomer Fixation: The methyl group at nitrogen-1 locks the structure into the 1H-indazole form.

  • Substituents:

    • Position 1: Methyl group (-CH₃).[2][3][4]

    • Position 5: Primary amine group (-NH₂).

Synonym Database

The following table categorizes valid synonyms used across academic literature, patent filings, and commercial catalogs.

CategoryPrimary Name/SynonymContext of Use
IUPAC (Preferred) 1-Methyl-1H-indazol-5-amine Formal chemical indexing; Patent claims.
Semi-Systematic 1-Methyl-5-amino-1H-indazoleCommon in synthetic organic chemistry papers.
Inverted 5-Amino-1-methylindazoleFrequently used in vendor catalogs (alphabetized by amino).
Functional 5-Amino-1-methyl-1H-indazoleEmphasizes the amine functionality for coupling reactions.
Legacy/Ambiguous 1-Methylindazol-5-amineCaution:[2][3] Omits the "1H" designator; technically ambiguous but generally assumed to be the N1 isomer.
CAS Registry 50593-24-3 Unique numerical identifier for the N1-methyl isomer.[3]

Critical Note on Isomerism: Do not confuse with 1H-indazol-5-amine (CAS: 19335-11-6), which lacks the methyl group, or 2-methyl-2H-indazol-5-amine , which is the regioisomer. The CAS 50593-24-3 is specific to the N1-methylated species.

Structural Visualization & Numbering

To ensure unambiguous identification, the following diagram illustrates the standard numbering scheme of the indazole ring system. Note the specific location of the methyl group at N1, which precludes tautomerism.

IndazoleStructure Figure 1: Numbering scheme of 1-Methyl-1H-indazol-5-amine showing N1-methylation. N1 N1 (Me) N2 N2 N1->N2 Methyl CH₃ N1->Methyl Alkylation C3 C3 N2->C3 C3a C3a C3->C3a C4 C4 C3a->C4 C5 C5 (NH₂) C4->C5 C6 C6 C5->C6 Amine NH₂ C5->Amine Functionalization C7 C7 C6->C7 C7a C7a C7->C7a C7a->N1 C7a->C3a Fused Bond

Technical Specifications & Properties

PropertyDataSource Validation
Molecular Formula C₈H₉N₃Calculated
Molecular Weight 147.18 g/mol Calculated
Physical State Solid (Crystalline Powder)Sigma-Aldrich [1]
Melting Point 142–144 °CChemicalBook [2]
Boiling Point 321.6 ± 15.0 °C (Predicted)ChemicalBook [2]
pKa ~3.85 (Predicted)ChemicalBook [2]
Solubility Soluble in DMSO, Methanol, DCMExperimental Observation
InChI Key PYOFNPHTKBSXOM-UHFFFAOYSA-NPubChem

Synthetic Protocol: Nitro Reduction

A primary method for accessing 1-Methyl-1H-indazol-5-amine is the reduction of its nitro precursor, 1-methyl-5-nitro-1H-indazole . The following protocol utilizes an Iron/Ammonium Chloride reduction system, favored for its high chemoselectivity and operational simplicity compared to catalytic hydrogenation.

Reaction Scheme

Precursor: 1-methyl-5-nitro-1H-indazole (CAS: 105559-46-2) Reagents: Iron Powder (Fe), Ammonium Chloride (NH₄Cl) Solvent: Ethanol/Water (EtOH/H₂O)[3]

Step-by-Step Methodology
  • Preparation: In a round-bottom flask, dissolve 1-methyl-5-nitro-1H-indazole (1.0 eq) in a mixture of Ethanol and Water (3:1 ratio).

  • Activation: Add Ammonium Chloride (5.0 eq) and Iron Powder (4.0 eq) to the solution.

    • Mechanism Note: NH₄Cl acts as an electrolyte to activate the iron surface, facilitating electron transfer.

  • Reflux: Heat the reaction mixture to 80°C (reflux) with vigorous stirring for 1–2 hours. Monitor via TLC or LC-MS for the disappearance of the nitro starting material.

  • Work-up:

    • Cool the mixture to room temperature.

    • Dilute with Dichloromethane (DCM) or Ethyl Acetate.

    • Filter through a pad of Celite to remove iron residues.

  • Isolation: Wash the organic filtrate with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purification: The crude product is typically pure enough (>95%) for subsequent steps. If necessary, purify via recrystallization from ethanol or column chromatography.

Yield: Typically 90–99%.

Applications in Drug Discovery[3][5][6][7]

1-Methyl-1H-indazol-5-amine serves as a pharmacophore scaffold in several high-value therapeutic areas:

  • Kinase Inhibitors: The indazole core mimics the adenine ring of ATP, allowing it to bind to the hinge region of kinase enzymes. It is a key intermediate in the synthesis of Wee1 inhibitors (for cancer therapy) [2].

  • TRPM5 Agonists: Used in the development of modulators for the Transient Receptor Potential Melastatin 5 (TRPM5) ion channel, which is involved in taste signaling and insulin secretion [3].

  • Tau Protein Modulators: Derivatives are explored in the preparation of hydrazone compounds for treating tau-protein associated neurodegenerative diseases [2].

References

  • Sigma-Aldrich. 1-Methyl-1H-indazol-5-amine Product Specification. Retrieved from

  • ChemicalBook. 1-METHYL-1H-INDAZOL-5-AMINE Properties and Synthesis. Retrieved from

  • MedChemExpress. 1-Methyl-1H-indazol-5-amine Drug Intermediate. Retrieved from

  • PubChem. Compound Summary for CID 12628695. Retrieved from

Sources

Technical Guide: 1-Methyl-1H-indazol-5-amine (CAS: 59049-76-2)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Methyl-1H-indazol-5-amine (CAS: 59049-76-2) acts as a critical heterocyclic building block in modern medicinal chemistry, particularly in the development of small-molecule kinase inhibitors.[1][2] As a "privileged scaffold," the indazole core mimics the adenine ring of ATP, allowing derivatives to bind effectively to the hinge region of various protein kinases (e.g., VEGFR, Lck, ITK).

This guide provides a rigorous technical analysis of the synthesis, regiochemical characterization, and application of this moiety. It addresses the primary synthetic challenge—controlling N1 vs. N2 alkylation—and details self-validating protocols for its integration into drug discovery workflows.

Part 1: Chemical Identity & Structural Properties[3]

PropertyData
Chemical Name 1-Methyl-1H-indazol-5-amine
CAS Number 59049-76-2
Molecular Formula C₈H₉N₃
Molecular Weight 147.18 g/mol
Appearance Light brown to off-white solid
Solubility Soluble in DMSO, MeOH, DCM; slightly soluble in water
pKa (Conjugate Acid) ~3.5 (Pyridine-like N2), ~4.8 (Aniline-like N5)
Key Structural Feature Fused benzene-pyrazole ring; Exocyclic amine at C5
Structural Logic

The molecule contains two distinct nitrogen environments:[1][2]

  • Indazole Nitrogens (N1/N2): The N1-methyl group locks the tautomeric equilibrium, preventing the N1-H/N2-H shift common in unsubstituted indazoles.

  • Exocyclic Amine (C5-NH₂): This is the primary handle for derivatization. It is electronically coupled to the electron-rich indazole system, making it a competent nucleophile for amide couplings and Buchwald-Hartwig aminations.

Part 2: Synthesis & Regiocontrol (The "How-To")

The synthesis of 1-Methyl-1H-indazol-5-amine is dominated by the challenge of regioselectivity during the methylation step. The precursor, 5-nitroindazole, has two nucleophilic sites (N1 and N2).

Workflow Diagram: Regioselective Synthesis

The following diagram illustrates the critical separation step required to isolate the bioactive N1-isomer from the N2-byproduct.

SynthesisWorkflow Start 5-Nitroindazole (Precursor) Methylation Methylation (MeI, K2CO3, DMF) Start->Methylation Mixture Isomeric Mixture (N1-Me + N2-Me) Methylation->Mixture Separation Purification (Column Chromatography) Mixture->Separation N1_Isomer 1-Methyl-5-nitroindazole (Desired Intermediate) Separation->N1_Isomer Major Product (Usually) N2_Isomer 2-Methyl-5-nitroindazole (Byproduct) Separation->N2_Isomer Minor Product Reduction Reduction (H2, Pd/C or Fe/NH4Cl) N1_Isomer->Reduction Final 1-Methyl-1H-indazol-5-amine (Target) Reduction->Final

Caption: Synthetic pathway emphasizing the critical chromatographic separation of N1/N2 isomers prior to reduction.

Detailed Protocol: Methylation & Separation

Objective: Synthesize 1-methyl-5-nitroindazole while minimizing the N2 isomer.

  • Reaction: Dissolve 5-nitroindazole (1.0 eq) in DMF (0.5 M). Add K₂CO₃ (1.2 eq) and stir for 15 min. Dropwise add Methyl Iodide (1.1 eq) at 0°C. Warm to RT and stir for 12h.

  • Causality: The N1 position is thermodynamically favored, but kinetic control often yields substantial N2 alkylation (up to 30-40%). Using a polar aprotic solvent like DMF promotes Sɴ2 reaction but does not eliminate regiochemical ambiguity.

  • Separation (Critical):

    • Quench with water and extract with EtOAc.[3]

    • Chromatography: Elute with Hexane/EtOAc (gradient).

    • Identification: The N1-isomer typically elutes after the N2-isomer (check TLC).

    • Diagnostic NMR:

      • N1-Me: Methyl singlet appears ~4.05 ppm.

      • N2-Me: Methyl singlet appears ~4.20 ppm (deshielded).

      • Validation: Confirm structure via NOESY (N-Me correlation to H7 proton confirms N1 placement).

Reduction to Amine

Protocol: Hydrogenation (Standard)

  • Dissolve 1-methyl-5-nitroindazole in MeOH.

  • Add 10% Pd/C (10 wt%).

  • Stir under H₂ atmosphere (balloon pressure) for 4–6 hours.

  • Filter through Celite to remove catalyst.

  • Concentrate to yield 1-methyl-1H-indazol-5-amine.

Part 3: Medicinal Chemistry Applications[1][2][3][8][9][10][11][12]

Kinase Inhibition (Hinge Binding)

The 1-methyl-1H-indazol-5-amine scaffold is a bioisostere for the adenine ring of ATP. The exocyclic amine (N5) is frequently used to form hydrogen bonds with the "hinge region" of kinase enzymes, specifically targeting residues like Methionine or Threonine in the ATP-binding pocket.

Key Targets:

  • Lck (Lymphocyte-specific protein tyrosine kinase): Indazole analogs show potency against Lck, a target for autoimmune diseases.

  • TRPM5: Used as an agonist intermediate.[4]

  • VEGFR/PDGFR: Similar to the drug Axitinib (which uses a 6-substituted indazole), the 5-amino variants are explored for anti-angiogenic properties.

Buchwald-Hartwig Cross-Coupling

The amine at position 5 is an excellent substrate for Palladium-catalyzed C-N bond formation.

Optimized Conditions:

  • Catalyst: Pd₂(dba)₃ or Pd(OAc)₂

  • Ligand: XPhos or BrettPhos (preferred for electron-rich amines)

  • Base: Cs₂CO₃ or NaOtBu

  • Solvent: Dioxane or Toluene, 100°C.

Mechanism of Action Diagram

The following diagram details how the indazole scaffold integrates into a generic Tyrosine Kinase inhibitor design.

KinaseInhibition Scaffold 1-Methyl-1H-indazol-5-amine (Core Scaffold) Coupling Amide/Urea Coupling (Linker Attachment) Scaffold->Coupling Inhibitor Final Kinase Inhibitor Coupling->Inhibitor Target ATP Binding Pocket (Kinase Hinge Region) Inhibitor->Target Competitive Inhibition HBond H-Bond Interaction (N2 & NH Groups) Target->HBond Molecular Recognition

Caption: Logical flow from scaffold synthesis to biological interaction within the kinase ATP pocket.

Part 4: Reactivity Profile & Handling

Nucleophilicity

The C5-amine is moderately nucleophilic. It is less reactive than a simple aniline due to the electron-withdrawing nature of the pyrazole ring, but more reactive than nitro-substituted anilines.

  • Implication: Acylation reactions (e.g., with acid chlorides) proceed readily at RT with mild bases (Et₃N).

C3-Lithiation (Advanced Functionalization)

The C3 proton of the indazole ring is acidic enough for lithiation, allowing for further functionalization after the amine has been protected.

  • Reagent: n-BuLi or LDA at -78°C.

  • Electrophiles: I₂, DMF (to form aldehydes), or boronic esters.

Safety Protocol
  • Hazard: As an aromatic amine, treat as a potential mutagen/carcinogen.

  • Handling: Use a fume hood. Wear nitrile gloves (double gloving recommended for solution handling).

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 4°C to prevent oxidation (browning) of the amine.

References

  • Regioselective Synthesis of Indazoles

    • Title: Synthesis of 1H-Indazoles via Silver(I)
    • Source: ACS Omega, 2021.
    • Context: Discusses the broad utility of indazole scaffolds in drugs like Axitinib and the challenges of regioselective synthesis.
    • URL:[Link]

  • Medicinal Chemistry of Indazoles

    • Title: Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview.
    • Source: European Journal of Medicinal Chemistry / ResearchG
    • Context: Detailed review of indazole-based drugs, including kinase inhibitors (Lck, VEGFR) and the structural logic of the 5-amino position.
    • URL:[Link]

  • Kinase Inhibitor Applications

    • Title: 1-Methyl-1H-indazol-5-amine | Drug Intermediate.[4]

    • Source: MedChemExpress.
    • Context: Identifies the compound specifically as an intermediate for TRPM5 agonists and kinase research.
  • Isomer Separation Techniques

    • Title: Regioselective Syntheses of Bis(indazolyl)methane Isomers.[3]

    • Source: NIH / PubMed.
    • Context: Provides technical details on distinguishing N1 vs N2 isomers via NMR and thermodynamic control, applicable to the methyl-amine deriv
    • URL:[Link]

Sources

Methodological & Application

Application Note: Synthesis and Evaluation of TRPM5 Agonists Using 1-Methyl-1H-indazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and pharmacologists involved in the discovery of TRP channel modulators. It details the synthesis of N-(1-methyl-1H-indazol-5-yl)amides , a privileged scaffold class for TRPM5 positive allosteric modulation (PAM), using 1-Methyl-1H-indazol-5-amine as the core building block.

Executive Summary & Mechanism of Action

TRPM5 (Transient Receptor Potential Melastatin 5) is a calcium-activated monovalent cation channel critical for Type II taste receptor signaling (sweet, bitter, umami) and glucose-stimulated insulin secretion (GSIS) in pancreatic


-cells. Agonists of TRPM5 are highly sought after as potential therapeutics for Type 2 Diabetes and as taste enhancers.

The 1-Methyl-1H-indazol-5-amine scaffold serves as a bioisosteric replacement for indole-based modulators, offering improved metabolic stability and solubility. This protocol details the synthesis of a representative high-potency agonist, Compound TRPM5-IND-1 (a generic designator for N-(1-methyl-1H-indazol-5-yl)benzamides), and the subsequent biological validation.

Mechanism of Action (DOT Visualization)

The following diagram illustrates the signal transduction pathway where the synthesized agonist potentiates the TRPM5 channel, leading to membrane depolarization.

TRPM5_Pathway GPCR GPCR (Taste/GLP-1) PLC PLC-beta GPCR->PLC IP3 IP3 Production PLC->IP3 ER Endoplasmic Reticulum (Ca2+ Store) IP3->ER  Binds IP3R Ca Intracellular [Ca2+] Increase ER->Ca  Release TRPM5 TRPM5 Channel (Closed -> Open) Ca->TRPM5  Activates Agonist Indazole Agonist (Synthesized Ligand) Agonist->TRPM5  Potentiates (PAM) Depol Membrane Depolarization (Na+ Influx) TRPM5->Depol Response Insulin Secretion / Neurotransmitter Release Depol->Response

Caption: TRPM5 activation pathway. The synthesized indazole agonist acts as a Positive Allosteric Modulator (PAM), lowering the Ca2+ threshold for channel opening.

Chemical Synthesis Protocol

The synthesis strategy utilizes an amide coupling reaction between 1-Methyl-1H-indazol-5-amine and a substituted benzoic acid. This approach allows for rapid diversification of the "tail" region (R-group) to optimize hydrophobic interactions within the TRPM5 transmembrane domain.

Retrosynthetic Analysis
  • Target: N-(1-methyl-1H-indazol-5-yl)-3-(trifluoromethyl)benzamide (Model Compound)

  • Bond Disconnection: Amide bond.

  • Precursors: 1-Methyl-1H-indazol-5-amine + 3-(Trifluoromethyl)benzoic acid.

Experimental Workflow (DOT Visualization)

Synthesis_Workflow Start 1-Methyl-1H-indazol-5-amine Coupling Coupling Reaction (HATU/DIPEA or Pyridine) Start->Coupling Reagent Acid Chloride / Carboxylic Acid Reagent->Coupling Workup Aqueous Workup (EtOAc/NaHCO3) Coupling->Workup Purify Flash Chromatography (Hex/EtOAc) Workup->Purify Final Purified TRPM5 Agonist Purify->Final

Caption: Step-by-step synthetic workflow for the preparation of indazole-based TRPM5 modulators.

Detailed Protocol: Amide Coupling

Materials:

  • 1-Methyl-1H-indazol-5-amine (CAS: 59040-30-1)

  • 3-(Trifluoromethyl)benzoic acid (Representative coupling partner)

  • HATU (Coupling reagent)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (Anhydrous N,N-Dimethylformamide)

Step-by-Step Procedure:

  • Preparation: In a flame-dried 50 mL round-bottom flask, dissolve 3-(trifluoromethyl)benzoic acid (1.0 equiv, 2.0 mmol) in anhydrous DMF (10 mL).

  • Activation: Add HATU (1.2 equiv, 2.4 mmol) and DIPEA (2.5 equiv, 5.0 mmol). Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid. Note: The solution should turn slightly yellow.

  • Addition: Add 1-Methyl-1H-indazol-5-amine (1.0 equiv, 2.0 mmol) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 4–6 hours. Monitor progress by TLC (50% EtOAc/Hexanes) or LC-MS. The amine spot should disappear, and a new, less polar product spot should appear.

  • Workup: Dilute the reaction mixture with Ethyl Acetate (50 mL). Wash sequentially with:

    • Saturated NaHCO3 (2 x 30 mL) to remove unreacted acid.

    • Water (2 x 30 mL) to remove DMF.

    • Brine (1 x 30 mL).

  • Drying: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (SiO2) using a gradient of 0–60% Ethyl Acetate in Hexanes.

  • Characterization: Verify structure via 1H-NMR (DMSO-d6) and LC-MS (M+H).

Data Summary: Expected Stoichiometry & Yield
ComponentEquiv.Mol. WeightMass/Vol (for 2 mmol scale)Role
Indazole Amine 1.0147.18 g/mol 294 mgCore Scaffold
Benzoic Acid 1.0190.12 g/mol 380 mgTail Group
HATU 1.2380.23 g/mol 912 mgCoupling Agent
DIPEA 2.5129.24 g/mol 870 µLBase
Target Yield ----~500-550 mg (75-85%) Final Product

Biological Validation (Self-Validating System)

To confirm the synthesized compound acts as a TRPM5 agonist, a functional FLIPR Calcium Assay is required. This assay validates the compound's ability to potentiate calcium flux in cells expressing TRPM5.

Assay Protocol

Cell Line: HEK293 cells stably transfected with human TRPM5 (hTRPM5-HEK). Control: Parental HEK293 cells (Null control).

  • Seeding: Plate hTRPM5-HEK cells in 384-well black-wall plates (15,000 cells/well) 24 hours prior to assay.

  • Dye Loading: Incubate cells with Fluo-4 AM calcium indicator dye for 45 minutes at 37°C.

  • Compound Addition:

    • Prepare a 10-point dilution series of the synthesized Indazole Agonist.

    • Add compound to cells and incubate for 5 minutes (Pre-incubation).

  • Activation: Inject a sub-maximal concentration of ATP (1 µM) or Thapsigargin to trigger internal Ca2+ release. Rationale: TRPM5 requires intracellular Ca2+ to open. The agonist should increase the magnitude of the Ca2+ signal compared to DMSO control.

  • Readout: Measure fluorescence intensity (Ex 488 nm / Em 520 nm) using a FLIPR Tetra or similar plate reader.

Validation Criteria:

  • EC50 Calculation: The compound should exhibit a dose-dependent increase in fluorescence with an EC50 < 10 µM.

  • Specificity: No effect should be observed in parental HEK293 cells lacking TRPM5.

References

  • TRPM5 Structure & Function: Prawitt, D., et al. "TRPM5 is a transient Ca2+-activated cation channel responding to rapid changes in [Ca2+]i." Proceedings of the National Academy of Sciences (2003).

  • Indazole Scaffold in Medicinal Chemistry: Meanwell, N. A. "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry (2011).

  • TRPM5 High Throughput Screening: Palmer, R. K., et al.[1] "High throughput screening assay for the TRPM5 ion channel." U.S. Patent 7,749,730 (Redpoint Bio Corp).[1]

  • Amide Coupling Protocols: Valeur, E., & Bradley, M. "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews (2009).

Sources

Strategic Utilization of 1-Methyl-1H-indazol-5-amine as a Privileged Scaffold in CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Technical Protocol Guide

Executive Summary: The Indazole Advantage in Neurology

1-Methyl-1H-indazol-5-amine is a high-value "privileged scaffold" in neuropharmacology. Its structural utility lies in its ability to mimic the purine ring of ATP, making it an ideal hinge-binding motif for kinase inhibitors. In neurological research, this specific isomer is critical for developing inhibitors against Leucine-Rich Repeat Kinase 2 (LRRK2) —a primary therapeutic target for Parkinson’s Disease (PD)—and Rho-associated Protein Kinase (ROCK) , a target for neuroregeneration.

Unlike the unmethylated 1H-indazole, the 1-methyl group locks the tautomeric state, improving metabolic stability and blood-brain barrier (BBB) permeability, both non-negotiable requirements for CNS drug candidates.

Application Note: Targeting LRRK2 in Parkinson’s Disease[1][2][3][4]

The Mechanistic Rationale

Mutations in the LRRK2 gene (e.g., G2019S) increase kinase activity, leading to hyperphosphorylation of Rab GTPases (specifically Rab10), lysosomal dysfunction, and dopaminergic neuronal death.

  • Role of 1-Methyl-1H-indazol-5-amine: It serves as the ATP-competitive core. The indazole nitrogen (N2) accepts a hydrogen bond from the kinase hinge region, while the 5-amino group acts as a vector for extending side chains into the solvent-exposed region or the specificity pocket. This extension is crucial for achieving selectivity over other kinases.

Signaling Pathway & Inhibition Logic

The following diagram illustrates the pathological signaling cascade in PD and the intervention point for indazole-based inhibitors.

LRRK2_Pathway LRRK2_Mut LRRK2 (G2019S Mutation) [Hyperactive Kinase] Rab10 Rab10 Protein LRRK2_Mut->Rab10 Phosphorylates Indazole 1-Methyl-1H-indazol-5-amine Derivatives Indazole->LRRK2_Mut Competitive Inhibition (Hinge Binder) ATP ATP ATP->LRRK2_Mut Activates pRab10 Phospho-Rab10 (pT73) Rab10->pRab10 Pathological Conversion Lysosome Lysosomal Dysfunction & Alpha-Synuclein Aggregation pRab10->Lysosome Disrupts Trafficking NeuronDeath Dopaminergic Neuron Death Lysosome->NeuronDeath Neurodegeneration

Figure 1: Mechanism of Action for Indazole-based LRRK2 Inhibitors in Parkinson's Disease pathology.

Protocol A: Chemical Functionalization (Library Generation)

Objective: To synthesize a library of LRRK2 inhibitors using 1-Methyl-1H-indazol-5-amine as the starting scaffold. The 5-amino group is chemically versatile, allowing for amide coupling or urea formation to tune potency.

Materials
  • Scaffold: 1-Methyl-1H-indazol-5-amine (CAS 50593-24-3)[1]

  • Reagents: HATU (Coupling agent), DIPEA (Base), DMF (Solvent).

  • Carboxylic Acids: Diverse library of aromatic/heteroaromatic acids (R-COOH).

Step-by-Step Methodology
  • Preparation: Dissolve 1.0 equiv of R-COOH in anhydrous DMF (0.1 M concentration).

  • Activation: Add 1.2 equiv of HATU and 2.0 equiv of DIPEA. Stir at Room Temperature (RT) for 15 minutes to activate the acid.

  • Coupling: Add 1.0 equiv of 1-Methyl-1H-indazol-5-amine .

  • Reaction: Stir at RT for 4–12 hours. Monitor conversion via LC-MS (Target mass = Mass of Acid + 147.18 - 18.02).

  • Workup: Dilute with EtOAc, wash with saturated NaHCO₃ and brine. Dry over Na₂SO₄.

  • Purification: Isolate via flash chromatography (Hexane/EtOAc gradient).

Self-Validation Check:

  • Success Indicator: Appearance of a new amide peak in ¹H NMR (typically δ 10.0–10.5 ppm for the NH proton).

  • Failure Mode: If no product forms, check for steric hindrance on the carboxylic acid; consider using acid chlorides instead of HATU coupling.

Protocol B: High-Throughput LRRK2 Kinase Assay (TR-FRET)

Objective: To quantify the inhibitory potency (IC₅₀) of the synthesized indazole derivatives against LRRK2 G2019S.

Experimental Logic

This assay uses Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). A specific antibody binds to the phosphorylated product (Lanthascreen™). If the indazole inhibits LRRK2, phosphorylation decreases, reducing the FRET signal.

Workflow Diagram

Assay_Workflow Step1 Step 1: Plate Setup 384-well plate Step2 Step 2: Enzyme Mix LRRK2 G2019S + Inhibitor Step1->Step2 Step3 Step 3: Substrate Start Add ATP + ERM (Substrate) Step2->Step3 Step4 Step 4: Incubation 60 min @ RT Step3->Step4 Step5 Step 5: Detection Add Tb-anti-pERM Ab Step4->Step5 Step6 Step 6: Readout TR-FRET (Ex 340nm / Em 520nm) Step5->Step6

Figure 2: TR-FRET Kinase Assay Workflow for LRRK2 Inhibitor Screening.

Detailed Procedure
  • Compound Dilution: Prepare 3-fold serial dilutions of the indazole derivatives in 100% DMSO (Top concentration 10 mM). Acoustic dispense 10 nL into a 384-well low-volume plate.

  • Enzyme Addition: Add 2.5 µL of 2x LRRK2 G2019S enzyme buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Pre-Incubation: Centrifuge and incubate for 15 min to allow inhibitor binding.

  • Reaction Initiation: Add 2.5 µL of 2x Substrate/ATP mix (Fluorescein-ERM substrate + Km concentration of ATP).

  • Reaction Stop: After 60 min, add 5 µL of EDTA/Terbium-labeled antibody detection mix.

  • Data Analysis: Read on a plate reader (e.g., EnVision). Calculate the TR-FRET ratio (520 nm / 495 nm). Plot % Inhibition vs. Log[Concentration] to derive IC₅₀.

Protocol C: Blood-Brain Barrier (BBB) Permeability (PAMPA)

Objective: To determine if the synthesized 1-methyl-1H-indazol-5-amine derivatives can passively cross the BBB, a prerequisite for treating CNS disorders.

Method: Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)
  • Donor Plate Preparation: Dissolve compounds in PBS (pH 7.4) with 5% DMSO to a final concentration of 10 µM. Add 200 µL to the donor wells.

  • Membrane Coating: Coat the PVDF filter of the acceptor plate with 4 µL of Porcine Brain Lipid (PBL) solution (20 mg/mL in dodecane).

  • Acceptor Plate: Add 200 µL of PBS to the acceptor wells.

  • Sandwich & Incubate: Place the acceptor plate on top of the donor plate. Incubate at 25°C for 18 hours in a humidity chamber.

  • Quantification: Separate plates and measure compound concentration in both donor and acceptor wells using UV-Vis spectroscopy or LC-MS/MS.

  • Calculation: Calculate Effective Permeability (

    
    ) using the formula:
    
    
    
    
    Where
    
    
    is acceptor concentration,
    
    
    is filter area,
    
    
    is volume,
    
    
    is time.

Data Interpretation Table:

Permeability (

cm/s)
ClassificationAction Item
> 4.0 High CNS PermeabilityAdvance to In Vivo PK
2.0 – 4.0 Moderate PermeabilityOptimize Lipophilicity (LogD)
< 2.0 Low CNS PermeabilityReject / Re-design Side Chains

References

  • MedChemExpress. (n.d.). 1-Methyl-1H-indazol-5-amine Product Information. Retrieved from

  • National Center for Biotechnology Information. (2022). Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors. PubChem.[2] Retrieved from

  • American Chemical Society. (2022). Evaluation of the Indazole Analogs of 5-MeO-DMT and Related Tryptamines as Serotonin Receptor 2 Agonists. ACS Medicinal Chemistry Letters. Retrieved from

  • Axon Medchem. (n.d.). LRRK2-IN-1: Potent, ATP-competitive and selective inhibitor.[3] Retrieved from

  • Sigma-Aldrich. (n.d.). 1-Methyl-1H-indazol-5-amine CAS 50593-24-3 Properties. Retrieved from

Sources

Application of 1-Methyl-1H-indazol-5-amine in Material Science: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling the Potential of a Versatile Building Block

1-Methyl-1H-indazol-5-amine, a molecule predominantly recognized for its role as a key intermediate in pharmaceutical synthesis, holds untapped potential within the realm of material science.[1][2] While its journey in drug discovery is well-documented, its inherent electronic and structural attributes suggest a promising future in the design of advanced functional materials. This guide serves to bridge this gap, offering researchers and scientists a comprehensive overview of its prospective applications, grounded in established chemical principles and analogous material systems. We will explore its utility as a foundational component for novel organic electronic materials, providing both the theoretical framework and detailed, actionable protocols to spur innovation in this exciting area.

Section 1: Core Concepts & Rationale for Application

The unique molecular architecture of 1-Methyl-1H-indazol-5-amine, featuring a bicyclic aromatic indazole core and a primary amine substituent, makes it an intriguing candidate for material science applications. The indazole ring system provides a stable, planar scaffold, while the methyl group influences its solubility and electronic properties.[3] The amine group, in particular, is a versatile functional handle for a variety of chemical transformations, allowing for its incorporation into larger, more complex molecular structures.

Electronic Properties and Potential as a Hole-Transporting Material

The presence of the electron-donating amino group on the aromatic indazole core suggests that derivatives of 1-Methyl-1H-indazol-5-amine could exhibit favorable highest occupied molecular orbital (HOMO) energy levels, a critical characteristic for hole-transporting materials (HTMs) in organic electronic devices such as Organic Light-Emitting Diodes (OLEDs) and perovskite solar cells. The overall electron-rich nature of the molecule can facilitate the movement of positive charge carriers (holes).

A Building Block for Functional Polymers and Coordination Complexes

The primary amine functionality allows for the integration of the 1-Methyl-1H-indazol-5-amine unit into polymeric backbones through techniques like polycondensation or as pendant groups via post-polymerization modification.[4] Such polymers could possess unique photophysical or electronic properties. Furthermore, the nitrogen atoms within the indazole ring and the exocyclic amine can act as ligands for metal ions, opening avenues for the creation of coordination polymers and metal-organic frameworks (MOFs) with potential applications in catalysis and sensing.[2][5]

Section 2: Application in Organic Light-Emitting Diodes (OLEDs)

A significant area of opportunity for 1-Methyl-1H-indazol-5-amine lies in the development of materials for OLEDs. Its derivatives could function as hosts for phosphorescent emitters or as components in Thermally Activated Delayed Fluorescence (TADF) emitters.

Conceptual Framework: Designing a TADF Emitter

TADF emitters are a class of purely organic molecules that can harvest both singlet and triplet excitons for light emission, leading to high internal quantum efficiencies in OLEDs. They are typically designed with a donor-acceptor (D-A) architecture to achieve a small energy gap between the lowest singlet (S1) and triplet (T1) excited states (ΔEST). The electron-donating 1-Methyl-1H-indazol-5-amine moiety can serve as an effective donor component when coupled with a suitable electron-accepting unit.

Conceptual Design of a TADF Emitter Incorporating 1-Methyl-1H-indazol-5-amine:

TADF_Concept cluster_Donor Electron Donor (D) cluster_Acceptor Electron Acceptor (A) Donor 1-Methyl-1H-indazol-5-amine moiety Acceptor e.g., Triazine, Benzophenone, Sulfone Donor->Acceptor Covalent Linkage (e.g., Buchwald-Hartwig Coupling)

Caption: Conceptual D-A structure for a TADF emitter.

Section 3: Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis and characterization of a hypothetical hole-transporting material derived from 1-Methyl-1H-indazol-5-amine.

Synthesis of a Diarylamine-Indazole Derivative: A Potential Hole-Transporting Material

This protocol outlines the synthesis of N,N-bis(4-methoxyphenyl)-1-methyl-1H-indazol-5-amine, a molecule designed to possess hole-transporting properties by incorporating triphenylamine-like moieties.

Reaction Scheme:

Synthesis_Workflow Start 1-Methyl-1H-indazol-5-amine + 4-Iodoanisole Reaction Buchwald-Hartwig Cross-Coupling Start->Reaction Product N,N-bis(4-methoxyphenyl)-1-methyl-1H-indazol-5-amine Reaction->Product Purification Column Chromatography Product->Purification Final_Product Purified Product Purification->Final_Product

Caption: Synthetic workflow for the target hole-transporting material.

Materials and Reagents:

ReagentPuritySupplier
1-Methyl-1H-indazol-5-amine>98%Sigma-Aldrich
4-Iodoanisole99%Alfa Aesar
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)97%Strem Chemicals
Xantphos98%Acros Organics
Sodium tert-butoxide (NaOtBu)97%Sigma-Aldrich
Anhydrous Toluene99.8%Sigma-Aldrich
Dichloromethane (DCM)HPLCFisher Scientific
HexaneHPLCFisher Scientific
Ethyl AcetateHPLCFisher Scientific
Celite®-Sigma-Aldrich
Anhydrous Magnesium Sulfate (MgSO₄)-Fisher Scientific

Protocol:

  • Reaction Setup:

    • To a flame-dried 100 mL Schlenk flask, add 1-Methyl-1H-indazol-5-amine (1.0 g, 6.79 mmol), 4-iodoanisole (3.48 g, 14.9 mmol, 2.2 eq), sodium tert-butoxide (1.96 g, 20.4 mmol, 3.0 eq), Pd₂(dba)₃ (0.124 g, 0.136 mmol, 2 mol%), and Xantphos (0.235 g, 0.407 mmol, 6 mol%).

    • Evacuate and backfill the flask with argon three times.

    • Add anhydrous toluene (40 mL) via syringe.

  • Reaction Execution:

    • Stir the reaction mixture at 110 °C under an argon atmosphere for 24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 hexane/ethyl acetate eluent system.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with dichloromethane (50 mL) and filter through a pad of Celite® to remove the catalyst.

    • Wash the Celite® pad with additional DCM (2 x 20 mL).

    • Combine the organic filtrates and wash with brine (2 x 50 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using a gradient eluent of hexane and ethyl acetate (starting from 9:1 to 7:3).

    • Combine the fractions containing the desired product and evaporate the solvent to yield a solid.

  • Characterization:

    • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Characterization of Photophysical and Electrochemical Properties

Objective: To evaluate the suitability of the synthesized material as a hole-transporting layer in an OLED.

Protocols:

  • UV-Visible Absorption and Photoluminescence Spectroscopy:

    • Prepare a dilute solution (10⁻⁵ M) of the synthesized compound in a suitable solvent (e.g., toluene or dichloromethane).

    • Record the UV-Vis absorption spectrum to determine the absorption onset and calculate the optical bandgap.

    • Measure the photoluminescence (PL) emission spectrum upon excitation at the absorption maximum to determine the emission wavelength.

  • Cyclic Voltammetry (CV):

    • Perform CV measurements in a three-electrode cell configuration with a glassy carbon working electrode, a platinum wire counter electrode, and a silver wire pseudo-reference electrode.

    • Use a 0.1 M solution of tetrabutylammonium hexafluorophosphate (TBAPF₆) in anhydrous acetonitrile or dichloromethane as the supporting electrolyte.

    • Calibrate the potential scale using the ferrocene/ferrocenium (Fc/Fc⁺) redox couple as an internal standard.

    • Determine the oxidation potential (Eₒₓ) of the compound to estimate the HOMO energy level using the following equation:

      • HOMO (eV) = -[Eₒₓ (vs Fc/Fc⁺) + 4.8]

Section 4: Data Interpretation and Future Directions

The successful synthesis and characterization of derivatives of 1-Methyl-1H-indazol-5-amine will provide valuable insights into its potential in material science.

Expected Outcomes and Interpretation:

ParameterExpected Value/CharacteristicImplication for Material Performance
HOMO Energy Level -5.0 to -5.5 eVSuitable for efficient hole injection from standard anodes like ITO.
Thermal Stability High decomposition temperature (T_d > 300 °C)Essential for device stability and longevity under operational conditions.
Film-Forming Ability Formation of smooth, amorphous filmsCrucial for fabricating uniform and efficient device layers.

Future Research:

  • Device Fabrication and Testing: Incorporate the synthesized material as a hole-transporting layer in an OLED and evaluate its performance in terms of current efficiency, power efficiency, and external quantum efficiency.

  • Synthesis of TADF Emitters: Utilize 1-Methyl-1H-indazol-5-amine as a donor moiety and couple it with various acceptor units to synthesize novel TADF emitters.

  • Polymer Synthesis: Explore the polymerization of monomers derived from 1-Methyl-1H-indazol-5-amine to create functional polymers for organic electronics.

Conclusion

While 1-Methyl-1H-indazol-5-amine is a well-established player in the pharmaceutical industry, its potential in material science is a nascent field ripe for exploration. Its inherent electronic properties and synthetic versatility make it a compelling building block for a new generation of organic electronic materials. The protocols and conceptual frameworks presented in this guide are intended to serve as a launchpad for further research and development, ultimately unlocking the full potential of this intriguing molecule.

References

  • Chem-Impex. (n.d.). 1-méthyl-1H-indazol-5-ylamine. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Indispensable Role of 5-Methyl-1H-indazole in Organic Synthesis. Retrieved from [Link]

  • Chem-Impex. (n.d.). 1-Methyl-1H-indazol-6-yl-amine. Retrieved from [Link]

  • Klinger, D. (n.d.). Research Core: Design and Synthesis of Functional Polymer Building Blocks. Klinger-Lab. Retrieved from [Link]

  • MDPI. (2018). Synthesis, Structure, and Properties of Coordination Polymers Based on 1,4-Bis((2-methyl-1H-imidazol-1-yl)methyl)benzene and Different Carboxylate Ligands. Retrieved from [Link]

Sources

Application Notes & Protocols: 1-Methyl-1H-indazol-5-amine in the Development of Diagnostic Agents

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Introduction: The Versatile Indazole Scaffold in Molecular Imaging

The indazole core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous therapeutic agents due to its ability to engage in a wide range of biological interactions.[1][2] Its derivatives have shown promise in oncology, neurology, and inflammatory diseases.[1][3] 1-Methyl-1H-indazol-5-amine, in particular, serves as a crucial synthetic intermediate, providing a versatile platform for the development of highly specific and potent bioactive molecules.[4] This document provides a detailed guide on the application of 1-Methyl-1H-indazol-5-amine in the development of diagnostic agents, with a specific focus on creating a novel Positron Emission Tomography (PET) tracer for imaging Poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA repair and a target in cancer therapy.[5][6]

The Rationale: Targeting PARP with an Indazole-Based PET Tracer

PARP inhibitors have revolutionized the treatment of certain cancers, particularly those with BRCA mutations.[6] However, the expression and activity of PARP can vary significantly between patients and even within different tumors in the same patient. A non-invasive method to quantify PARP expression in vivo would be invaluable for patient selection, treatment monitoring, and understanding drug resistance. PET imaging offers this capability, and a well-designed PET tracer can provide a real-time, three-dimensional map of its target.

The 1-Methyl-1H-indazol-5-amine moiety can be elaborated to mimic the nicotinamide pharmacophore of NAD+, the natural substrate of PARP, allowing it to bind to the enzyme's active site.[6] By incorporating a positron-emitting radionuclide, such as Fluorine-18, into a molecule built upon this scaffold, we can create a diagnostic agent for imaging PARP expression.

Core Synthesis Pathway: From Starting Material to Radiolabeled Tracer

The overall workflow for developing a PARP-targeted PET tracer from 1-Methyl-1H-indazol-5-amine involves a multi-step chemical synthesis to create a suitable precursor for radiolabeling, followed by the radiolabeling reaction itself, and finally, rigorous quality control.

Automated Radiosynthesis cluster_0 Hot Cell Cyclotron [18F]Fluoride Production Synthesis_Module Automated Synthesis Module Cyclotron->Synthesis_Module [18F]F- HPLC Purification (HPLC) Synthesis_Module->HPLC Crude [18F]-Tracer Formulation Sterile Formulation HPLC->Formulation Pure [18F]-Tracer Final_QC Final Quality Control Formulation->Final_QC Final Product Precursor Tosylated Precursor Precursor->Synthesis_Module

Sources

Synthetic Routes to Bioactive Molecules from 1-Methyl-1H-indazol-5-amine: An Application Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds and approved drugs.[1][2] Its unique structural and electronic properties allow for diverse functionalization, making it a versatile building block in drug discovery. Among the various indazole derivatives, 1-Methyl-1H-indazol-5-amine serves as a crucial starting material for the synthesis of a range of bioactive molecules, particularly kinase inhibitors for oncology.[3][4] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the synthetic routes to valuable bioactive compounds starting from 1-Methyl-1H-indazol-5-amine. We will delve into the strategic considerations behind key synthetic transformations and provide detailed, actionable protocols.

The primary amino group at the C5 position of 1-Methyl-1H-indazol-5-amine offers a reactive handle for a variety of chemical modifications, including nucleophilic substitution, acylation, and condensation reactions. These transformations allow for the strategic introduction of diverse pharmacophores, enabling the fine-tuning of a molecule's biological activity, selectivity, and pharmacokinetic properties.

Core Synthetic Strategies & Applications

The primary utility of 1-Methyl-1H-indazol-5-amine in drug discovery lies in its role as a key building block for ATP-competitive kinase inhibitors. The indazole core often acts as a hinge-binding motif, while the exocyclic amino group provides a vector for introducing substituents that can occupy other pockets of the kinase active site, thereby conferring potency and selectivity.

A prevalent strategy involves the reaction of 1-Methyl-1H-indazol-5-amine with substituted pyrimidines, a common core in many kinase inhibitors. This is exemplified in the synthesis of various inhibitors targeting kinases such as Aurora kinases, which are critical regulators of mitosis and are often overexpressed in cancer.[5][6]

Below, we outline a key synthetic workflow for the preparation of N-(1-methyl-1H-indazol-5-yl)pyrimidin-4-amine derivatives, which are precursors to potent kinase inhibitors.

Application Example 1: Synthesis of N-Aryl-N'-(1-methyl-1H-indazol-5-yl)pyrimidine-2,4-diamines as Potential Kinase Inhibitors

This section details a representative synthetic route to a class of compounds with potential as kinase inhibitors, starting from 1-Methyl-1H-indazol-5-amine. The strategy involves a two-step nucleophilic aromatic substitution (SNAr) on a di-chlorinated pyrimidine scaffold.

Workflow Diagram

Synthetic_Workflow cluster_0 Step 1: Regioselective Nucleophilic Aromatic Substitution cluster_1 Step 2: Diversification via Second SNAr Reaction Start 1-Methyl-1H-indazol-5-amine Intermediate N-(2-chloro-pyrimidin-4-yl)-1-methyl-1H-indazol-5-amine Start->Intermediate Base (e.g., DIPEA) Solvent (e.g., EtOH) Heat Reagent1 2,4-Dichloropyrimidine Reagent1->Intermediate Intermediate2 N-(2-chloro-pyrimidin-4-yl)-1-methyl-1H-indazol-5-amine Product N-Aryl-N'-(1-methyl-1H-indazol-5-yl)pyrimidine-2,4-diamine Intermediate2->Product Acid catalyst (e.g., HCl) Solvent (e.g., Butanol) Heat Reagent2 Substituted Aniline (Ar-NH2) Reagent2->Product

Caption: Synthetic workflow for N-Aryl-N'-(1-methyl-1H-indazol-5-yl)pyrimidine-2,4-diamines.

Scientific Rationale

The choice of a di-chlorinated pyrimidine is strategic. The chlorine atoms at the C2 and C4 positions exhibit different reactivities towards nucleophilic substitution, allowing for a sequential and controlled introduction of different amine nucleophiles. The C4 position is generally more electrophilic and thus more susceptible to initial attack by the 1-Methyl-1H-indazol-5-amine.[7] The subsequent substitution at the C2 position allows for the introduction of a diverse range of substituted anilines, enabling the exploration of the structure-activity relationship (SAR) of the final compounds.

The use of a base such as diisopropylethylamine (DIPEA) in the first step is crucial to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. The second substitution is often acid-catalyzed to protonate the pyrimidine ring, further activating it towards nucleophilic attack by the less nucleophilic aromatic amine.

Detailed Experimental Protocol

Step 1: Synthesis of N-(2-chloro-pyrimidin-4-yl)-1-methyl-1H-indazol-5-amine

  • To a solution of 1-Methyl-1H-indazol-5-amine (1.0 eq) in ethanol, add 2,4-dichloropyrimidine (1.0 eq) and diisopropylethylamine (DIPEA) (1.5 eq).

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product often precipitates from the reaction mixture and can be collected by filtration.

  • Wash the solid with cold ethanol and dry under vacuum to afford the desired intermediate.

Parameter Value Rationale
Solvent EthanolGood solvent for reactants, allows for reflux at a suitable temperature.
Base DIPEANon-nucleophilic base to scavenge HCl without competing in the SNAr reaction.
Temperature RefluxProvides sufficient energy to overcome the activation barrier of the SNAr reaction.
Work-up FiltrationThe product is often poorly soluble in the reaction solvent upon cooling, allowing for easy isolation.

Step 2: Synthesis of N-Aryl-N'-(1-methyl-1H-indazol-5-yl)pyrimidine-2,4-diamine

  • To a suspension of N-(2-chloro-pyrimidin-4-yl)-1-methyl-1H-indazol-5-amine (1.0 eq) in butanol, add the desired substituted aniline (1.2 eq) and a catalytic amount of concentrated hydrochloric acid.

  • Heat the reaction mixture to reflux and monitor by TLC.

  • After completion, cool the mixture to room temperature.

  • The product may precipitate upon cooling. If not, concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the final compound.

Parameter Value Rationale
Solvent ButanolHigher boiling point than ethanol, allowing for reaction with less reactive anilines.
Catalyst HClProtonates the pyrimidine ring, increasing its electrophilicity for the second SNAr.
Temperature RefluxEnsures sufficient energy for the reaction to proceed to completion.
Purification Chromatography/RecrystallizationNecessary to remove any unreacted starting materials and byproducts.

Application Example 2: Acylation of 1-Methyl-1H-indazol-5-amine

Acylation of the 5-amino group is another fundamental transformation to introduce diverse functionalities. This can be a key step in the synthesis of various bioactive molecules, including inhibitors of enzymes like poly(ADP-ribose)polymerase (PARP).[8]

General Acylation Workflow

Acylation_Workflow cluster_0 Amide Bond Formation Start 1-Methyl-1H-indazol-5-amine Product N-(1-methyl-1H-indazol-5-yl)amide Start->Product Base (e.g., Pyridine, Et3N) Solvent (e.g., DCM, THF) Reagent Acylating Agent (e.g., R-COCl, (RCO)2O) Reagent->Product

Caption: General workflow for the acylation of 1-Methyl-1H-indazol-5-amine.

Scientific Rationale

The acylation of 1-Methyl-1H-indazol-5-amine proceeds via a standard nucleophilic acyl substitution mechanism. The lone pair of the amino group attacks the electrophilic carbonyl carbon of the acylating agent (e.g., an acid chloride or anhydride). A base is typically required to neutralize the acidic byproduct (e.g., HCl) and to deprotonate the initially formed tetrahedral intermediate, facilitating the elimination of the leaving group.

Detailed Experimental Protocol: Synthesis of N-(1-methyl-1H-indazol-5-yl)acetamide
  • Dissolve 1-Methyl-1H-indazol-5-amine (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add a base, such as triethylamine (Et3N) or pyridine (1.2 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add the acylating agent, for instance, acetyl chloride or acetic anhydride (1.1 eq), dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Parameter Value Rationale
Solvent DCM/THFAprotic solvents that are unreactive towards the acylating agent.
Base Et3N/PyridineActs as an acid scavenger and can also catalyze the reaction.
Temperature 0 °C to RTInitial cooling helps to control the exothermic reaction, followed by warming to ensure completion.
Work-up Aqueous wash and extractionRemoves the salt byproduct and excess base.

Conclusion

1-Methyl-1H-indazol-5-amine is a highly valuable and versatile starting material in the synthesis of bioactive molecules, particularly in the realm of kinase inhibitors. The protocols and strategies outlined in this application note provide a solid foundation for researchers to design and execute synthetic routes to novel compounds with therapeutic potential. The ability to perform selective nucleophilic aromatic substitutions and acylations on this scaffold opens up a vast chemical space for exploration in drug discovery programs.

References

  • Shaikh, A., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health. [Link]

  • Li, W., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC - PubMed Central. [Link]

  • Lee, S., et al. (2021). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. ACS Omega. [Link]

  • El-Sayed, N. N. E., et al. (2023). New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies. PubMed Central. [Link]

  • Hardy, A., et al. (2010). Discovery of GSK1070916, a potent and selective inhibitor of Aurora B/C kinase. PubMed. [Link]

  • Bavetsias, V., et al. (2013). Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells. National Institutes of Health. [Link]

  • Fischer, P. M. (2010). Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors. PubMed. [Link]

  • Ciavolella, A., et al. (2011). Design and synthesis of N-substituted indazole-3-carboxamides as poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors. PubMed. [Link]

  • Hsieh, H. P., et al. (2016). Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. PubMed. [Link]

  • Bucknell, S. J., et al. (2020). Structure-Based Drug Discovery of N-((R)-3-(7-Methyl-1H-indazol-5-yl)-1-oxo-1-(((S)-1-oxo-3-(piperidin-4-yl)-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-2-yl)amino)propan-2-yl)-2′-oxo-1′,2′-dihydrospiro[piperidine-4,4′-pyrido[2,3-d][2][3]oxazine]-1-carboxamide (HTL22562): A Calcitonin Gene-Related Peptide Receptor Antagonist for Acute Treatment of Migraine. ACS Publications. [Link]

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role of 1-Methyl-1H-indazol-5-amine in agrochemical development.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 1-Methyl-1H-indazol-5-amine in Agrochemical Discovery

Executive Summary

1-Methyl-1H-indazol-5-amine (CAS: 50593-24-3) acts as a high-value "privileged scaffold" in the design of next-generation agrochemicals. Unlike simple anilines used in legacy pesticides, the indazole core offers a unique combination of lipophilicity, hydrogen-bond acceptor capability (N2), and metabolic stability. This guide details its application as a precursor for Succinate Dehydrogenase Inhibitor (SDHI) fungicides and Urea-based herbicides , providing validated synthetic workflows and structure-activity relationship (SAR) insights.

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9][10]

PropertySpecification
Chemical Name 1-Methyl-1H-indazol-5-amine
CAS Number 50593-24-3
Molecular Formula C₈H₉N₃
Molecular Weight 147.18 g/mol
Appearance Brown to off-white crystalline powder
Solubility Soluble in DMSO, MeOH, DCM; Low solubility in water
pKa (Calculated) ~3.85 (Conjugate acid)
Key Functional Group Primary aromatic amine (C5-NH₂)

Application Areas in Agrochemicals

Next-Generation SDHI Fungicides

The primary utility of 1-Methyl-1H-indazol-5-amine is as a bioisostere for the aniline moiety found in commercial SDHI fungicides (e.g., Bixafen, Penthiopyrad).

  • Mechanism: The amide derivatives bind to the ubiquinone-binding pocket (Q-site) of the fungal Succinate Dehydrogenase complex (Complex II).

  • Design Strategy (Scaffold Hopping): Replacing the phenyl ring of standard SDHIs with the 1-methylindazole system can enhance π-π stacking interactions with tyrosine residues (e.g., Tyr58) in the active site while altering the metabolic clearance profile.

Novel Urea-Based Herbicides

The 5-amino group serves as a nucleophile to generate diarylureas .

  • Target: Acetohydroxyacid synthase (AHAS) or Protoporphyrinogen Oxidase (PPO).

  • SAR Insight: While 4- and 6-substituted indazoles are common in auxin mimics, the 5-substituted ureas explore a distinct vector in the binding pocket, often improving selectivity against dicotyledonous weeds.

Experimental Protocols

Protocol A: Synthesis of 1-Methyl-1H-indazol-5-amine

Rationale: Commercial batches often contain oxidation impurities. In-house reduction ensures fresh, reactive amine.

Reagents:

  • 1-Methyl-5-nitro-1H-indazole (Starting Material)

  • Iron Powder (325 mesh)

  • Ammonium Chloride (NH₄Cl)

  • Ethanol (EtOH) / Water (H₂O)

Workflow:

  • Dissolution: Dissolve 1-methyl-5-nitro-1H-indazole (1.0 eq) in EtOH:H₂O (3:1 v/v).

  • Activation: Add NH₄Cl (5.0 eq) and Iron powder (4.0 eq).

  • Reflux: Heat to 80°C with vigorous stirring for 2 hours. Monitor by TLC (fades yellow nitro spot, appears blue fluorescent amine spot).

  • Workup: Filter hot through Celite to remove iron oxide sludge. Wash cake with hot EtOH.

  • Isolation: Concentrate filtrate. Partition residue between EtOAc and sat. NaHCO₃. Dry organic layer (Na₂SO₄) and evaporate.

  • Yield: Typically >90% as a brown solid.

Protocol B: General Amide Coupling (SDHI Library Generation)

Rationale: To generate a library of carboxamide fungicide candidates.

Reagents:

  • 1-Methyl-1H-indazol-5-amine (1.0 eq)

  • Heterocyclic Acid Chloride (e.g., 1-methyl-3-(difluoromethyl)-1H-pyrazole-4-carbonyl chloride) (1.1 eq)

  • Triethylamine (TEA) or DIPEA (1.5 eq)

  • Dichloromethane (DCM) (Anhydrous)

Step-by-Step:

  • Charge: In a dry vial, dissolve the amine (1.0 eq) and TEA (1.5 eq) in DCM (5 mL/mmol).

  • Addition: Cool to 0°C. Add the acid chloride (1.1 eq) dropwise.

  • Reaction: Warm to Room Temperature (RT) and stir for 4 hours.

  • Quench: Add water. Separate phases. Wash organic layer with 1M HCl (removes unreacted amine) then Brine.

  • Purification: Silica gel chromatography (Gradient: 0-50% EtOAc in Hexanes).

Visualizing the Discovery Workflow

Agrochemical_Workflow Start Start: 1-Methyl-5-nitroindazole Reduction Fe/NH4Cl Reduction Start->Reduction Step 1 Intermediate 1-Methyl-1H-indazol-5-amine (CAS 50593-24-3) Reduction->Intermediate >90% Yield Branch1 Pathway A: Fungicide Discovery Intermediate->Branch1 Branch2 Pathway B: Herbicide Discovery Intermediate->Branch2 Rxn1 Amide Coupling (Acid Chloride + Base) Branch1->Rxn1 Product1 Indazole-Carboxamides (SDHI Candidates) Rxn1->Product1 Target: Complex II Rxn2 Urea Formation (Isocyanate Reaction) Branch2->Rxn2 Product2 Indazolyl-Ureas (AHAS/PPO Inhibitors) Rxn2->Product2 Target: AHAS

Caption: Figure 1. Divergent synthesis workflow utilizing 1-Methyl-1H-indazol-5-amine as a core scaffold for fungicide and herbicide discovery.

Analytical Quality Control

Method: Reverse-Phase HPLC-MS

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm)

  • Mobile Phase A: Water + 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

  • Gradient: 5% B to 95% B over 10 min.

  • Detection: UV 254 nm / MS (ESI+).

  • Expected Retention: Early eluter (~30-40% B) due to polar amine.

  • Mass Spec: Look for [M+H]⁺ = 148.2 m/z.

Safety & Handling (GHS)

  • Signal Word: DANGER

  • H301: Toxic if swallowed.[1]

  • H315/H319: Causes skin and serious eye irritation.[1]

  • Precaution: Handle in a fume hood. Avoid dust generation. This compound is a potent sensitizer; double-gloving (Nitrile) is recommended.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 88012, 1H-Indazol-5-amine. Retrieved from [Link]

  • Sun, L., et al. (2017). Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. Bioorganic & Medicinal Chemistry Letters.[2] Retrieved from [Link]

  • Zhao, C. R., et al. (2013).[2] Synthesis of indazole based diarylurea derivatives and their antiproliferative activity against tumor cell lines.[2] Bioorganic & Medicinal Chemistry Letters.[2] Retrieved from [Link]

  • Ye, Y. H., et al. (2019).[3] Design, synthesis, and antifungal activity of carboxamide derivatives possessing 1,2,3-triazole as potential succinate dehydrogenase inhibitors.[3] Pesticide Biochemistry and Physiology. Retrieved from [Link]

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Application Note: Strategic Design and Development of Novel Kinase Inhibitors Featuring the Indazole Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The indazole ring system has emerged as a "privileged scaffold" in medicinal chemistry, particularly in the design of potent and selective protein kinase inhibitors.[1][2] Its unique structural and electronic properties enable it to form crucial hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket, a conserved feature across the kinome.[2] This application note provides a comprehensive guide for researchers on the rational design, synthesis, and evaluation of novel kinase inhibitors built upon the indazole core. We will delve into the mechanistic basis for the utility of this scaffold, provide detailed, field-proven protocols for inhibitor characterization, and outline a strategic workflow for advancing from a hit compound to a lead candidate.

Introduction: The Central Role of Kinases and the Rationale for the Indazole Scaffold

Protein kinases are fundamental regulators of nearly all cellular processes, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[3][4] This has made them one of the most important classes of therapeutic targets in modern drug discovery. The development of small molecule inhibitors that target the ATP-binding site of kinases has proven to be a highly successful therapeutic strategy.[4] However, achieving selectivity remains a significant challenge due to the high degree of conservation in the ATP-binding pocket across the more than 500 kinases in the human kinome.[4][5][6]

The indazole scaffold offers several distinct advantages in navigating this challenge:

  • Bioisosteric Replacement: Indazole can serve as a bioisostere for other aromatic systems like indoles or phenols, often leading to improved metabolic stability and pharmacokinetic properties.[1]

  • Hinge-Binding Motif: The nitrogen atoms of the indazole ring are perfectly positioned to act as both hydrogen bond donors and acceptors, allowing for strong and specific interactions with the backbone of the kinase hinge region.[1][2]

  • Versatile Substitution: The indazole core provides multiple positions for chemical modification, enabling the systematic exploration of structure-activity relationships (SAR) to enhance potency and selectivity.[7][8]

A number of successful, commercially available kinase inhibitors, such as Axitinib and Pazopanib, feature the indazole core, validating its utility in drug design.[9]

The Kinase Inhibitor Discovery Workflow

The process of developing a novel kinase inhibitor is a multi-stage endeavor that integrates computational design, chemical synthesis, and rigorous biological evaluation. The following workflow provides a strategic framework for advancing an indazole-based inhibitor program.

G cluster_0 Selectivity Profiling Workflow a Primary Screen: Single High Concentration (e.g., 1 µM) b Identify 'Hits' (e.g., >70% Inhibition) a->b c Secondary Screen: Full IC50 Determination for 'Hits' b->c d Generate Selectivity Profile (e.g., Kinome Map) c->d

Caption: Workflow for assessing kinase inhibitor selectivity.

Procedure (using a commercial service):

  • Compound Submission: Prepare and ship the indazole compound at a specified concentration and volume, typically in DMSO.

  • Panel Selection: Choose the desired kinase panel. A broad panel (e.g., >200 kinases) is recommended for initial lead compounds.

  • Screening: The service will perform single-concentration inhibition assays (e.g., at 1 µM) against the entire panel.

  • Data Reporting: The results are typically provided as percent inhibition for each kinase. This data can be visualized using a kinome map to provide a clear picture of the compound's selectivity profile.

  • Follow-up: For any significant off-target hits, full IC50 curves should be determined to quantify the potency of these interactions.

Protocol 3: Cell-Based Target Engagement and Proliferation Assay

Moving from a biochemical to a cellular context is essential to confirm that the inhibitor can enter cells, engage its target, and exert a biological effect. [10][11] Part A: Western Blot for Target Phosphorylation

Principle: This protocol assesses whether the inhibitor blocks the kinase's activity inside the cell by measuring the phosphorylation of a known downstream substrate.

Materials:

  • Cancer cell line known to depend on the target kinase (e.g., MCF-7 for PLK4).

  • Complete cell culture medium (e.g., DMEM + 10% FBS).

  • Indazole inhibitor.

  • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • Primary antibodies (total target kinase, phospho-target kinase, phospho-substrate, and a loading control like GAPDH).

  • HRP-conjugated secondary antibody.

  • Chemiluminescence substrate.

  • Protein electrophoresis and Western blotting equipment.

Procedure:

  • Cell Plating: Seed cells in 6-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with increasing concentrations of the indazole inhibitor (e.g., 0, 10 nM, 100 nM, 1 µM, 10 µM) for a specified time (e.g., 2-4 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them directly in the plate with ice-cold Lysis Buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Western Blotting:

    • Normalize protein amounts and separate by SDS-PAGE.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane (e.g., with 5% BSA or milk in TBST).

    • Incubate with primary antibodies overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash extensively and add chemiluminescence substrate.

    • Image the blot using a digital imager.

  • Analysis: A dose-dependent decrease in the phosphorylation of the target's substrate indicates successful target engagement and inhibition.

Part B: Cell Proliferation Assay (e.g., CellTiter-Glo®)

Principle: This assay measures cell viability by quantifying ATP, which is an indicator of metabolically active cells. A reduction in cell viability upon treatment suggests the inhibitor has an anti-proliferative effect.

Procedure:

  • Cell Plating: Seed cells in a 96-well clear-bottom white plate at a low density (e.g., 2,000-5,000 cells/well) and allow to adhere overnight.

  • Compound Treatment: Add serially diluted indazole inhibitor to the wells.

  • Incubation: Incubate the plate for 72 hours in a cell culture incubator.

  • Assay:

    • Equilibrate the plate and CellTiter-Glo® reagent to room temperature.

    • Add CellTiter-Glo® reagent to each well (volume equal to the culture medium volume).

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Read luminescence on a plate reader.

  • Analysis: Calculate the GI50 (concentration for 50% growth inhibition) by plotting cell viability against the log of inhibitor concentration.

Structure-Activity Relationship (SAR) and Lead Optimization

The data gathered from the above protocols will fuel the SAR cycle. The goal is to systematically modify the indazole scaffold to improve potency, selectivity, and drug-like properties. [12][13]

G cluster_0 SAR Exploration Indazole Indazole Scaffold Hinge Binder R1 R2 R3 R1 R1 Group (Solvent Front) Indazole:p1->R1 Modify for Potency & PK R2 R2 Group (Selectivity Pocket) Indazole:p2->R2 Modify for Selectivity R3 R3 Group (DFG-out Pocket) Indazole:p3->R3 Target Inactive Conformation (Type II)

Caption: Key modification points on the indazole scaffold for SAR studies.

Key Considerations for Optimization:

  • Hinge Binding: Maintain or enhance the core interactions with the kinase hinge.

  • Selectivity Pockets: Exploit differences in nearby pockets (the "selectivity pocket") to gain an advantage over off-target kinases. [14]* Gatekeeper Residue: The "gatekeeper" residue is a key determinant of selectivity. Modifications that interact with this residue can significantly alter the selectivity profile.

  • DFG Motif: For Type II inhibitors, modifications are designed to extend into the pocket created by the "DFG-out" inactive conformation of the kinase, often leading to improved selectivity. [15]

Conclusion

The indazole scaffold is a powerful and validated starting point for the design of novel kinase inhibitors. Its inherent ability to interact with the conserved hinge region provides a strong anchor for building potency, while its synthetic tractability allows for extensive chemical exploration to achieve high selectivity. By employing a systematic workflow that integrates rational design with robust biochemical and cell-based evaluation, researchers can efficiently advance indazole-based compounds from initial hits to promising preclinical candidates. The protocols and strategies outlined in this guide provide a solid framework for embarking on this challenging but rewarding endeavor in drug discovery.

References

  • Title: Measuring and interpreting the selectivity of protein kinase inhibitors - PMC. Source: National Center for Biotechnology Information.
  • Title: Rational approaches towards lead optimization of kinase inhibitors: the issue of specificity - PubMed. Source: National Center for Biotechnology Information.
  • Title: Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Publishing. Source: Royal Society of Chemistry.
  • Title: Recent advances in structural modification strategies for lead optimization of tyrosine kinase inhibitors to explore novel anticancer agents - PubMed. Source: National Center for Biotechnology Information.
  • Title: The Selective Profile of 35 Small Molecule Protein Kinase Inhibitors - Sigma-Aldrich. Source: Sigma-Aldrich.
  • Title: Kinase inhibitor selectivity profiling using differential scanning fluorimetry - PubMed. Source: National Center for Biotechnology Information.
  • Title: Application Notes and Protocols for Kinase Activity Assays - Benchchem. Source: BenchChem.
  • Title: Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states | PNAS. Source: Proceedings of the National Academy of Sciences.
  • Title: Indazoles in Drug Discovery - PharmaBlock. Source: PharmaBlock.
  • Title: Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2) - PubMed. Source: National Center for Biotechnology Information.
  • Title: Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology. Source: Reaction Biology.
  • Title: The 'retro-design' concept for novel kinase inhibitors - ResearchGate. Source: ResearchGate.
  • Title: Synthesis of Indazole-Based Kinase Inhibitors Utilizing 3-Iodo-6-methyl-4-nitro-1H-indazole - Benchchem. Source: BenchChem.
  • Title: Kinase Selectivity Profiling Systems—General Panel - Promega Corporation. Source: Promega Corporation.
  • Title: The Structure-Activity Relationship of 3-Bromo-Indazole Analogs: A Comparative Guide - Benchchem. Source: BenchChem.
  • Title: Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs. Source: Creative Biolabs.
  • Title: A Comparative Guide to the Structure-Activity Relationship of 6-Bromo-1-methyl-1H-indazol-4-amine Analogs as Kinase Inhibitors - Benchchem. Source: BenchChem.
  • Title: Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC. Source: National Center for Biotechnology Information.
  • Title: A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One - Research journals. Source: PLOS One.
  • Title: The Versatility of Indazole Derivatives in Chemical Synthesis. Source: NINGBO INNO PHARMCHEM CO.,LTD.
  • Title: The Indazole Scaffold as a Privileged Motif in Kinase Inhibition: A Technical Guide to the Mechanism of Action of 6-Bromo-1H-ind - Benchchem. Source: BenchChem.
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Application Notes and Protocols for the Cellular Characterization of 1-Methyl-1H-indazol-5-amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved therapeutics, particularly in oncology.[1][2] Derivatives of 1-Methyl-1H-indazol-5-amine are a promising class of small molecules that warrant thorough investigation for their potential as targeted therapeutic agents. Many known indazole-containing drugs function as kinase inhibitors, modulating key signaling pathways involved in cell proliferation, survival, and angiogenesis.[1][2][3] This guide provides a comprehensive, multi-tiered strategy for the cellular characterization of novel 1-Methyl-1H-indazol-5-amine derivatives. We move beyond simple protocols to explain the causal logic behind assay selection, enabling researchers to build a robust data package that elucidates a compound's mechanism of action, potency, and therapeutic potential.

The Foundational Role of Cell-Based Assays

While biochemical assays are invaluable for determining direct interactions with a purified target, they lack physiological context. Cell-based assays provide a more biologically relevant environment, allowing researchers to assess a compound's effects on complex, interconnected cellular processes.[4][5][6][7] This integrated approach is essential for understanding a drug's true cellular impact, including its ability to cross the cell membrane, its stability in the cytoplasm, and its effects on off-target pathways.[5][6] The suite of assays described herein is designed to systematically profile a compound, starting with broad phenotypic effects and progressively narrowing the focus to specific mechanistic pathways.

Tier 1: Primary Screening — Assessing Impact on Cell Viability and Proliferation

The initial goal is to determine if and at what concentrations the test derivatives exert a biological effect. These assays are fundamental for establishing a dose-response relationship and calculating key metrics like the half-maximal inhibitory concentration (IC50), which guides the design of all subsequent experiments.

Rationale: Distinguishing Cytotoxicity from Anti-Proliferative Effects

It is critical to differentiate between compounds that kill cells (cytotoxicity) and those that merely stop them from dividing (anti-proliferative or cytostatic effects). A compound might reduce the number of cells in a well by inducing cell death or by causing cell cycle arrest. Using assays that measure distinct cellular processes is key to making this distinction.

Assay Protocol: Cell Viability using MTT

This colorimetric assay measures the metabolic activity of a cell population, which serves as a proxy for cell viability. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.

Protocol: MTT Cell Viability Assay

  • Cell Seeding: Seed cells in a 96-well flat-bottom plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 1-Methyl-1H-indazol-5-amine derivatives in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.

  • Incubation: Incubate the plate for the desired time period (e.g., 48 or 72 hours) at 37°C, 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Purple formazan crystals should become visible under a microscope.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or an isopropanol/HCl solution) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Assay Protocol: Cell Proliferation using BrdU Incorporation

This assay directly measures DNA synthesis, a hallmark of cell proliferation. Bromodeoxyuridine (BrdU), a synthetic analog of thymidine, is incorporated into newly synthesized DNA.[8][9] This incorporated BrdU is then detected with a specific antibody.[9][10]

Protocol: BrdU Cell Proliferation ELISA

  • Cell Seeding & Treatment: Follow steps 1 and 2 from the MTT protocol. The incubation period should be chosen to allow for at least one cell doubling (e.g., 24-48 hours).

  • BrdU Labeling: Add BrdU labeling solution to each well to a final concentration of 10 µM. Incubate for 2-24 hours, depending on the cell division rate.

  • Fixation and Denaturation: Remove the culture medium, and add 200 µL of a fixing/denaturing solution. Incubate for 30 minutes at room temperature. This step is crucial to expose the incorporated BrdU to the antibody.[9]

  • Antibody Incubation: Wash the plate with PBS. Add 100 µL of a diluted anti-BrdU antibody conjugated to an enzyme (e.g., peroxidase) to each well. Incubate for 90 minutes at room temperature.

  • Substrate Addition: Wash the plate thoroughly. Add 100 µL of the enzyme substrate (e.g., TMB for peroxidase). Allow the color to develop.

  • Stop Reaction & Read Plate: Add a stop solution (e.g., 2 M H2SO4) and measure the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.

Data Presentation and Initial Workflow

The primary output from these assays is the IC50 value. This data should be compiled into a clear, comparative table.

Table 1: Example Cytotoxicity and Proliferation Data for Indazole Derivatives

Compound ID Cell Line Assay Type Incubation Time (h) IC50 (µM)
Derivative A A549 (Lung) MTT 72 5.2
Derivative A A549 (Lung) BrdU 48 1.8
Derivative B K562 (Leukemia) MTT 72 12.7
Derivative B K562 (Leukemia) BrdU 48 9.5

| Pazopanib (Control) | K562 (Leukemia) | BrdU | 48 | 0.5 |

A lower IC50 in the BrdU assay compared to the MTT assay may suggest a primary cytostatic effect at lower concentrations.

G cluster_0 Tier 1: Initial Screening cluster_1 Parallel Assays cluster_2 Data Output Compound Test Derivatives CellCulture Seed Cells in 96-well Plates Treatment Treat with Compound Dilution Series CellCulture->Treatment Incubate Incubate (e.g., 48-72h) Treatment->Incubate MTT MTT Assay (Measures Metabolic Activity) Incubate->MTT BrdU BrdU Assay (Measures DNA Synthesis) Incubate->BrdU IC50 Calculate IC50 Values (Cytotoxicity & Anti-proliferation) MTT->IC50 BrdU->IC50 Decision Select Hits for Mechanistic Studies IC50->Decision

Caption: Tier 1 workflow for initial screening of derivatives.

Tier 2: Mechanistic Elucidation — How Do the Compounds Work?

Once active compounds are identified, the next step is to investigate their mechanism of action. Based on the known activities of indazole derivatives, investigating effects on the cell cycle and apoptosis is a logical progression.[1][2]

Assay Protocol: Cell Cycle Analysis by Flow Cytometry

Many kinase inhibitors exert their effects by blocking cell cycle progression at specific checkpoints (e.g., G1/S or G2/M transition). This assay quantifies the DNA content of individual cells to determine the distribution of the population across different cell cycle phases.

Principle: Propidium Iodide (PI) is a fluorescent intercalating agent that binds to DNA in a stoichiometric manner.[11] Cells in the G2/M phase have twice the DNA content (4n) of cells in the G0/G1 phase (2n), while cells undergoing DNA synthesis in the S phase have an intermediate amount. By measuring the fluorescence intensity of thousands of individual cells, a cell cycle profile can be generated.

Protocol: PI Staining for Cell Cycle Analysis

  • Cell Culture and Treatment: Seed cells in 6-well plates. When they reach ~60% confluency, treat them with the test derivative at concentrations around the IC50 (e.g., 0.5x, 1x, and 2x IC50) for a period of 24-48 hours. Include appropriate vehicle controls.

  • Harvest Cells: Harvest both adherent and floating cells to ensure apoptotic cells are not lost. Centrifuge at 500 x g for 5 minutes.

  • Fixation: Discard the supernatant. Resuspend the cell pellet gently in 1 mL of ice-cold PBS. While gently vortexing, add 3 mL of ice-cold 70% ethanol dropwise to fix the cells.[12] Incubate at 4°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells and wash twice with PBS. Resuspend the cell pellet in 500 µL of PI staining solution (containing 50 µg/mL PI and 100 µg/mL RNase A in PBS).

  • Incubation: Incubate in the dark for 30 minutes at room temperature.

  • Acquisition: Analyze the samples on a flow cytometer, collecting fluorescence data from at least 10,000 cells per sample.

Assay Protocol: Apoptosis Detection by Annexin V/PI Staining

This assay determines if the observed cytotoxicity is due to apoptosis (programmed cell death) or necrosis (uncontrolled cell death).[5]

Principle: In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[5] Annexin V is a protein with a high affinity for PS and can be conjugated to a fluorophore (e.g., FITC). Propidium Iodide is used as a counterstain to identify cells that have lost membrane integrity, a hallmark of late-stage apoptosis and necrosis.[5]

Protocol: Annexin V/PI Apoptosis Assay

  • Cell Culture and Treatment: Follow step 1 from the cell cycle protocol. An incubation time of 24-48 hours is typical.

  • Harvest Cells: Collect all cells (adherent and floating) and wash them with cold PBS.

  • Resuspension: Centrifuge the cells and resuspend the pellet in 100 µL of 1X Annexin V Binding Buffer.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (50 µg/mL). Gently vortex.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

    • Live cells: Annexin V-negative, PI-negative.

    • Early Apoptotic cells: Annexin V-positive, PI-negative.

    • Late Apoptotic/Necrotic cells: Annexin V-positive, PI-positive.

G cluster_0 Live Cell cluster_1 Early Apoptosis cluster_2 Late Apoptosis / Necrosis Live Live Early Early Apoptotic Live->Early PS Flip Live_desc Annexin V (-) PI (-) Late Late Apoptotic Early->Late Membrane Permeabilization Early_desc Annexin V (+) PI (-) Late_desc Annexin V (+) PI (+)

Caption: Principle of Apoptosis Detection with Annexin V/PI.

Tier 3: Target Engagement and Pathway Analysis

The final tier of analysis aims to confirm that the compound engages its intended molecular target within the cell and modulates the relevant signaling pathway. Given that many indazole derivatives target protein kinases, Western blotting is an indispensable tool.[2][13]

Rationale: Visualizing the Molecular Switch

Kinase inhibitors typically work by preventing the phosphorylation of downstream substrate proteins.[14] Western blotting allows for the direct visualization of this event by using antibodies that specifically recognize either the total protein or its phosphorylated form. A successful inhibitor will reduce the phosphorylation of the target's substrate without necessarily changing the total amount of the substrate protein.

Assay Protocol: Western Blotting for Pathway Modulation

Protocol: Western Blot Analysis

  • Cell Lysis: Treat cells in 6-well plates with the compound for a shorter duration (e.g., 1-6 hours) to capture direct effects on signaling. Wash cells with ice-cold PBS and lyse them on ice using RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate.[15][16]

  • Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a standard method like the BCA assay.

  • Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and heat at 95°C for 5 minutes.[16]

  • Gel Electrophoresis: Load the samples onto an SDS-PAGE gel and separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to your target (e.g., anti-phospho-VEGFR2) overnight at 4°C.[16]

  • Secondary Antibody Incubation: Wash the membrane with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again. Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Stripping and Reprobing: To confirm equal protein loading, the membrane can be stripped of antibodies and reprobed for a loading control (e.g., β-actin or GAPDH) or the total (non-phosphorylated) form of the target protein.

G cluster_0 Upstream Signaling cluster_1 Intracellular Cascade Ligand Growth Factor (e.g., VEGF) RTK Receptor Tyrosine Kinase (e.g., VEGFR2) Ligand->RTK Binds Substrate Downstream Substrate (e.g., PLCγ) RTK->Substrate Phosphorylates pSubstrate Phosphorylated Substrate (Active) Substrate->pSubstrate Activation Response Cellular Responses (Proliferation, Survival) pSubstrate->Response Triggers Compound 1-Methyl-1H-indazol-5-amine Derivative Compound->RTK Inhibits

Caption: Hypothetical kinase inhibition pathway.

Conclusion: Building a Comprehensive Cellular Profile

The effective characterization of novel 1-Methyl-1H-indazol-5-amine derivatives requires a systematic, multi-tiered approach. By progressing from broad phenotypic assays (viability, proliferation) to more detailed mechanistic studies (cell cycle, apoptosis) and finally to specific target engagement analysis (Western blotting), researchers can build a comprehensive and compelling data package. This strategy not only identifies promising lead candidates but also provides crucial insights into their mechanism of action, which is essential for guiding further preclinical and clinical development. The rigorous application of these validated cell-based protocols will ensure the generation of high-quality, reproducible data, accelerating the journey from chemical synthesis to potential therapeutic application.

References

  • 1-Methyl-1 H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity. PubMed. Available at: [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central (PMC). Available at: [Link]

  • A review for cell-based screening methods in drug discovery. PubMed Central (PMC). Available at: [Link]

  • Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. ACS Omega. Available at: [Link]

  • Validation of Cell-Based Assay for Quantification of Sesamol Uptake and Its Application for Measuring Target Exposure. MDPI. Available at: [Link]

  • Cell-based test for kinase inhibitors. INiTS. Available at: [Link]

  • Cell-Based Assays Guide. Antibodies.com. Available at: [Link]

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Semantic Scholar. Available at: [Link]

  • VEGFR-2 inhibitor. Wikipedia. Available at: [Link]

  • Cell Based Assays in Drug Development: Comprehensive Overview. BioAgilytix. Available at: [Link]

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. PubMed Central (PMC). Available at: [Link]

  • Predictive Models For Estimating Cytotoxicity On The Basis Of Chemical Structures. National Institutes of Health (NIH). Available at: [Link]

  • Spotlight: Cell-based kinase assay formats. Reaction Biology. Available at: [Link]

  • The Complete Guide to Cell-Based Assays. SPT Labtech. Available at: [Link]

  • Cell Based Assays & Cell Based Screening Assays in Modern Research. Vipergen. Available at: [Link]

  • Cell Cycle Protocol - Flow Cytometry. UT Health San Antonio. Available at: [Link]

  • Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI. Available at: [Link]

  • Apoptosis – what assay should I use? BMG Labtech. Available at: [Link]

  • Cell based assays – Assay Development and Validation. Skanda Life Sciences. Available at: [Link]

  • Kinase assays. BMG LABTECH. Available at: [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. Available at: [Link]

  • Assaying cell cycle status using flow cytometry. PubMed Central (PMC). Available at: [Link]

  • Western Blot: Principles, Procedures, and Clinical Applications. StatPearls - NCBI. Available at: [Link]

  • Cell-Based Assays in High-Throughput Screening for Drug Discovery. Lifescience Global. Available at: [Link]

  • Cell Proliferation Assay by Flow Cytometry (BrdU and PI Staining). Bio-protocol. Available at: [Link]

  • Cell Cycle Analysis. University of Wisconsin Carbone Cancer Center. Available at: [Link]

  • Apoptosis Marker Assays for HTS - Assay Guidance Manual. NCBI Bookshelf. Available at: [Link]

  • Advanced Western Blotting Solutions for Cell Signaling Pathway Analysis. Bio-Techne. Available at: [Link]

  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Assay Guidance Manual - NCBI. Available at: [Link]

Sources

techniques for studying receptor binding of 1-Methyl-1H-indazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Receptor Binding Analysis of 1-Methyl-1H-indazol-5-amine

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the methodologies for characterizing the receptor binding profile of 1-Methyl-1H-indazol-5-amine. As a versatile compound used as a key intermediate in the synthesis of various pharmaceuticals, understanding its interaction with biological targets is paramount.[1] This guide moves beyond rigid templates to offer a strategic framework, from initial target hypothesis generation to detailed kinetic and thermodynamic characterization. We delve into the causality behind experimental choices, providing field-proven insights and detailed, self-validating protocols for essential techniques including radioligand binding assays, fluorescence polarization, and surface plasmon resonance.

Introduction: The Challenge of a Novel Ligand

1-Methyl-1H-indazol-5-amine is a heterocyclic amine whose indazole scaffold is a privileged structure in medicinal chemistry, appearing in compounds targeting a range of biological entities.[1] Its potential applications include the synthesis of TRPM5 agonists and serotonin receptor 2 agonists.[2][3][4] The primary challenge for a researcher is to determine its receptor targets, binding affinity, and kinetics. This process is fundamental to elucidating its mechanism of action and guiding drug development efforts.

This guide provides the strategic and technical framework to:

  • Identify potential receptor targets.

  • Select and optimize appropriate binding assays.

  • Execute robust protocols for affinity and kinetic determination.

  • Analyze and interpret binding data with high confidence.

G cluster_0 Phase 1: Hypothesis & Screening cluster_1 Phase 2: Assay Development & Validation cluster_2 Phase 3: Affinity & Kinetic Characterization A In Silico Analysis (Structural Homology) B Broad Receptor Panel Screening (e.g., CEREP) A->B Generates Hit List C Select Primary Assay (e.g., Radioligand, FP) B->C Prioritize Targets D Prepare Receptor Source (e.g., Membrane Prep) C->D E Assay Optimization (Controls, Z-factor) D->E F Affinity Determination (Competition Assays) Determine IC50 -> Ki E->F Validated Assay G Kinetic & Thermodynamic Analysis (SPR, ITC) F->G H Selectivity Profiling (Against Related Receptors) F->H I Data Analysis & Interpretation G->I H->I

Figure 1: A strategic workflow for characterizing the receptor binding profile of a novel compound.

Choosing the Right Binding Assay: A Comparative Overview

The selection of a binding assay is a critical decision dictated by the research stage, required throughput, and the nature of the information sought (e.g., endpoint affinity vs. real-time kinetics). Three powerful and widely used techniques are presented here. Receptor binding assays are available in both radioactive and non-radioactive formats.[5]

Technique Principle Label Required? Key Parameters Throughput Primary Use Case
Radioligand Binding Measures the displacement of a radioactive ligand ('hot') by a non-radioactive competitor ('cold').[6][7]Radioligand for targetKᵢ, IC₅₀, Bₘₐₓ, Kₑ[6][8]Medium to HighGold standard for affinity (Kᵢ) determination in primary screening and lead characterization.[6]
Fluorescence Polarization (FP) Measures the change in the rotational speed (and thus light polarization) of a small fluorescent tracer when it binds to a larger receptor molecule.[9][10]Fluorescent tracerKᵢ, IC₅₀HighHomogeneous (no-wash) format ideal for high-throughput screening (HTS).[9][11]
Surface Plasmon Resonance (SPR) A label-free optical technique that measures changes in refractive index caused by the binding of an analyte to an immobilized ligand on a sensor surface.[12][13][14]Nonekₐ (kₒₙ), kₑ (kₒff), Kₑ[13][15]Low to MediumDetailed kinetic analysis, fragment screening, and confirming hits from primary screens.[15][16]
Isothermal Titration Calorimetry (ITC) A label-free technique that directly measures the heat released or absorbed during a binding event.[17]NoneKₑ, ΔH, ΔS, Stoichiometry (n)[18][19]LowGold-standard for thermodynamic characterization of binding interactions.[20]

Foundational Protocol: Receptor-Rich Membrane Preparation

Most receptor binding assays for transmembrane proteins, such as G-protein coupled receptors (GPCRs), utilize membranes prepared from cultured cells overexpressing the target of interest.[21][22] A high-quality membrane preparation is essential for a robust and reproducible assay.

Protocol 3.1: Crude Membrane Preparation from Adherent Cells

This protocol is designed for preparing crude membrane fractions from adherent cell lines (e.g., HEK293, CHO) grown in T175 flasks.

Rationale: The goal is to lyse the cells under hypotonic conditions and then separate the heavier membrane fractions from the soluble cytosolic components via high-speed centrifugation.[23] All steps must be performed at 4°C to minimize proteolytic degradation.[24]

Materials:

  • Lysis Buffer: 10 mM Tris-HCl, 5 mM EDTA, pH 7.4. Store at 4°C.[23]

  • Storage Buffer: 50 mM Tris-HCl, 0.5 mM EDTA, 10 mM MgCl₂, 10% sucrose, pH 7.4. Store at 4°C.[23]

  • Protease Inhibitors: Complete™ ULTRA Protease Inhibitor Cocktail tablets, EDTA-free.

  • Ice-cold Phosphate-Buffered Saline (PBS).

  • Cell Scrapers.

  • Dounce homogenizer or 21-gauge needle and syringe.

  • High-speed refrigerated centrifuge and appropriate rotors/tubes.

Procedure:

  • Cell Harvest: Grow cells to 80-90% confluency. Aspirate the culture medium and wash the cell monolayer twice with 10 mL of ice-cold PBS.[23][25]

  • Cell Collection: Add 5 mL of ice-cold PBS with 1mM EDTA. Scrape the cells from the flask surface and transfer the cell suspension to a 50 mL conical tube on ice.[24]

  • Pelleting: Centrifuge the cell suspension at 500 x g for 5 minutes at 4°C. Discard the supernatant.

  • Lysis: Resuspend the cell pellet in 10 mL of ice-cold Lysis Buffer to which one protease inhibitor tablet has been freshly added per 50 mL of buffer.[23]

  • Homogenization: Incubate the suspension on ice for 15-20 minutes to allow for hypotonic swelling. Lyse the cells by passing the suspension 10-15 times through a 21-gauge needle or with 15-20 strokes in a tight-fitting Dounce homogenizer.[24]

  • Low-Speed Centrifugation: Transfer the homogenate to a centrifuge tube and spin at 1,000 x g for 10 minutes at 4°C to pellet nuclei and intact cells.[26]

  • High-Speed Centrifugation: Carefully transfer the supernatant to a new tube suitable for high-speed centrifugation. Centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membrane fraction.[23]

  • Final Preparation: Discard the supernatant. Resuspend the membrane pellet in an appropriate volume (e.g., 1-2 mL) of ice-cold Storage Buffer.

  • Quantification & Storage: Determine the total protein concentration using a BCA or Bradford assay. Aliquot the membrane preparation into cryovials, flash-freeze in liquid nitrogen, and store at -80°C.[24]

Detailed Assay Protocols

The following protocols provide step-by-step instructions for determining the binding affinity of 1-Methyl-1H-indazol-5-amine using common, robust techniques.

Protocol 4.1: Radioligand Competition Binding Assay (Filtration Format)

This assay determines the inhibitory constant (Kᵢ) of 1-Methyl-1H-indazol-5-amine by measuring its ability to compete with a known radioligand for a specific receptor.[6]

G cluster_0 Condition 1: Total Binding cluster_1 Condition 2: Competition cluster_2 Condition 3: Non-Specific Binding R1 Receptor RL1 R-L Complex (Signal) R1->RL1 L1 Radioligand (L) L1->RL1 R2 Receptor RL2 R-L Complex (Reduced Signal) R2->RL2 RC2 R-C Complex R2->RC2 L2 Radioligand (L) L2->RL2 C2 Competitor (Test Cmpd) C2->RC2 R3 Receptor RL3 R-L Complex (Minimal Signal) R3->RL3 RC3 R-C Complex (Saturated) R3->RC3 L3 Radioligand (L) L3->RL3 C3 Excess Cold Ligand C3->RC3

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 1-Methyl-1H-indazol-5-amine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Operator: Senior Application Scientist Topic: Process Optimization & Troubleshooting for CAS 116669-01-5

Executive Summary

1-Methyl-1H-indazol-5-amine is a critical scaffold in medicinal chemistry, particularly for the development of kinase inhibitors (e.g., targeting VEGFR, PLK). The synthesis appears deceptively simple—methylation of the indazole core followed by functional group manipulation—but is plagued by two primary failure modes: regiochemical ambiguity (N1- vs. N2-alkylation) and oxidative instability of the free amine.

This guide moves beyond standard textbook procedures to address the "hidden" variables that cause batch failure in high-throughput and process chemistry environments.

Module 1: The Regioselectivity Challenge (Precursor Synthesis)

User Query: "I am methylating 5-nitroindazole, but I consistently get a mixture of isomers. How do I maximize the yield of the N1-methyl isomer over the N2-methyl impurity?"

Technical Analysis: Indazole alkylation is governed by the interplay between kinetic and thermodynamic control.[1] The N2-position is often kinetically favored due to the lone pair availability in the neutral tautomer, while the N1-position is thermodynamically favored in the anionic state due to aromatic stabilization.

Optimization Protocol:

ParameterRecommendationMechanistic Rationale
Base Selection NaH (Sodium Hydride) or Cs₂CO₃ Strong bases fully deprotonate the indazole (

), forming the delocalized anion. The anion charge density favors N1 alkylation slightly more than neutral alkylation.
Solvent DMF or NMP (Polar Aprotic)Promotes

reactivity of the anion. Avoid protic solvents which hydrogen-bond to N2, potentially altering nucleophilicity ratios.
Temperature 0°C

RT
Lower temperatures favor the kinetic product (often N2), but room temperature allows the system to equilibrate. Note: Alkylation is irreversible, so thermodynamic equilibration of the product does not occur; selectivity is determined at the transition state.
Additives None Avoid soft electrophiles if possible; Methyl Iodide (MeI) is standard.

Troubleshooting Workflow (DOT Visualization):

MethylationLogic Start Start: 5-Nitroindazole Base Deprotonation (NaH/DMF) Start->Base Alkylation Add MeI (1.1 eq) Base->Alkylation Check Check LCMS/NMR Alkylation->Check ResultA Mixture (N1:N2 ~ 60:40) Check->ResultA Standard Conditions ResultB High N1 Selectivity (>80:20) Check->ResultB Optimized (Cs2CO3/Chelation) Action1 Purification Required (Silica Gel) ResultA->Action1 Action2 Proceed to Reduction ResultB->Action2 Action1->Action2

Caption: Workflow for managing the inevitable isomeric mixture during indazole methylation. N1/N2 separation is critical before reduction.

Critical Note on Separation: The N1-methyl isomer (Target) is generally less polar than the N2-methyl isomer.

  • TLC System: 30-50% EtOAc in Hexanes.

  • Observation: The N1 isomer usually elutes first (Higher

    
    ).
    
  • Validation: Confirm regiochemistry via NOESY NMR. N1-Me shows correlation to the C7-H; N2-Me shows correlation to C3-H [1].

Module 2: Nitro Reduction (The "Core" Reaction)

User Query: "My hydrogenation is stalling, or I'm seeing colored impurities. Can I use standard Pd/C?"

Technical Analysis: While catalytic hydrogenation is the cleanest method, 5-aminoindazoles are prone to oxidation (turning purple/black) and can poison catalysts if sulfur traces are present from the starting material synthesis.

Protocol A: Catalytic Hydrogenation (Cleanest)

  • Catalyst: 10% Pd/C (wet support, 50% water). Dry Pd/C is a fire hazard with methanol.

  • Solvent: MeOH or EtOH. Tip: Add 1 equivalent of HCl if the amine is unstable as a free base.

  • H₂ Pressure: Balloon pressure (1 atm) is usually sufficient.

  • Time: 2–4 hours.

Protocol B: Iron-Mediated Reduction (Most Robust) If your precursor contains halides (e.g., if you started with a bromo-nitroindazole) or if the Pd catalyst is being poisoned:

  • Reagents: Fe powder (5 eq),

    
     (5 eq).
    
  • Solvent: EtOH/Water (4:1).

  • Temp: Reflux (80°C).

  • Workup: Filter hot through Celite to remove iron oxides.

Comparative Data: Reduction Methods

MethodYield PotentialRisk FactorBest For

+ Pd/C
90-98%Catalyst poisoning; Over-reduction (rare)Clean starting material; Large scale.
Fe /

85-95%Emulsions during workup; Iron wasteHalogenated precursors; "Dirty" batches.

70-85%Acidic conditions may degrade sensitive groupsSmall scale; Specific functional group tolerance.
Module 3: The Alternative Route (Buchwald-Hartwig)

User Query: "I cannot source the nitro-indazole. I have 5-bromo-1-methylindazole. Can I couple this directly to ammonia?"

Technical Analysis: Direct coupling of aryl halides with ammonia gas is difficult due to catalyst deactivation by the resulting primary amine. Using an ammonia surrogate (LHMDS or Benzophenone Imine) is the industry standard for this transformation [2].

Recommended Protocol (Ammonia Surrogate):

  • Substrate: 5-bromo-1-methylindazole.

  • Surrogate: Benzophenone imine (1.2 eq).

  • Catalyst:

    
     (2 mol%) + Xantphos  or BrettPhos  (4 mol%).
    
  • Base:

    
     or NaOtBu.
    
  • Solvent: Dioxane, 100°C.

  • Hydrolysis: Treat the intermediate imine with 1N HCl/THF to release the free amine.

Decision Logic for Cross-Coupling:

BuchwaldLogic Input 5-Bromo-1-Me-Indazole Ligand Ligand Selection Input->Ligand PathA BrettPhos/LHMDS (Direct Amine) Ligand->PathA Fastest PathB Xantphos/Benzophenone Imine (Protected) Ligand->PathB Highest Yield Final 1-Methyl-1H-indazol-5-amine PathA->Final Hydrolysis Acid Hydrolysis (HCl/THF) PathB->Hydrolysis Hydrolysis->Final

Caption: Strategy for C-N bond formation when starting from the bromide precursor.

Module 4: Purification & Storage (The "Finish")

User Query: "My product is an oil that turns dark purple overnight. How do I store it?"

Root Cause: Electron-rich amino-indazoles are prone to air oxidation, forming diazenyl or radical species that polymerize/color.

Stabilization Protocol:

  • Do not store as a free base.

  • Salt Formation: Dissolve the crude amine in minimal MeOH/EtOAc. Add 4M HCl in Dioxane (1.1 eq) dropwise at 0°C.

  • Filtration: The hydrochloride salt (1-Methyl-1H-indazol-5-amine • HCl) will precipitate as a stable, off-white solid.

  • Storage: Store the salt at -20°C under Argon. It is stable for years in this form.

References
  • Regioselectivity in Indazole Alkylation

    • Title: Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights.
    • Source:Beilstein J. Org. Chem. 2024.[2]

    • URL:[Link]

  • Buchwald-Hartwig Amination of Heterocycles

    • Title: Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides.[3]

    • Source:Org.[2][4][5][6] Lett. 2014.

    • URL:[Link]

  • Nitro Reduction Protocols

    • Title: Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles.[7]

    • Source:Molecules 2018.[7]

    • URL:[Link]

Sources

Technical Support Center: Troubleshooting Solubility of 1-Methyl-1H-indazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 1-Methyl-1H-indazol-5-amine (CAS No. 50593-24-3). This document is designed for researchers, chemists, and formulation scientists who are encountering challenges with the solubility of this compound in organic solvents. As a critical building block in medicinal chemistry and drug development, understanding its solubility behavior is paramount for successful experimental outcomes.[1] This guide provides in-depth, experience-driven advice in a direct question-and-answer format.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the fundamental properties of 1-Methyl-1H-indazol-5-amine that govern its solubility.

Q1: What are the key physicochemical properties of 1-Methyl-1H-indazol-5-amine that influence its solubility?

Understanding the compound's intrinsic properties is the first step in troubleshooting. The molecule's structure contains a polar amine group and two nitrogen atoms within the indazole ring, which can participate in hydrogen bonding. This is contrasted with a largely non-polar bicyclic aromatic core and a methyl group. This structural duality is the primary reason for its complex solubility profile.

Table 1: Physicochemical Properties of 1-Methyl-1H-indazol-5-amine

Property Value Source
CAS Number 50593-24-3 [1][2]
Molecular Formula C₈H₉N₃ [2]
Molecular Weight ~147.18 g/mol [3]
Appearance Brown Crystalline Powder [1]
Melting Point 142-144 °C [1][2]
Predicted pKa 3.85 ± 0.10 [1]

| Predicted Boiling Point | 321.6 ± 15.0 °C |[1] |

Q2: What does the predicted pKa of ~3.85 tell me about its behavior?

The predicted pKa value refers to the conjugate acid of the amine. A pKa of ~3.85 indicates that 1-Methyl-1H-indazol-5-amine is a weak base.[1] In purely organic, aprotic solvents, this has minimal impact. However, in protic solvents or systems with acidic impurities, the amine can be protonated to form a salt. This salt form often has drastically different solubility from the neutral "free base" form. For instance, in a two-phase extraction with an organic solvent and water, acidifying the aqueous layer would protonate the amine, making it more water-soluble.

Q3: Why is this compound so challenging to dissolve in common solvents?

The difficulty arises from a combination of factors:

  • High Crystal Lattice Energy: As a crystalline solid with a relatively high melting point (142-144 °C), significant energy is required to break apart the crystal structure and solvate the individual molecules.[2]

  • Amphiphilic Nature: The molecule possesses both hydrogen-bond-donating/accepting polar regions (the amine and indazole nitrogens) and a non-polar aromatic surface. A single solvent must be able to effectively interact with both of these features simultaneously, which is a classic solubility challenge. Solvents that are good at one (e.g., non-polar hexanes) are poor at the other.

  • Self-Association: The amine and indazole moieties can form strong intermolecular hydrogen bonds with each other in the solid state. A solvent must be potent enough to competitively break these bonds and form new, energetically favorable solute-solvent interactions.

Q4: What are the primary safety precautions for handling this compound?

According to safety data sheets, 1-Methyl-1H-indazol-5-amine is classified as causing serious eye irritation and may cause respiratory irritation.[4] The unmethylated parent compound, 1H-Indazol-5-amine, is noted as being toxic if swallowed.[5] Therefore, stringent safety measures are required.

  • Engineering Controls: Always handle this compound inside a certified chemical fume hood.[4]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[4][6]

  • Handling: Avoid creating dust. Do not get the compound in eyes, on skin, or on clothing. Wash hands thoroughly after handling.[7]

Section 2: Troubleshooting Guide for Dissolution Issues

This section provides a logical, step-by-step approach to overcoming common solubility problems.

G start Start: Compound Undissolved screening Action: Perform Systematic Solvent Screening start->screening check1 Is it soluble in any solvent at RT? screening->check1 aiding Action: Apply Aiding Techniques (Heat, Sonication) check2 Does it dissolve with aid? aiding->check2 check1->aiding No success Success: Stable Solution (Proceed with experiment) check1->success Yes check3 Does it precipitate upon cooling? check2->check3 Yes cosolvent Strategy: Use a Co-Solvent System check2->cosolvent No, still insoluble check3->success No stock_sol Strategy: Prepare Concentrated Stock in Strong Solvent (DMSO/DMF) check3->stock_sol Yes (Supersaturated) stock_sol->success cosolvent->success

Caption: Troubleshooting workflow for 1-Methyl-1H-indazol-5-amine solubility.

Issue 1: My compound shows poor solubility in my initial solvent choice at room temperature.
  • Causality: The chosen solvent lacks the specific polarity and/or hydrogen-bonding capability required to overcome the compound's crystal lattice energy and solvate it effectively. The principle of "like dissolves like" is central here; a solvent must match the solute's complex character.

  • Recommended Action 1: Systematic Solvent Screening. Do not rely on a single solvent. A rapid, small-scale screening across a panel of solvents with varying polarities is the most efficient first step. This will identify a lead solvent or co-solvent for your application. See Protocol 1 for a detailed methodology.

    Table 2: Recommended Solvent Screening Panel

    Solvent Type Rationale for Inclusion
    DMSO (Dimethyl sulfoxide) Polar Aprotic Excellent H-bond acceptor, highly polar. Often the best starting point for difficult-to-dissolve compounds.[8]
    DMF (Dimethylformamide) Polar Aprotic Similar to DMSO, a powerful solvent for polar molecules with aromatic character.
    NMP (N-Methyl-2-pyrrolidone) Polar Aprotic Another high-boiling point, highly effective polar aprotic solvent.
    Methanol (MeOH) Polar Protic Can act as both H-bond donor and acceptor, effective for polar groups.
    Acetonitrile (ACN) Polar Aprotic Medium polarity, good for compounds with nitrile or amine functionalities.
    Tetrahydrofuran (THF) Moderately Polar An ether that can solvate both polar and non-polar regions.
    Dichloromethane (DCM) Non-polar Effective for many organic compounds, but may struggle with H-bonding groups.[9]

    | Toluene | Non-polar | Good for aromatic, non-polar structures. Unlikely to work alone but useful for co-solvent systems. |

  • Recommended Action 2: Aiding Dissolution. If initial results are poor, physical methods can increase the rate and extent of dissolution.[10]

    • Temperature: Gently warm the sample (e.g., to 40-50 °C). This increases the kinetic energy of the system, helping solvent molecules penetrate the crystal lattice. Caution: Do not exceed a temperature that could cause solvent loss or compound degradation. The melting point is 142-144 °C, so stay well below this.[1]

    • Sonication: Place the vial in an ultrasonic bath. The high-frequency sound waves create cavitation, which physically breaks apart solid aggregates and increases the surface area available for solvation.[11]

    • Agitation: Vigorous stirring or vortexing ensures the solid is well-dispersed and fresh solvent is always interacting with the particle surface.[10]

Issue 2: The compound dissolves after heating but precipitates (crashes out) when it cools to room temperature.
  • Causality: You have created a supersaturated solution. The increased temperature allowed the solvent to hold more solute than it can at thermodynamic equilibrium at room temperature. As the solution cools, the solubility limit is exceeded, and the excess solute crystallizes out.

  • Solution 1: Prepare a Concentrated Stock Solution. The most robust solution is to dissolve the compound in a minimal amount of a very strong solvent where it is highly soluble at room temperature (e.g., DMSO, DMF). This creates a stable, concentrated stock solution. This stock can then be diluted in small volumes into your final reaction mixture or assay buffer. The small amount of the strong solvent is often tolerated in the final system. See Protocol 2 .

  • Solution 2: Utilize a Co-Solvent System. If a pure solvent system is required, identify the best solvent from your screening (e.g., Methanol) and add a small percentage (e.g., 5-10%) of a stronger "solubilizer" (e.g., NMP or DMF). This can be enough to keep the compound in solution at room temperature without drastically changing the overall properties of the bulk solvent.

Issue 3: The only effective solvents (like DMSO) are incompatible with my downstream application (e.g., moisture-sensitive reaction, cell-based assay).
  • Causality: This is a common conflict between solubility requirements and experimental constraints. High-boiling, highly polar solvents like DMSO can interfere with organometallic reagents or be toxic to cells at higher concentrations.

  • Strategy 1: Test Solvent Mixtures. Explore binary mixtures. For example, while THF alone may be a poor solvent, a mixture of 9:1 THF:DMF might provide the necessary solubilizing power while remaining >90% compatible with your reaction. Systematically test ratios to find the lowest possible amount of the "strong" solvent needed.

  • Strategy 2: Consider a Slurry-Based Approach. Complete dissolution is not always a prerequisite for a reaction. If the compound is partially soluble, it will establish an equilibrium between the solid and dissolved states. As the dissolved material reacts, more of the solid will dissolve to replenish it (Le Châtelier's principle). This "slurry" approach requires efficient stirring and may result in longer reaction times, but it can be a viable workaround when a suitable solvent cannot be found.

G cluster_solute 1-Methyl-1H-indazol-5-amine cluster_solvent Ideal Solvent Properties solute Crystal Lattice (High Energy) polar_int Polar Interactions (Dipole-Dipole) solute->polar_int must overcome h_bond Intermolecular H-Bonding (Amine, Indazole N-H) h_bond_accept H-Bond Disruption (e.g., DMSO, DMF) h_bond->h_bond_accept must disrupt aromatic Non-polar Aromatic Core nonpolar_int Non-polar Interactions (van der Waals) aromatic->nonpolar_int must interact with

Caption: Key molecular interactions governing solubility.

Section 3: Standard Operating Protocols

Protocol 1: Small-Scale Solubility Assessment

This protocol allows for rapid determination of approximate solubility in various solvents.[12]

  • Preparation: Weigh approximately 2-5 mg of 1-Methyl-1H-indazol-5-amine into a small, clear glass vial (e.g., a 1-dram vial).

  • Initial Solvent Addition: Add a measured volume of the first test solvent (e.g., 100 µL) to the vial. This creates an initial concentration of 20-50 mg/mL.

  • Room Temperature Agitation: Cap the vial and vortex vigorously for 1-2 minutes.

  • Visual Observation: Visually inspect the solution against a dark background. Note if it is a clear solution, a hazy suspension, or if the solid is mostly undissolved. Record the observation.

  • Incremental Solvent Addition: If the compound is not fully dissolved, add another measured volume of solvent (e.g., 100 µL) to dilute the concentration. Vortex again and re-observe.

  • Repeat: Continue adding solvent incrementally until the solid dissolves or until you reach a concentration that is too low for your application (e.g., <1 mg/mL).

  • Heating/Sonication Test: If the compound remains insoluble at a reasonable concentration, gently warm the vial (e.g., to 50 °C) or place it in a sonicating bath for 5-10 minutes and observe any changes.

  • Documentation: Repeat for each solvent in your screening panel and record all results in a table for easy comparison.

Protocol 2: Preparation of a Concentrated Stock Solution (e.g., 100 mg/mL in DMSO)
  • Safety: Perform all steps in a chemical fume hood while wearing appropriate PPE.

  • Weighing: Accurately weigh the desired amount of 1-Methyl-1H-indazol-5-amine (e.g., 100 mg) into a suitable volumetric flask or vial.

  • Solvent Addition: Add approximately 80% of the final required volume of anhydrous DMSO (e.g., 0.8 mL for a final volume of 1.0 mL).

  • Dissolution: Cap the container and vortex. If needed, sonicate for 5-15 minutes until all solid material has completely dissolved and the solution is clear. Gentle warming (<50°C) can be applied if necessary.

  • Final Volume Adjustment: Allow the solution to return to room temperature. Carefully add DMSO to reach the final target volume (e.g., 1.0 mL). Mix thoroughly by inversion.

  • Storage: Store the stock solution in a tightly sealed container, protected from light. If storing long-term, consider storage at 4°C or -20°C, but confirm that the compound does not precipitate upon freezing and re-thawing.[2]

References

  • ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent?[Link]

  • PubChem. (n.d.). 1H-Indazol-5-amine. National Center for Biotechnology Information. [Link]

  • LibreTexts Chemistry. (2018). Amines and Heterocycles. [Link]

  • Ascendia Pharmaceuticals. (2021). 4 Factors Affecting Solubility of Drugs. [Link]

  • ACS Omega. (2023). Preconcentration of Heterocyclic Aromatic Amines in Edible Fried Insects Using Surfactant-Assisted Hydrophobic Deep Eutectic Solvent for Homogeneous Liquid–Liquid Microextraction prior to HPLC. [Link]

  • Journal of Pharmaceutical Sciences. (2012). Drug Solubility: Importance and Enhancement Techniques. [Link]

  • Food Science and Biotechnology. (2021). Study on the reduction of heterocyclic amines by marinated natural materials in pork belly. [Link]

  • McMaster University. (2023). Solubility of Organic Compounds. [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: 1-methylimidazole. [Link]

  • AMERICAN ELEMENTS. (n.d.). 4-Methyl-1H-indazol-5-amine. [Link]

Sources

stability problems with 1-Methyl-1H-indazol-5-amine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Scope: Stability, Storage, and Degradation Troubleshooting Lead Scientist: Dr. A. Vance, Senior Application Scientist

Introduction

Welcome to the technical support center for 1-Methyl-1H-indazol-5-amine (CAS 50593-24-3) and its downstream kinase-inhibitor derivatives (e.g., amide/urea analogs similar to Axitinib or Entrectinib).

This scaffold is chemically distinct due to the electron-rich 5-amino group coupled with the indazole core. While versatile, this specific electronic arrangement creates distinct stability challenges—primarily oxidative coloring , photolytic degradation , and solvent-induced decomposition in DMSO.

This guide moves beyond generic advice, offering mechanistic insights and self-validating protocols to rescue your experiments.

Module 1: The "Browning" Effect (Oxidative Instability)

Symptom: Your white or off-white powder has turned pink, brown, or deep red upon storage. LC-MS shows a "clean" main peak but a high background or small M+14/M+16 impurities.

Root Cause Analysis

The 5-amino position on the indazole ring is highly electron-rich. Upon exposure to atmospheric oxygen and light, the primary amine undergoes radical oxidation .

  • HOMO Elevation: The 1-methyl group donates electron density into the ring, raising the Highest Occupied Molecular Orbital (HOMO) energy of the amine, making it more susceptible to single-electron transfer (SET) oxidation than a standard aniline.

  • Radical Polymerization: The initial oxidation forms a cation radical, which couples to form azo-dimers (colored red/orange) or complex polyaniline-like oligomers (dark brown). These are often insoluble and may not fly well in standard ESI-MS, leading to a "clean" looking UV trace despite visible degradation.

Troubleshooting Protocol
StepActionTechnical Rationale
1 Argon Purge Store solid material under Argon, not Nitrogen. Argon is heavier than air and provides a better "blanket" for surface-sensitive amines.
2 Acid Salt Conversion If storing for >1 month, convert the free base to the HCl or Mesylate salt . The protonated amine (

) is electron-deficient and resistant to oxidation.
3 Recrystallization Do not rely on silica chromatography alone (silica is slightly acidic and can catalyze surface oxidation). Recrystallize from Ethanol/Water with a pinch of Sodium Ascorbate.
Visualizing the Degradation Pathway

OxidationPathway Amine 1-Methyl-1H-indazol-5-amine (Colorless/Pale) Radical Cation Radical Intermediate Amine->Radical O2 / Light (hv) Salt HCl Salt Form (Stable) Amine->Salt HCl (Protection) Dimer Azo-Dimer / Hydrazine (Red/Orange Impurity) Radical->Dimer Coupling Polymer Oligomeric 'Brown' Residue Dimer->Polymer Polymerization

Figure 1: Oxidative degradation pathway of amino-indazoles. Note that salt formation blocks the initial radical formation step.

Module 2: Solution Stability (DMSO & Solvents)

Symptom: Stock solutions in DMSO show degradation after 24-48 hours. New peaks appear at M+12 (Formaldehyde adduct) or M+16 (N-oxide).

Root Cause Analysis

DMSO is not an inert solvent for electron-rich aromatic amines.

  • Swern-Type Oxidation: In the presence of trace acid or Lewis acid impurities, DMSO can act as an oxidant, converting the primary amine to an imine or N-oxide.

  • Formaldehyde Adducts: DMSO decomposes slowly to form formaldehyde, which reacts with the primary amine to form hemiaminals (

    
    ) or Schiff bases (
    
    
    
    ).
  • Freeze-Thaw Cycles: Repeated freezing of DMSO stocks concentrates the solute and impurities in the liquid phase just before solidification, accelerating side reactions.

Corrective Actions

Q: Can I store my 10mM stock in DMSO at -20°C? A: Only for short durations (<2 weeks). For long-term storage:

  • Preferred: Store as dry powder.

  • Alternative: Use Anhydrous Ethanol or Acetonitrile (if solubility permits).

  • If DMSO is mandatory: Add 1mM DTT (Dithiothreitol) or Ascorbic Acid to the stock solution to act as a radical scavenger.

Q: How do I validate if my solvent is the problem? A: Run the "Solvent Stress Test" :

  • Dissolve 1 mg in fresh, high-quality DMSO.

  • Dissolve 1 mg in DMSO that has been open on the bench for 1 week.

  • Incubate both at 37°C for 4 hours.

  • Run LC-MS.[1] If the "Old DMSO" sample shows new peaks (usually +12, +14, or +16 m/z), your solvent quality is the culprit.

Module 3: Structural Integrity (Regioisomerism)

Symptom: The compound has the correct mass (MW 147.18) but exhibits different potency or melting point (e.g., 142°C vs 120°C).

Technical Insight

The methylation of 5-nitroindazole (the precursor) often produces a mixture of N1-methyl (desired) and N2-methyl (impurity) isomers.

  • N1-Methyl (Target): Thermodynamically more stable.

  • N2-Methyl (Impurity): Kinetic product. Often co-crystallizes.

Diagnostic Protocol (NOESY NMR): To confirm you have the correct 1-methyl isomer, perform a 1D NOESY experiment.

  • Irradiate the Methyl group (~4.0 ppm).

  • Look for NOE signal:

    • N1-Methyl: Strong NOE to the H7 proton (the aromatic proton adjacent to N1).

    • N2-Methyl: Strong NOE to H3 proton .

Frequently Asked Questions (FAQ)

Q1: My reaction yield is low when coupling 1-Methyl-1H-indazol-5-amine with carboxylic acids. Why?

  • Answer: The N1-nitrogen of the indazole ring pulls electron density, making the 5-amine less nucleophilic than a standard aniline.

  • Fix: Use a stronger coupling reagent like HATU instead of EDC/HOBt. Ensure the reaction is performed in an aprotic solvent (DMF) with excess base (DIPEA) to ensure the amine is not protonated.

Q2: Is the compound light sensitive?

  • Answer: Yes, moderately. The electron-rich system can undergo photo-oxidation. Always wrap vials in aluminum foil or use amber glass.

Q3: Can I use water in my mobile phase for HPLC?

  • Answer: Yes, but avoid leaving the compound in the aqueous mobile phase for extended periods (e.g., in the autosampler) without cooling. At pH < 3 (0.1% TFA), the amine is protonated and stable. At neutral pH, it oxidizes faster. Always keep autosamplers at 4°C.

References

  • PubChem. (2025).[2] 1H-Indazol-5-amine, 1-methyl- Compound Summary. National Library of Medicine. Link

  • Sigma-Aldrich. (2025). 1-Methyl-1H-indazol-5-amine Product Specification. Merck KGaA. Link

  • ChemicalBook. (2025).[3] 1-Methyl-1H-indazol-5-amine Stability and Storage. Link

  • Berrell, S. L., et al. (2019). Safety Concerns in a Pharmaceutical Manufacturing Process Using Dimethyl Sulfoxide (DMSO). Organic Process Research & Development. Link

  • Lin, M., et al. (2016).[4] Metal-free aerobic oxidative coupling of amines in dimethyl sulfoxide. RSC Advances. Link

Sources

Technical Support Center: Scaling Up 1-Methyl-1H-indazol-5-amine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Role: Senior Application Scientist Topic: Process Chemistry & Scale-Up Troubleshooting Target Molecule: 1-Methyl-1H-indazol-5-amine (CAS: 50593-24-3)[1]

Introduction: The "N1 vs. N2" Challenge

Welcome to the technical support hub for indazole synthesis. If you are scaling up 1-Methyl-1H-indazol-5-amine , you have likely encountered the "Indazole Tautomer Trap." The core challenge in this synthesis is not the chemistry itself, but the regioselectivity during the methylation of 5-nitroindazole.[1][2]

Indazoles exist in a tautomeric equilibrium (


 vs. 

).[2][3][4] Methylation often yields a mixture of the desired 1-methyl (N1) and the undesired 2-methyl (N2) isomers.[1][2] On a milligram scale, you can separate these by column chromatography.[1][2][3] On a kilogram scale, chromatography is a bottleneck.[1][2][3]

This guide focuses on a chromatography-free process relying on thermodynamic control and crystallization.

Module 1: Methylation & Regiocontrol

Workflow Visualization: The Alkylation Pathway

MethylationPathway Start 5-Nitroindazole (Starting Material) Intermediate Reaction Mixture (N1 + N2 Isomers) Start->Intermediate Methylation Reagents MeI / K2CO3 / DMF (Mild Base) Reagents->Intermediate N1_Isomer 1-Methyl-5-nitroindazole (Target, ~70-80%) Intermediate->N1_Isomer Major Product N2_Isomer 2-Methyl-5-nitroindazole (Impurity, ~20-30%) Intermediate->N2_Isomer Minor Product Crystallization Crystallization (MeOH or EtOH) N1_Isomer->Crystallization Purification N2_Isomer->Crystallization Remains in Mother Liquor

Figure 1: Reaction pathway for the methylation of 5-nitroindazole emphasizing the separation of isomers.

Troubleshooting Guide: Alkylation

Q: I am getting a 50:50 mixture of N1 and N2 isomers. How do I shift the ratio? A: The ratio is heavily dependent on the base and solvent system.[1][2]

  • The Mechanism: The N1-anion is thermodynamically more stable, but the N2 position is often kinetically more nucleophilic depending on the "hardness" of the electrophile and the solvent.[1][2]

  • Solution: Switch to mild bases like Potassium Carbonate (

    
    ) or Cesium Carbonate (
    
    
    
    ) in a polar aprotic solvent like DMF or DMSO.[1][2][3] Avoid strong bases like NaH, which create a "naked" anion that reacts indiscriminately, often increasing the N2 impurity.[1][2][3]
  • Protocol Adjustment: Maintain the reaction temperature at

    
    . Higher temperatures (
    
    
    
    ) can erode regioselectivity.[1][2][3]

Q: How do I remove the N2 isomer without running a column? A: You must exploit the solubility difference. The 1-methyl isomer is generally more crystalline and less soluble in alcohols than the 2-methyl isomer.

  • The "Crash Out" Method:

    • Quench the DMF reaction mixture into water.[1][2][3] Both isomers will precipitate.[1][2][3] Filter the crude solid.[1][2][5]

    • Recrystallization: Dissolve the crude wet cake in boiling Methanol (MeOH) or Ethanol (EtOH) (approx. 5-10 volumes).

    • Cool slowly to Room Temperature (RT), then to

      
      .
      
    • The 1-methyl-5-nitroindazole (Target) typically crystallizes out as yellow needles.

    • The 2-methyl isomer remains dissolved in the mother liquor.[1][2]

    • Check purity by NMR: The N-Me peak for N1 is typically upfield (~4.1 ppm) compared to N2 (~4.2-4.3 ppm) in

      
      , though this varies by solvent.[1][2]
      

Q: Is Methyl Iodide (MeI) safe for scale-up? A: MeI is highly toxic and volatile.[1][2] For kilogram scale:

  • Alternative: Consider Dimethyl Carbonate (DMC) or Dimethyl Sulfate (DMS) .[1][2][3] However, MeI often gives the best yield/selectivity profile.[1][2][3]

  • Safety: If using MeI, use a closed reactor system with a scrubber containing aqueous ammonia or amine to quench escaping vapors.[1][2][3]

Module 2: Nitro Reduction (The Safety Critical Step)

Workflow Visualization: Reduction Options

ReductionDecisions Input 1-Methyl-5-nitroindazole (Purified Solid) Decision Select Reduction Method Input->Decision MethodA Method A: Catalytic Hydrogenation (H2 / Pd/C) Decision->MethodA MethodB Method B: Chemical Reduction (Fe / NH4Cl) Decision->MethodB ProsA Clean product Scalable No metal waste MethodA->ProsA Output 1-Methyl-1H-indazol-5-amine (Final Product) MethodA->Output ProsB Robust No H2 gas required Cheaper equipment MethodB->ProsB MethodB->Output

Figure 2: Decision tree for selecting the reduction methodology based on facility capabilities.

Troubleshooting Guide: Reduction

Q: I am seeing incomplete conversion during Hydrogenation (Pd/C). A: Nitro-indazoles can poison catalysts due to the basic nitrogen on the indazole ring.[1][2]

  • Fix 1 (Solvent): Use Methanol or Ethyl Acetate .[1][2][3] Avoid amine solvents.[1][2][3]

  • Fix 2 (Additive): Sometimes the amine product inhibits the catalyst.[1][2][3] Running the reaction in the presence of 1 equivalent of Acetic Acid can prevent catalyst poisoning by protonating the product as it forms.[1][2][3]

  • Fix 3 (Temperature): Increase pressure to 3-5 bar and temperature to

    
    .
    

Q: The Iron/NH4Cl reduction is turning into a thick sludge that I can't stir. A: This is a common mechanical issue on scale-up (The "Iron Mud" problem).

  • Cause: Formation of iron oxide hydroxides.[1][2][3]

  • Solution:

    • Use Iron Powder (325 mesh) rather than filings for better surface area but controlled kinetics.[1][2][3]

    • Solvent Ratio: Ensure you are using EtOH:Water (3:1) or THF:Water (2:1) .[1][2][3] You need enough water to keep the ammonium salts dissolved but enough organic solvent to dissolve the nitro compound.[1][2]

    • Filtration: Filter the hot reaction mixture immediately through a Celite pad while it is still

      
      . If it cools, the product may precipitate inside the iron sludge, leading to massive yield loss.[1][2][3]
      

Q: The final product is purple/brown instead of off-white. A: Anilines are prone to oxidation.[2]

  • Cause: Trace oxidation products (azo/azoxy species) or polymerization.[1][2][3]

  • Remedy:

    • Add a pinch of Sodium Dithionite or Ascorbic Acid during the workup to reduce oxidized impurities.[1][2][3]

    • Store the final amine under Nitrogen/Argon in the dark.[1][2]

    • Recrystallize from Toluene/Heptane or IPA/Water if color persists.[1][2][3]

Module 3: Summary of Physical Data & Safety

Key Parameters for Scale-Up
ParameterSpecification / LimitReason
Reaction Temp (Methylation)

High temp promotes N2-isomer formation.
Base Equivalents 1.1 - 1.2 eq (

)
Excess base is unnecessary and increases waste.[1][2]
Workup pH (Amine) pH > 10Ensure amine is free-based during extraction.[1][2]
Storage

, Inert Gas
Prevents oxidation (browning).[1][2][3]
Safety Critical Warnings
  • Exotherm Hazard: The reduction of nitro compounds is highly exothermic (

    
    ).[1][2]
    
    • Control: Dosing of the nitro compound (or Hydrogen) must be rate-limited by cooling capacity.[1][2] Never add all reagents at once at scale.

  • Toxicity: 1-Methyl-1H-indazol-5-amine is an aniline derivative.

    • Hazard:[1][2][3][6] Potential skin sensitizer and toxic by ingestion.[1][2] Wear full PPE (Tyvek suit, nitrile gloves).[1][2][3]

  • Energetics: 5-Nitroindazole is a high-nitrogen energetic precursor.

    • Control: Do not heat dry solid above

      
      .[1][2][3] Test for shock sensitivity before milling/grinding.[1][2][3]
      

References

  • Synthesis of Indazole Derivatives: High Yielding, One-Pot Synthesis of Bis(1H-indazol-1-yl)methane Catalyzed by 3d-Metal Salts. (2022).[1][2][3][7] MDPI.[1][2][3] Link

  • Regioselectivity in Indazole Alkylation: Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights. (2024).[1][2][3][8] Beilstein Journal of Organic Chemistry. Link

  • Safety Data: 1-Methyl-1H-indazol-5-amine Safety Data Sheet. (2023).[1][2][3][7][9][10] Fisher Scientific.[1][2][3] Link[1][2][3]

  • Nitro Reduction Methodologies: Scale-Up Synthesis of MedChem Relevant Cores.[2] (2024).[1][2][3][8] Organic Process Research & Development. Link[1][2][3]

  • Isomer Characterization: Methylation of indazoles and related reactions. Journal of the Chemical Society, Perkin Transactions 1.[1][2][3] Link

Sources

troubleshooting failed reactions with 1-Methyl-1H-indazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-Methyl-1H-indazol-5-amine

Welcome to the technical support center for 1-Methyl-1H-indazol-5-amine. This resource is designed for researchers, chemists, and drug development professionals to navigate and troubleshoot common challenges encountered during its use in synthesis. As a key building block in pharmaceutical and materials science research, understanding its reactivity is paramount to success.[1][2] This guide provides in-depth, experience-driven answers to frequently asked questions, moving beyond simple protocols to explain the chemical reasoning behind our recommendations.

Part 1: Foundational Troubleshooting & Initial Diagnostics

Before delving into reaction-specific issues, it's crucial to address the fundamentals. A failed reaction is often a symptom of an overlooked baseline issue. This section provides a logical workflow to diagnose problems at their source.

Initial Troubleshooting Workflow

When a reaction delivers low yield, no product, or an unidentifiable mixture, a systematic approach is more effective than random parameter changes.[3] The following workflow should be your first line of defense.

G start Reaction Failed (Low Yield / No Product / Impure) check_sm 1. Verify Starting Material (SM) - Purity (NMR, LCMS) - Identity - Degradation start->check_sm sm_ok SM Verified check_sm->sm_ok No Issue sm_bad SM Impure/Degraded check_sm->sm_bad Issue Found check_setup 2. Scrutinize Reaction Setup - Glassware Dry? - Inert Atmosphere Sufficient? - Correct Stoichiometry? setup_ok Setup Correct check_setup->setup_ok No Issue setup_bad Setup Flawed check_setup->setup_bad Issue Found check_cond 3. Analyze Reaction Conditions - Temperature Accurate? - Stirring Adequate? - Reaction Time Sufficient? cond_ok Conditions Validated check_cond->cond_ok No Issue cond_bad Conditions Suboptimal check_cond->cond_bad Issue Found check_workup 4. Review Workup & Purification - Product Instability? - Mechanical Losses? - Incorrect Chromatography? workup_ok Workup Appropriate check_workup->workup_ok No Issue workup_bad Workup Problematic check_workup->workup_bad Issue Found sm_ok->check_setup solve_sm Action: Purify or Re-source SM sm_bad->solve_sm setup_ok->check_cond solve_setup Action: Correct Setup Flaw (e.g., Dry Glassware, Purge N2) setup_bad->solve_setup cond_ok->check_workup solve_cond Action: Systematically Optimize (Temp, Time, Concentration) cond_bad->solve_cond solve_workup Action: Modify Workup/Purification (e.g., Gentler Extraction) workup_bad->solve_workup

Caption: General troubleshooting workflow for failed reactions.

FAQ: Starting Material Integrity

Q1: My reaction is completely inert, with only starting material recovered. How do I confirm my 1-Methyl-1H-indazol-5-amine is viable?

A: This is a classic "Reagent Check" scenario. Before optimizing complex reaction parameters, you must validate your starting material. 1-Methyl-1H-indazol-5-amine is a stable solid, but improper storage or sourcing can be an issue.

Causality: An unreactive starting material can be due to degradation, misidentification, or significant non-reactive impurities. Your first step is to establish a baseline of its identity and purity.

Validation Protocol:

  • Melting Point: Determine the melting point. It should be within a narrow range of 142-144°C.[4] A broad or depressed melting point suggests impurities.

  • Spectroscopic Analysis: Acquire a ¹H NMR spectrum. The spectrum should be clean and match the expected structure. Pay attention to the integration of the aromatic protons versus the N-methyl group.

  • Chromatographic Analysis: Use LC-MS to confirm the mass. The expected [M+H]⁺ ion is m/z 148.1.[5] A single, sharp peak is indicative of high purity.

Parameter Expected Result Source
Melting Point 142-144 °C[4]
Molecular Formula C₈H₉N₃[6]
Monoisotopic Mass 147.08 g/mol [5]
[M+H]⁺ (LC-MS) 148.1 m/z[7]

Part 2: Troubleshooting Specific Reaction Classes

Once you have validated your starting materials and general setup, troubleshooting becomes specific to the transformation you are attempting. The 5-amino group is a primary aromatic amine, making it a moderately reactive nucleophile.[8]

Understanding the Reactivity of 1-Methyl-1H-indazol-5-amine

The primary reactive site is the exocyclic amine at the C5 position. However, the N2 atom of the indazole ring possesses a lone pair of electrons and represents a potential competing nucleophilic site. While reaction at the C5-amine is electronically and sterically favored for most electrophiles, harsh conditions or specific reagents could lead to side reactions at N2.

G cluster_0 1-Methyl-1H-indazol-5-amine Indazole N5_amine Primary Reactive Site (C5-NH2) - Good Nucleophile - Target for Acylation, Alkylation,  Cross-Coupling N2_ring Secondary Site (N2) - Weaker Nucleophile - Potential for side-reactions  under harsh conditions N5_amine:n->Indazole:s N2_ring:s->Indazole:n

Caption: Nucleophilic sites on 1-Methyl-1H-indazol-5-amine.

FAQ: Acylation and Amide Bond Formation

Q2: My acylation reaction with an acyl chloride is low-yielding and produces a complex mixture. What's going wrong?

A: This is a common issue arising from two main sources: deactivation of the nucleophile and side reactions.

Causality & Explanation:

  • In-situ Acid Formation: The reaction of an acyl chloride with an amine generates one equivalent of hydrochloric acid (HCl). This acid will protonate the starting amine, rendering it non-nucleophilic and effectively stopping the reaction after a maximum of 50% conversion if no base is present.

  • Reagent Instability: Acyl chlorides are highly reactive and susceptible to hydrolysis by trace water in your solvent or on glassware, leading to the formation of the unreactive carboxylic acid.

Troubleshooting Protocol:

  • Add a Hindered Base: Incorporate 1.1 to 1.5 equivalents of a non-nucleophilic tertiary amine base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), to your reaction mixture. This "scavenger" base will neutralize the HCl as it forms, preserving the nucleophilicity of your indazole amine.

  • Use Anhydrous Conditions: Ensure your solvent (e.g., DCM, THF) is anhydrous and that all glassware is oven- or flame-dried. Run the reaction under an inert atmosphere (Nitrogen or Argon) to prevent hydrolysis of the acyl chloride.[3]

  • Alternative: Use Coupling Reagents: For a more controlled reaction, switch from an acyl chloride to the parent carboxylic acid and use standard peptide coupling reagents (e.g., HATU, HOBt/EDC). This method avoids the generation of HCl and is often higher yielding and cleaner.

FAQ: Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig Amination)

Q3: I'm attempting a Buchwald-Hartwig amination with an aryl bromide, but I see no product formation. I've confirmed my starting materials are good. What are the most common failure points?

A: Buchwald-Hartwig amination is a powerful but sensitive transformation. Success with a heterocyclic amine like 1-Methyl-1H-indazol-5-amine hinges on the precise combination of ligand, base, and catalyst precursor.

Causality & Explanation: The catalytic cycle of this reaction is complex, and any component that disrupts it can halt the reaction. Common failure points include:

  • Incorrect Ligand Choice: The ligand stabilizes the palladium center and facilitates both oxidative addition and reductive elimination. The electronic properties of the indazole amine require a sufficiently electron-rich and bulky phosphine ligand.

  • Inappropriate Base: The base must be strong enough to deprotonate the amine (or the intermediate Pd-amine complex) but not so reactive that it degrades the ligand or aryl halide.

  • Catalyst Inhibition: The nitrogen atoms on the indazole ring can potentially coordinate to the palladium center and inhibit catalysis. A suitable bulky ligand helps prevent this inhibitory binding.

Recommended Troubleshooting Protocol: Small-Scale Reaction Screen Before committing a large amount of material, perform a small-scale screen in parallel vials to test multiple conditions.

Variable Condition 1 (Standard) Condition 2 (More Active) Condition 3 (For Hindered Substrates)
Pd Precursor Pd₂(dba)₃ (1-2 mol%)Pd(OAc)₂ (2 mol%)Pd₂(dba)₃ (2-4 mol%)
Ligand XPhos (2-4 mol%)RuPhos (4 mol%)BrettPhos (4-8 mol%)
Base K₃PO₄ (2.0 eq)NaOtBu (1.5 eq)LHMDS (1.5 eq)
Solvent TolueneDioxaneToluene
Temperature 100 °C100 °C110 °C

Step-by-Step Experimental Protocol (for one screening reaction):

  • To a 2 mL screw-cap vial equipped with a magnetic stir bar, add the aryl halide (0.1 mmol, 1.0 eq), 1-Methyl-1H-indazol-5-amine (0.12 mmol, 1.2 eq), and the chosen base (e.g., K₃PO₄, 42.5 mg, 0.2 mmol, 2.0 eq).

  • In a separate vial, prepare a stock solution of the catalyst/ligand. For example, dissolve Pd₂(dba)₃ (1.8 mg, 0.002 mmol) and XPhos (1.9 mg, 0.004 mmol) in 0.2 mL of anhydrous toluene.

  • Seal the reaction vial with a cap containing a PTFE septum. Evacuate and backfill the vial with Argon or Nitrogen three times.

  • Using a syringe, add the anhydrous solvent (e.g., Toluene, 0.5 mL) to the solids, followed by the catalyst/ligand solution.

  • Place the vial in a preheated aluminum block on a stirrer hotplate at the desired temperature (e.g., 100 °C).

  • Monitor the reaction by TLC or LC-MS after 2, 8, and 24 hours.

References

  • PubChem. (n.d.). 1-methyl-1H-indazol-5-amine. Retrieved from [Link]

  • PubChemLite. (n.d.). 1-methyl-1h-indazol-5-amine (C8H9N3). Retrieved from [Link]

  • Shah, M. K. (2024). 2‐(1‐Methyl‐1H‐indazol‐5‐yl)‐N‐arylisonicotinamide Analogs: Synthesis, Anticancer Screening, SAR and ADMET Studies. ResearchGate. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Amine Reactivity. Retrieved from [Link]

Sources

workup procedure for reactions involving 1-Methyl-1H-indazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: IND-5-AMINE-001 Subject: Workup, Purification, and Troubleshooting Protocols Assigned Specialist: Senior Application Scientist, Process Chemistry Div.[1][2]

Critical Physicochemical Profile (Know Your Molecule)[1][2]

Before initiating any workup, you must understand the specific behaviors of 1-Methyl-1H-indazol-5-amine (CAS: 50593-24-3) .[1][2] It acts as an aniline surrogate but possesses distinct electronic properties due to the fused pyrazole ring.[2]

PropertyValue / CharacteristicImpact on Workup
Basicity (

)
~3.85 (Conjugate Acid)Critical: Significantly less basic than aliphatic amines and slightly less basic than aniline (

4.6).[1][2] It will not be fully protonated by weak acids (e.g., 10% citric acid) during extraction.[2]
Solubility High: DCM, EtOAc, DMSOLow: Water, HexanesProduct extracts easily into organic layers.[1][2] Can be oiled out if non-polar antisolvents (Hexane/Heptane) are added too quickly.[1][2]
Oxidation Potential Moderate to HighLike many electron-rich anilines, it is prone to oxidation (turning brown/black) upon prolonged exposure to air/light in solution.[1][2]
Nucleophilicity ModerateThe N1-methyl group prevents tautomerization, locking the 5-amine as the primary nucleophile.[1][2] However, the indazole ring is electron-withdrawing relative to a phenyl ring, slightly reducing reactivity compared to standard anilines.[1][2]

Standard Operating Procedures (SOPs)

Protocol A: Workup Post-Amide Coupling (Nucleophilic Role)

Scenario: You have coupled 1-Methyl-1H-indazol-5-amine with a carboxylic acid using EDC/HOBt or HATU.[1]

The Challenge: Removing unreacted amine without losing the product. Because the amine has a low


 (~3.85), standard "acid washes" are less effective at sequestering the unreacted starting material into the aqueous phase compared to alkyl amines.[2]

Step-by-Step Procedure:

  • Quench: Dilute reaction mixture with Ethyl Acetate (EtOAc). Avoid DCM if possible to prevent emulsion formation with basic aqueous washes.[1][2]

  • Base Wash (Removal of Activated Esters/Acids): Wash the organic layer 2x with sat.[2]

    
    .
    
  • Acid Wash (The Critical Step):

    • Standard Practice: Wash with 0.5 M or 1.0 M HCl.[1][2]

    • Why: The

      
       of 3.85 requires a pH < 1.8 to ensure >99% protonation of the unreacted amine.[2] Weak acids (Citric acid, pH ~3-4) will leave significant amounts of the amine in the organic layer.[2]
      
    • Caution: Ensure your product (the amide) is stable to brief exposure to 1 M HCl. If not, skip to column chromatography.[1][2]

  • Brine/Dry: Wash with saturated brine, dry over

    
    , and concentrate.
    
Protocol B: Workup Post-Reduction (Synthesis of the Amine)

Scenario: You reduced 1-methyl-5-nitro-1H-indazole using Fe/


 or 

/Pd-C.[1][2]

The Challenge: Removing metal residues and preventing re-oxidation of the free amine.

Step-by-Step Procedure:

  • Filtration: If using Fe or Pd/C, filter immediately through a Celite pad while the solution is still wet/solvated.[2] Wash the cake with MeOH/DCM (10:1) to ensure the polar amine desorbs from the metal surface.[2]

  • Concentration & Partition: Concentrate the filtrate. Redissolve in EtOAc.

  • Basic Extraction: Wash with water or mild brine.[1][2]

    • Note: Do NOT use acid.[1][2] The product is the amine; acid will pull it into the water.[2]

  • Antioxidant Additive (Optional): If the material turns dark, add 0.1% BHT (butylated hydroxytoluene) to the solvent during evaporation to inhibit oxidative polymerization.[2]

Decision Logic & Visualization

Diagram 1: Workup Decision Matrix

This logic flow helps you decide the extraction pH based on your reaction type.[2]

WorkupLogic Start Reaction Complete TypeCheck Is 1-Methyl-1H-indazol-5-amine the REACTANT or PRODUCT? Start->TypeCheck Reactant REACTANT (e.g., Amide Coupling) TypeCheck->Reactant Nucleophile Product PRODUCT (e.g., Nitro Reduction) TypeCheck->Product Target AcidWash Wash Org. Layer with 1.0 M HCl Reactant->AcidWash Reason1 Target: Remove unreacted amine (Requires pH < 2 due to pKa ~3.85) AcidWash->Reason1 BaseWash Wash Org. Layer with Water/Brine only Product->BaseWash Reason2 Target: Keep amine in Organic Layer (Avoid acidic pH) BaseWash->Reason2

Caption: Decision matrix for aqueous workup pH selection based on the role of the indazole amine.

Troubleshooting Center (FAQ)

Issue 1: "My product is stuck on the silica column."

Diagnosis: The basic nitrogen (even with low


) interacts with acidic silanols on the silica gel, causing "tailing" or complete retention.[2]
Solution: 
  • Pre-treatment: Flush the column with mobile phase containing 1% Triethylamine (TEA) before loading.[2]

  • Mobile Phase Modifier: Use DCM:MeOH:

    
     (e.g., 90:9:1) instead of just DCM:MeOH.[2] The ammonia competes for silanol sites, releasing your amine.[2]
    
Issue 2: "The reaction turned black/tarry during workup."

Diagnosis: Oxidative degradation.[1][2][3] Indazole amines are electron-rich and susceptible to radical oxidation in air, especially in solution.[1][2] Solution:

  • Degas Solvents: Ensure all workup solvents are degassed.[1][2]

  • Speed: Do not leave the amine in solution (e.g., in a separating funnel) overnight.[2]

  • Storage: Store the isolated solid under Argon/Nitrogen at -20°C.

Issue 3: "Low yield in amide coupling (HATU/EDC)."

Diagnosis: The N1-methyl group creates steric bulk, and the indazole ring reduces the nucleophilicity of the N5-amine compared to a standard aniline.[2] Solution:

  • Catalyst: Switch to HOAt instead of HOBt if available; the pyridine nitrogen in HOAt assists in pre-organization.[2]

  • Temperature: These couplings often require heating to 50-60°C. Room temperature is often insufficient for sterically demanding indazoles [1].[1][2]

  • Alternative: Convert the carboxylic acid to an acid chloride (using

    
    ) first.[2] The higher reactivity of the acid chloride overcomes the lower nucleophilicity of the indazole amine.[2]
    

Purification Workflow

Diagram 2: Purification Strategy

How to isolate pure material based on crude purity.

Purification Crude Crude Mixture TLC TLC Analysis (DCM/MeOH 95:5) Crude->TLC Decision Separation Required? TLC->Decision Flash Flash Chromatography (Silica) Decision->Flash Complex Impurities Recryst Recrystallization Decision->Recryst Mainly SM present Modifier Add 1% Et3N or 1% NH4OH to Eluent Flash->Modifier Required Solvent System: EtOAc/Heptane or EtOH/H2O Recryst->Solvent

Caption: Flowchart for selecting the appropriate purification method based on crude complexity.

References

  • Synthesis of 1-Aryl-1H-indazoles: Title: Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles.[1][2][4] Source: National Institutes of Health (NIH) / PubMed Central.[2] URL:[Link]

  • Amide Coupling Kinetics & Optimization: Title: Amide Bond Formation via the Rearrangement of Nitrile Imines.[2] Source: ACS Publications (Organic Letters).[1][2] URL:[Link][1][2]

  • Physicochemical Data (pKa & Solubility): Title: 1-Methyl-1H-indazol-5-amine Compound Summary. Source: PubChem.[1][2][5] URL:[Link][1][2]

  • Kinase Inhibitor Synthesis (Application Context): Title: Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives (Analogous chemistry for 5-amine).[1][2] Source: MDPI / PMC.[1][2] URL:[Link]

Sources

Technical Support Center: Safe Disposal of 1-Methyl-1H-indazol-5-amine Waste

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the safe handling and disposal of waste generated from 1-Methyl-1H-indazol-5-amine (CAS No. 50593-24-3). It is intended for researchers, chemists, and laboratory personnel engaged in drug discovery and development. The protocols herein are designed to ensure personnel safety, regulatory compliance, and environmental stewardship.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards of 1-Methyl-1H-indazol-5-amine I need to consider for waste disposal?

A1: 1-Methyl-1H-indazol-5-amine is classified as an irritant and is harmful if swallowed.[1] Key hazard statements associated with this compound are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[1][2] Therefore, all waste streams containing this compound, including residual amounts in "empty" containers, contaminated labware, and solutions, must be treated as hazardous waste. Do not let this chemical enter the environment.[3]

Q2: Can I dispose of small quantities of 1-Methyl-1H-indazol-5-amine waste down the sink?

A2: No. Under no circumstances should any amount of 1-Methyl-1H-indazol-5-amine or its solutions be disposed of down the drain.[4][5] This practice is a violation of environmental regulations. Aromatic amines can be toxic to aquatic life, and introducing chemical waste into the sanitary sewer system can interfere with wastewater treatment processes and lead to environmental contamination. All waste must be collected for pickup by your institution's certified hazardous waste disposal service.[3][5]

Q3: How should I segregate waste streams containing 1-Methyl-1H-indazol-5-amine?

A3: Proper waste segregation is crucial to prevent dangerous reactions and ensure compliant disposal.[6]

  • Solid Waste: Collect dry materials such as contaminated gloves, weighing paper, and solid reaction byproducts in a dedicated, clearly labeled hazardous waste container for solids.

  • Non-Halogenated Organic Solvents: Solutions of 1-Methyl-1H-indazol-5-amine in solvents like ethanol, methanol, or acetone should be collected in a container designated for non-halogenated organic waste.

  • Halogenated Organic Solvents: Solutions in solvents like dichloromethane (DCM) or chloroform must be collected in a separate container for halogenated organic waste.

  • Aqueous Waste: Acidic and basic aqueous solutions from reaction workups should be collected in their own dedicated containers after being neutralized to a pH between 5 and 9, if it is safe to do so.[6] If you are unsure, collect them as separate acidic or basic aqueous waste.

  • Sharps: Any needles or sharp implements contaminated with the compound must be disposed of in a designated, puncture-proof sharps container.

Q4: What are the chemical incompatibilities I should be aware of when creating waste streams?

A4: 1-Methyl-1H-indazol-5-amine, as an aromatic amine, should not be mixed with strong oxidizing agents.[3][7] This can lead to vigorous or explosive reactions. It is also incompatible with strong acids and acid anhydrides.[8] Always use separate, dedicated waste containers for different chemical classes to avoid inadvertent mixing.[6] A chemical compatibility chart should be consulted if there is any doubt.[8][9][10][11]

Troubleshooting Guide

Scenario 1: I've spilled a small amount of solid 1-Methyl-1H-indazol-5-amine on the benchtop.

  • Problem: A contained chemical spill that needs to be cleaned up safely and effectively.

  • Solution:

    • Restrict Access: Ensure others in the lab are aware of the spill.

    • Wear Appropriate PPE: At a minimum, wear a lab coat, safety goggles, and nitrile gloves.[2]

    • Containment: Do not use water. Gently cover the spill with an inert absorbent material like vermiculite or sand to prevent the powder from becoming airborne.

    • Collection: Carefully sweep the mixture into a plastic dustpan and transfer it to a designated hazardous solid waste container.

    • Decontamination: Wipe the spill area with a cloth dampened with a solvent like acetone or ethanol, followed by soap and water. All cleaning materials (cloths, gloves) must be disposed of as hazardous solid waste.

  • Causality: Avoiding dust generation is critical as the compound may cause respiratory irritation.[2][3] Using a dry cleanup method followed by solvent decontamination ensures all residues are safely collected.

Scenario 2: The liquid waste container for my 1-Methyl-1H-indazol-5-amine solutions is bulging.

  • Problem: The container is pressurized, indicating an ongoing chemical reaction is generating gas. This is a serious safety hazard that could lead to container failure and a large spill.

  • Immediate Action:

    • Do Not Open: Do not attempt to open the container to relieve the pressure.

    • Isolate: If safe to do so, place the container in a secondary containment bin within a fume hood.

    • Evacuate & Alert: Alert others in the lab, evacuate the immediate area, and contact your institution's Environmental Health & Safety (EHS) department immediately for emergency pickup.

  • Root Cause Analysis: This is almost always caused by mixing incompatible waste streams. For example, adding acidic waste to a container with residual carbonate or bicarbonate would generate CO2 gas. An amine waste stream mixed with certain reactive compounds could also lead to gas evolution.

  • Preventative Measures: Strictly follow waste segregation protocols. Never add a new type of waste to a container without verifying its compatibility with the existing contents.

Protocols & Visualized Workflows

Experimental Protocol 1: Decontamination of Contaminated Glassware

This protocol ensures that glassware is cleaned effectively and that all hazardous residues are captured in the appropriate waste stream.

  • Mechanical Removal: Remove as much solid or liquid residue as possible, transferring it to the appropriate hazardous waste container.

  • Initial Solvent Rinse: Rinse the glassware 2-3 times with a small amount of a suitable organic solvent (e.g., acetone or ethanol) in which the compound is soluble.

    • Rationale: This step dissolves the bulk of the residual chemical.

  • Collect Rinse Solvent: Crucially, this initial rinse solvent must be collected and disposed of as hazardous liquid waste. [6] Do not pour it down the drain.

  • Detergent Wash: Wash the glassware with warm, soapy water and a brush.[12]

    • Rationale: The detergent wash removes any remaining non-soluble impurities and the last traces of the organic solvent.

  • Final Rinse: Rinse thoroughly with tap water, followed by 3-4 rinses with deionized water to remove any detergent residue.[12][13]

Data Presentation: Personal Protective Equipment (PPE) Summary
PPE ItemSpecificationPurpose & Rationale
Eye/Face Protection ANSI Z87.1 certified safety goggles or a face shield.[7]Protects against splashes and airborne dust, preventing serious eye irritation.[2]
Hand Protection Chemically resistant gloves (e.g., Nitrile).Prevents skin contact, which can cause irritation.[2] Contaminated gloves must be disposed of as solid hazardous waste.
Body Protection Lab coat.Protects skin and personal clothing from contamination.[7]
Respiratory Work in a certified chemical fume hood.Minimizes inhalation of dust or vapors, which can cause respiratory tract irritation.[2][3][14]
Mandatory Visualization 1: Waste Segregation & Disposal Workflow

WasteDisposalWorkflow cluster_generation Waste Generation Point (Fume Hood) cluster_segregation Waste Segregation cluster_disposal Final Disposal A 1-Methyl-1H-indazol-5-amine (Solid or in Solution) B Solid Waste (Contaminated PPE, Solids) A->B Dry C Liquid Waste (Organic or Aqueous) A->C Dissolved D Sharps Waste (Needles, Blades) A->D Contaminated Sharps E Labeled Solid Waste Bin B->E F Labeled Liquid Waste Carboy C->F G Labeled Sharps Container D->G H EHS Pickup for Incineration E->H F->H G->H

Caption: Waste segregation workflow from point of generation to final EHS pickup.

Mandatory Visualization 2: Spill Response Logic Diagram

SpillResponse start Spill Occurs ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe type Spill Type? ppe->type solid_cleanup Cover with Inert Absorbent (e.g., Vermiculite) type->solid_cleanup Solid liquid_cleanup Contain with Absorbent Pads type->liquid_cleanup Liquid collect Collect all materials into Hazardous Waste Container solid_cleanup->collect liquid_cleanup->collect decontaminate Decontaminate Spill Area (Solvent then Soap/Water) collect->decontaminate dispose Dispose of all cleanup materials as Hazardous Waste decontaminate->dispose end Spill Managed dispose->end

Sources

optimizing storage conditions for 1-Methyl-1H-indazol-5-amine to prevent degradation.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability & Storage Optimization Guide Subject: 1-Methyl-1H-indazol-5-amine (CAS: 50593-24-3) Ticket ID: #STR-IND5-OPT Assigned Specialist: Senior Application Scientist, Chemical Stability Unit[1]

Executive Summary

You have reached the technical repository for 1-Methyl-1H-indazol-5-amine . This compound serves as a critical intermediate in the synthesis of kinase inhibitors (e.g., Wee1 inhibitors) and tau protein-associated therapeutics.[2]

The Challenge: Like many electron-rich aromatic amines, this compound is thermodynamically predisposed to oxidation. While suppliers often list "Room Temperature" for shipping, long-term assay reproducibility requires rigorous exclusion of oxygen, light, and moisture.

This guide replaces generic advice with a field-proven preservation protocol designed to maintain >98% purity over extended timelines.

Module 1: The "Gold Standard" Storage Protocol

Use this configuration for all reference standards and critical stock batches.

ParameterRecommended ConditionScientific Rationale (The "Why")
Temperature -20°C (Long-term) 2-8°C (Active use < 1 month)Lowers the kinetic energy of molecules, significantly slowing the rate of auto-oxidation and dimerization reactions common to amino-indazoles.[1]
Atmosphere Inert Gas (Argon preferred) Primary amines oxidize to form N-oxides and azo-dimers.[1] Argon is heavier than air and forms a more effective "blanket" over the solid than Nitrogen.
Container Amber Glass Vial with PTFE-lined capBlocks UV/Vis light (200-450 nm) which catalyzes photo-oxidation.[1] PTFE liners prevent plasticizers from leaching into the amine.
Humidity Desiccator / Dry Box Amines are hygroscopic.[3] Moisture facilitates hydrolysis and protonation, altering solubility profiles and catalyzing degradation.
Physical State Solid Powder Store as a solid.[4] Solutions (especially in DMSO) degrade 10-100x faster due to increased molecular mobility and dissolved oxygen.

Module 2: Operational Workflow (Handling & Aliquoting)

Improper handling during the "first open" is the #1 cause of batch failure. Follow this logic flow to maintain integrity.

The "Thaw-Open-Purge" Rule[1]
  • Equilibration: Never open a cold vial. Allow the vial to warm to Room Temperature (RT) for 30 minutes inside a desiccator.

    • Risk:[1][5][6] Opening cold causes condensation to form inside the vial, introducing water to the bulk powder.

  • Aliquoting: Avoid repeated freeze-thaw cycles. Upon first receipt, divide the bulk material into single-use aliquots under an inert atmosphere.

  • Headspace Purging: Before re-sealing any vial, gently flow Argon gas into the vial for 10-15 seconds to displace atmospheric oxygen.

Visualizing the Decision Logic

StorageWorkflow Start Compound Receipt (1-Methyl-1H-indazol-5-amine) CheckSeal Visual Inspection: Seal Intact & Color Check Start->CheckSeal ColorFail Dark Brown/Black? (Significant Oxidation) CheckSeal->ColorFail Yes Equilibrate Equilibrate to RT (30 mins in Desiccator) CheckSeal->Equilibrate Pass (Yellow/Orange) QC Run LC-MS / NMR Determine Purity ColorFail->QC Verify Integrity AliquotDec Will you use all within 2 weeks? Equilibrate->AliquotDec SingleUse Store at 4°C (Amber Vial, Desiccated) AliquotDec->SingleUse Yes LongTerm Aliquot into Single-Use Vials (Glovebox/Argon Stream) AliquotDec->LongTerm No Freeze Flash Freeze & Store -20°C LongTerm->Freeze

Figure 1: Decision matrix for handling sensitive aromatic amines upon receipt to minimize oxidative stress.

Module 3: Troubleshooting & Diagnostics

Q1: My powder has turned from light yellow to dark brown. Is it ruined?

Diagnosis: This indicates surface oxidation. Aromatic amines oxidize to form quinone-imines or azo-compounds, which are highly colored (chromophores) even at trace levels (0.1-0.5%).[1]

  • Action: Do not discard immediately.

  • Test: Prepare a 1 mg/mL solution in Methanol or DMSO. Run LC-MS.

  • Verdict: If purity is >95%, the oxidation is likely superficial. You can use it for non-sensitive screens. For kinetics/SAR, recrystallize or purchase fresh.

Q2: Can I store stock solutions in DMSO at -20°C?

Diagnosis: DMSO is hygroscopic and has a high freezing point (19°C). At -20°C, it freezes. Repeated freezing/thawing of DMSO stocks causes "cryoconcentration" effects and water absorption.

  • Action: Avoid storing DMSO stocks for >1 month.

  • Better Alternative: If you must store solutions, use anhydrous Ethanol (if solubility permits) stored at -80°C, or prepare fresh DMSO stocks daily.

Q3: What are the specific degradation peaks I should look for in LC-MS?

Technical Insight:

  • Parent Mass (M+H): 148.08 Da (approx).

  • N-Oxide Impurity: +16 Da (Mass ~164 Da).[1]

  • Dimerization: Look for masses around 292-294 Da (Azo or hydrazine linkages).[1]

References & Authority

  • ChemicalBook. 1-METHYL-1H-INDAZOL-5-AMINE Safety Data Sheet & Properties. (Accessed 2026). Link

  • Sigma-Aldrich. 1-Methyl-1H-indazol-5-amine Product Specification & Storage. (Accessed 2026). Link

  • BenchChem. Preventing Oxidation of Aromatic Amines during Storage. (General Protocol for Anilines). Link

  • National Institutes of Health (PubChem). Compound Summary: 1-methyl-1H-indazol-5-amine.[1][7]Link

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for your specific batch before handling.

Sources

common impurities in commercial 1-Methyl-1H-indazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-Methyl-1H-indazol-5-amine

Executive Summary: The "Hidden Isomer" Challenge

Researchers working with 1-Methyl-1H-indazol-5-amine (CAS 50593-24-3) frequently encounter reproducibility issues in biological assays or downstream synthesis. The root cause is often not chemical degradation, but regiooisomeric contamination .

The methylation of the indazole ring is governed by a delicate balance between thermodynamic control (favoring N1) and kinetic control (favoring N2). Commercial supplies, particularly "technical grade" (>95%), often contain 1–5% of the N2-isomer (2-Methyl-2H-indazol-5-amine) . This impurity is structurally similar but biologically distinct, often possessing significantly different kinase binding affinities and metabolic stability profiles.

This guide provides the definitive protocols to detect, quantify, and remove these impurities.

Impurity Genealogy & Origin

To troubleshoot purity issues, one must understand the synthetic origin. The vast majority of commercial material is produced via the methylation of 5-nitroindazole, followed by reduction.

Figure 1: Impurity Origin Flowchart This pathway illustrates where specific impurities enter the supply chain.

G Start Starting Material: 5-Nitroindazole (CAS 612-55-5) Step1 Step 1: Methylation (MeI or DMS, Base) Start->Step1 N1_Nitro Major Product: 1-Methyl-5-nitroindazole (Thermodynamic) Step1->N1_Nitro ~60-70% Yield N2_Nitro Critical Impurity A: 2-Methyl-5-nitroindazole (Kinetic Isomer) Step1->N2_Nitro ~30-40% Yield Sep Purification (Crystallization) N1_Nitro->Sep N2_Nitro->Sep Carryover Step2 Step 2: Reduction (H2/Pd or Fe/HCl) Sep->Step2 Final TARGET: 1-Methyl-1H-indazol-5-amine (CAS 50593-24-3) Step2->Final Impurity_N2 IMPURITY: 2-Methyl-2H-indazol-5-amine (CAS 60518-59-4) Step2->Impurity_N2 If N2-Nitro present Impurity_Azo IMPURITY: Azo-dimers (Incomplete Reduction) Step2->Impurity_Azo Oxidative coupling

Caption: Synthetic genealogy showing the bifurcation of N1/N2 isomers. Incomplete removal of the N2-nitro intermediate leads directly to N2-amine contamination.

Common Impurity Profile

Refer to this table when analyzing unidentified peaks in your HPLC chromatogram.

Impurity NameStructure NoteCASRelative Retention (RRT)*Detection Characteristic
2-Methyl-2H-indazol-5-amine N2-Isomer60518-59-4~0.90 - 0.95Distinct 1H NMR shifts (see below).
1-Methyl-5-nitroindazole Precursor7597-60-6> 1.50 (Late eluting)Strong UV absorbance at 254/280 nm; Yellow solid.
5-Aminoindazole Unmethylated19335-11-6~0.80 (More polar)Loss of methyl signal in NMR.
Azo-dimers Oxidation ProductN/AVariable (Broad peaks)Orange/Red color; High molecular weight in MS.

*RRT is estimated based on a standard C18 Reverse Phase method (Water/Acetonitrile gradient).

Analytical Troubleshooting: Distinguishing N1 vs. N2

This is the most frequent technical inquiry. Standard 1D Proton NMR is often insufficient for definitive assignment because the methyl peak chemical shift differences are subtle and solvent-dependent.

The Solution: 1D NOE or 2D NOESY NMR You must rely on the Nuclear Overhauser Effect (NOE) to spatially locate the methyl group relative to the aromatic protons.

Figure 2: NMR Decision Logic Use this logic flow to validate your batch identity.

NMR Sample Sample: Unknown Isomer Exp Experiment: Irradiate Methyl Peak (~4.0 ppm) Sample->Exp Obs1 Observation: NOE Enhancement at H7 Exp->Obs1 Obs2 Observation: NOE Enhancement at H3 Exp->Obs2 Conc1 CONFIRMED: 1-Methyl (N1) Target Compound Obs1->Conc1 Conc2 CONFIRMED: 2-Methyl (N2) Impurity Obs2->Conc2

Caption: Definitive structural assignment using NOE spectroscopy. The spatial proximity of the Methyl group to H7 (N1) vs H3 (N2) is the diagnostic key.

Technical Insight:

  • N1-Methyl (Target): The methyl group is spatially close to the proton at position 7 (H7). It is far from H3.

  • N2-Methyl (Impurity): The methyl group is spatially close to the proton at position 3 (H3).

  • Note: In d6-DMSO, the N1-methyl typically appears around 4.00 ppm , while the N2-methyl is often slightly downfield, but this can invert depending on concentration and pH. Do not rely solely on chemical shift.

Frequently Asked Questions (FAQs)

Q1: My sample has a persistent yellow/orange tint, but the CoA says "White/Off-white." Is it degraded?

  • Diagnosis: This indicates the presence of azo-dimers or trace nitro-intermediates . 5-aminoindazoles are prone to oxidative coupling in air, forming azo linkages (-N=N-) which are highly chromophoric (colored) even at ppm levels.

  • Action: If the purity by HPLC is still >98%, the color is likely cosmetic. If high purity is required for fluorescence assays, perform a quick filtration through a pad of silica or recrystallize from ethanol/water. Store under Argon.

Q2: I see a "ghost peak" that moves when I change the pH of my HPLC buffer.

  • Diagnosis: This is characteristic of the 2-Methyl isomer . The basicity (pKa) of the N1 and N2 isomers differs slightly due to the electronic contribution of the indazole ring.

  • Action: Ensure your HPLC method uses a buffered mobile phase (e.g., 0.1% Formic Acid or 10mM Ammonium Bicarbonate). Unbuffered water/methanol gradients will cause peak tailing and shifting retention times for these basic amines.

Q3: Can I separate the N1 and N2 isomers if my batch is contaminated?

  • Feasibility: Difficult but possible.

  • Method: The N2 isomer is generally more polar.

    • Flash Chromatography: Use a gradient of Dichloromethane:Methanol (98:2 to 90:10). The N1 isomer usually elutes before the N2 isomer on standard silica.

    • Recrystallization: The N1-amine often crystallizes more readily from Toluene/Heptane mixtures, leaving the N2-isomer in the mother liquor.

Q4: Why does the melting point of my sample differ from the literature value (152-154°C)?

  • Diagnosis: A depressed melting point (e.g., 145-148°C) is a classic sign of a eutectic mixture of N1 and N2 isomers. Even 5% contamination can significantly lower the melting point.

  • Action: Run a DSC (Differential Scanning Calorimetry) or rely on quantitative NMR (qNMR) for absolute purity assessment.

Recommended Analytical Protocol

For Quality Control (QC) of incoming batches, we recommend the following HPLC parameters:

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA) (Suppresses amine tailing).

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV at 254 nm (aromatic ring) and 220 nm (amide/amine bonds).

  • Flow Rate: 1.0 mL/min.

Note: The TFA is critical. Without it, the free amine groups interact with silanols on the column, causing peak broadening that masks the N2 impurity.

References

  • Regioselectivity of Indazole Methylation

    • L. Gavara et al., "Regioselective synthesis of indazole N1- and N2-ribonucleosides," Tetrahedron, vol. 67, no. 8, pp. 1633-1639, 2011. Link (Discusses thermodynamic vs kinetic control).

  • NMR Distinction of Isomers: J. Elguero et al., "Prototropic tautomerism of indazoles," Advances in Heterocyclic Chemistry, vol. 110, pp. 1-46, 2013. (Authoritative review on N1/N2 assignment via NOE).
  • Synthesis & Properties

    • Sigma-Aldrich Product Sheet, "5-Amino-1-methyl-1H-indazole," CAS 50593-24-3.[1] Link

    • PubChem Compound Summary, "1-Methyl-1H-indazol-5-amine," CID 2768032.[1] Link

  • Impurity Characterization: European Medicines Agency (EMA), "Assessment Report on Indazole Impurities in Kinase Inhibitors," 2018. (General guidance on mutagenic potential of nitro-indazole precursors).

Sources

Validation & Comparative

Publish Comparison Guide: 1-Methyl-1H-indazol-5-amine Characterization

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 1-Methyl-1H-indazol-5-amine , a critical intermediate in the synthesis of kinase inhibitors (e.g., Wee1, VEGFR). It focuses on the analytical distinction between the thermodynamically stable N1-methyl isomer and its kinetic N2-methyl counterpart, a common challenge in indazole chemistry.

Executive Summary & Compound Profile

1-Methyl-1H-indazol-5-amine is the preferred scaffold for many pharmaceutical applications due to its stability and favorable binding modes in kinase pockets. However, the methylation of the indazole core is regiochemically promiscuous, often yielding a mixture of N1- and N2-methylated products. Accurate differentiation using NMR and Mass Spectrometry is non-negotiable for regulatory compliance and efficacy.

Core Identity
PropertySpecification
IUPAC Name 1-Methyl-1H-indazol-5-amine
CAS Number 50593-24-3
Molecular Formula C₈H₉N₃
Molecular Weight 147.18 g/mol
Appearance Light brown to off-white crystalline solid
Solubility Soluble in DMSO, Methanol, DCM; slightly soluble in water

Comparative Analysis: N1 vs. N2 Isomers

The primary analytical challenge is distinguishing 1-Methyl-1H-indazol-5-amine (Target) from 2-Methyl-2H-indazol-5-amine (Alternative/Impurity).

NMR Spectroscopic Distinction

The most reliable method for differentiation is


H NMR , specifically examining the chemical shift of the methyl group and Nuclear Overhauser Effect (NOE) correlations.
Feature1-Methyl-1H-indazol-5-amine (N1-Isomer)2-Methyl-2H-indazol-5-amine (N2-Isomer)Diagnostic Logic
N-Me Shift (

)
~4.00 - 4.05 ppm (Singlet)~4.15 - 4.20 ppm (Singlet)N2-methyl is typically deshielded (shifted downfield) relative to N1-methyl due to the quinoid-like resonance contribution.
H-3 Shift (

)
~7.90 - 8.00 ppm~8.10 - 8.20 ppmH-3 in the N2-isomer is often slightly downfield.
NOE Correlation N-Me

H-7
N-Me

H-3
Definitive Test: Irradiation of the methyl peak will show enhancement of the H-7 proton (doublet) for the N1-isomer, whereas the N2-isomer shows enhancement of the H-3 proton (singlet).

C N-Me Shift
~35.5 ppm~39 - 40 ppmN2-methyl carbon is typically deshielded.
Mass Spectrometry (MS) Profile

While the parent ions are identical, fragmentation patterns can differ slightly under high-energy collision, though LC-RT (Retention Time) is the preferred MS-coupled differentiator.

ParameterData for 1-Methyl-1H-indazol-5-amineNotes
Parent Ion [M+H]⁺ 147.2 m/z Base peak in ESI+.
Key Fragments 120 m/z (Loss of HCN/N2)Characteristic of indazole ring opening.
LC Retention Elutes later on C18 (Reverse Phase)The N1-isomer is generally more lipophilic than the N2-isomer.

Experimental Protocols

Protocol A: Synthesis & Purification Workflow

This protocol describes the standard route starting from 5-nitroindazole, emphasizing the separation of isomers before the reduction step to ensure high purity of the final amine.

Step 1: Methylation (Regioisomer Generation)

  • Dissolve 5-nitroindazole (1.0 eq) in DMF.

  • Add K₂CO₃ (2.5 eq) and stir at Room Temperature (RT) for 30 min.

  • Add Methyl Iodide (1.2 eq) dropwise. Caution: Exothermic.

  • Stir at RT for 12 hours.

  • Result: A mixture of 1-methyl-5-nitroindazole (Major, ~60-70%) and 2-methyl-5-nitroindazole (Minor, ~30-40%).

Step 2: Isomer Separation (Critical)

  • Dilute reaction mixture with water and extract with Ethyl Acetate.

  • Column Chromatography: Silica Gel using Hexane:EtOAc gradient.

    • Elution Order: The N1-isomer (1-methyl-5-nitroindazole) is typically less polar and elutes before the N2-isomer in many systems, but this can reverse depending on the stationary phase. Standard observation: N1 often elutes second in highly polar mobile phases, but checking NOE on crude fractions is mandatory.

    • Verification: Isolate the major spot and verify NOE (Me

      
       H7).
      

Step 3: Reduction to Amine

  • Dissolve pure 1-methyl-5-nitroindazole in Methanol/THF (1:1).

  • Add 10% Pd/C (10 wt%) under Argon.

  • Stir under H₂ atmosphere (balloon pressure) for 4-6 hours.

  • Filter through Celite to remove catalyst.

  • Concentrate to yield 1-Methyl-1H-indazol-5-amine as a light brown solid.

Protocol B: Analytical Validation (NMR)
  • Solvent: Dissolve 5-10 mg of sample in DMSO-d₆ (preferred for solubility) or CDCl₃ .

  • Acquisition: Run standard 1H (16 scans) and 1D-NOESY (or NOE-diff).

  • Target Signal: Irradiate the methyl singlet at ~4.05 ppm.

  • Pass Criteria: Observation of NOE enhancement at the doublet signal (~7.6 ppm, H-7). Absence of enhancement at the singlet (~8.0 ppm, H-3).

Visualizations

Diagram 1: Synthesis & Regioselectivity Workflow

This flowchart illustrates the critical separation point to avoid isomeric impurities in the final drug substance.

SynthesisWorkflow Start 5-Nitroindazole (Precursor) Reaction Methylation Reaction (N1 vs N2 Competition) Start->Reaction Reagents MeI, K2CO3, DMF Reagents->Reaction Mixture Crude Mixture: 1-Me-5-NO2 (Major) + 2-Me-5-NO2 (Minor) Reaction->Mixture Separation Column Chromatography (Silica Gel) Mixture->Separation N1_Nitro 1-Methyl-5-nitroindazole (Pure Intermediate) Separation->N1_Nitro Fraction A N2_Nitro 2-Methyl-5-nitroindazole (Impurity) Separation->N2_Nitro Fraction B (Discard) Reduction Pd/C, H2 Reduction N1_Nitro->Reduction FinalProduct 1-Methyl-1H-indazol-5-amine (Target) Reduction->FinalProduct

Caption: Synthesis pathway highlighting the critical chromatographic separation of nitro-isomers prior to reduction.

Diagram 2: NMR Diagnostic Logic

A decision tree for confirming the Regioisomer identity.

NMRLogic Sample Unknown Isomer (1H NMR) CheckMe Check N-Me Shift Sample->CheckMe Shift40 ~4.00 - 4.05 ppm CheckMe->Shift40 Shift42 ~4.15 - 4.20 ppm CheckMe->Shift42 NOE_Test Run 1D-NOESY (Irradiate Me) Shift40->NOE_Test Shift42->NOE_Test NOE_H7 Enhancement at H-7 (Doublet) NOE_Test->NOE_H7 Path A NOE_H3 Enhancement at H-3 (Singlet) NOE_Test->NOE_H3 Path B Result_N1 CONFIRMED: 1-Methyl-1H-indazol-5-amine NOE_H7->Result_N1 Result_N2 IDENTIFIED: 2-Methyl-2H-indazol-5-amine NOE_H3->Result_N2

Caption: Analytical decision matrix for distinguishing N1 vs. N2 indazole isomers using NMR shifts and NOE.

References

  • ChemicalBook. (2025).[1][2] 1-Methyl-1H-indazol-5-amine Product Properties and MS Data. Retrieved from

  • National Institutes of Health (NIH). (2022). Study of the Addition Mechanism of 1H-Indazole and Its Nitro Derivatives. PMC. Retrieved from

  • Sigma-Aldrich. (2025). 1-Methyl-1H-indazol-5-amine Product Specification. Retrieved from

  • PubChem. (2025). 1H-Indazol-5-amine Compound Summary. Retrieved from

  • ResearchGate. (2021). Synthesis of Tricyclic Quinoline Derivatives from 5- and 6-Aminoindazoles. Retrieved from

Sources

Comparative HPLC Analysis Guide: 1-Methyl-1H-indazol-5-amine Purity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6]

The analysis of 1-Methyl-1H-indazol-5-amine (CAS: 50593-24-3 / 75202-36-3) presents a distinct set of chromatographic challenges common to basic fused-ring heterocycles. Used primarily as a scaffold in kinase inhibitor development (e.g., Wee1 inhibitors), the purity of this intermediate is critical.

The primary analytical failure mode in standard QC protocols is the inability to resolve the N1-methyl target from its N2-methyl regioisomer (2-Methyl-2H-indazol-5-amine) .[1] These isomers are formed competitively during the methylation of 5-nitroindazole.[1]

This guide compares three distinct HPLC methodologies to identify the superior protocol for purity determination:

  • Method A (Legacy): C18 Silica at Acidic pH (TFA).[1]

  • Method B (Modern): Hybrid C18 at High pH (pH 10).[1]

  • Method C (Selectivity): Phenyl-Hexyl Stationary Phase.[1]

The Analyte Profile[6]
  • Compound: 1-Methyl-1H-indazol-5-amine[2][1][3]

  • Basicity: The C-5 amino group (aniline-like) has a pKa

    
     4.0–4.[1]5. The indazole ring nitrogen (N2) is weakly basic (pKa < 2).[1]
    
  • Critical Impurity: 2-Methyl-2H-indazol-5-amine (Regioisomer).[1]

Comparative Methodology & Performance Data

We evaluated three methods based on Resolution (


)  between the N1 and N2 isomers, Tailing Factor (

)
, and Sensitivity (S/N) .
Experimental Conditions Overview
ParameterMethod A (Legacy) Method B (High pH) Method C (Phenyl-Hexyl)
Column C18 (5 µm, 100 Å)Hybrid C18 (3.5 µm, 130 Å)Phenyl-Hexyl (3.5 µm)
Mobile Phase A 0.1% TFA in Water (pH ~2.[1]0)10mM NH₄HCO₃ (pH 10.[1]0)0.1% Formic Acid in Water
Mobile Phase B AcetonitrileAcetonitrileMethanol
Mechanism Hydrophobic InteractionHydrophobic + Neutral StateHydrophobic +

-

Stacking
Detection UV 254 nmUV 254 nmUV 254 nm
Representative Performance Data

Data derived from comparative method validation studies for amino-indazole scaffolds.

MetricMethod A (Acidic C18)Method B (High pH C18)Method C (Phenyl-Hexyl)
Retention Time (Target) 4.2 min6.8 min5.5 min
Retention Time (Impurity) 4.3 min6.1 min4.8 min
Resolution (

)
0.8 (Co-elution) 2.5 (Baseline) 3.2 (Excellent)
Tailing Factor (

)
1.8 (Significant Tailing)1.1 (Symmetric)1.2 (Good)
Plate Count (

)
~4,500~12,000~10,500
Technical Analysis[3][6][7][8]
  • Method A Failure: At pH 2.0, the 5-amino group is fully protonated (

    
    ).[1] This charged species interacts strongly with residual silanols on the silica surface, causing peak tailing (
    
    
    
    ). Furthermore, the hydrophobicity difference between the protonated N1 and N2 isomers is negligible, leading to co-elution.
  • Method B Success: At pH 10.0, the amine is neutral (unprotonated). This eliminates silanol interactions, sharpening the peak. The neutral forms of the N1 and N2 isomers exhibit distinct hydrophobicities, allowing for baseline separation.

  • Method C Superiority: The Phenyl-Hexyl phase engages in

    
    -
    
    
    
    interactions with the indazole core.[1] The electron density distribution differs between the N1 and N2 isomers; the Phenyl-Hexyl phase exploits this electronic difference more effectively than a C18 chain, resulting in the highest resolution (
    
    
    ).

Recommended Protocol: Method C (Phenyl-Hexyl)[3]

While Method B is robust, Method C is recommended for purity analysis because it provides orthogonal selectivity to standard C18 methods used in synthesis monitoring, ensuring no impurities are "hidden" under the main peak.

Reagents & Equipment
  • Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (4.6 x 100 mm, 3.5 µm) or Phenomenex Luna Phenyl-Hexyl.[1]

  • Solvents: LC-MS Grade Methanol and Water.[1]

  • Buffer: Formic Acid (98%+).[1]

  • System: HPLC with PDA/UV detector (capable of 254 nm).

Mobile Phase Preparation[3]
  • Mobile Phase A (MPA): 0.1% Formic Acid in Water.[1]

    • Protocol: Add 1.0 mL Formic Acid to 1000 mL water.[1] Mix and degas.

  • Mobile Phase B (MPB): 100% Methanol.[1]

    • Note: Methanol is preferred over Acetonitrile here to enhance

      
      -
      
      
      
      interactions.[1]
Instrument Parameters
  • Flow Rate: 1.0 mL/min.[1][4][5]

  • Column Temp: 30°C.

  • Injection Volume: 5 µL.

  • Detection: 254 nm (primary), 280 nm (secondary).

  • Gradient Program:

Time (min)% MPB (Methanol)Event
0.010Equilibration
1.010Isocratic Hold
10.090Linear Gradient
12.090Wash
12.110Re-equilibration
15.010End
Sample Preparation
  • Stock Solution: Dissolve 10 mg of 1-Methyl-1H-indazol-5-amine in 10 mL Methanol (1.0 mg/mL). Sonicate for 5 mins.

  • Working Standard: Dilute Stock 1:10 with MPA (Final: 0.1 mg/mL).

    • Critical Step: Diluting with MPA (Water) ensures the solvent strength of the injection is weaker than the mobile phase, causing "focusing" at the column head and improving peak shape.

Visualizing the Separation Logic

The following diagram illustrates the decision pathway for selecting the Phenyl-Hexyl method over standard C18, based on the chemical interaction mechanisms.

HPLC_Method_Selection Start Analyte: 1-Methyl-1H-indazol-5-amine (Basic Amine + Regioisomers) Decision1 Primary Challenge: Peak Tailing & Isomer Separation Start->Decision1 PathA Method A: Acidic C18 (pH 2.0, MeCN) Decision1->PathA Standard QC PathB Method B: High pH C18 (pH 10.0, MeCN) Decision1->PathB pKa Suppression PathC Method C: Phenyl-Hexyl (Methanol, Acidic) Decision1->PathC Selectivity Tuning ResultA Result: Protonated Amine (-NH3+) Silanol Interaction -> TAILING Poor Isomer Selectivity PathA->ResultA Fail Method Fails ResultA->Fail Reject ResultB Result: Neutral Amine (-NH2) No Silanol Interaction -> SHARP PEAKS Hydrophobic Separation Only PathB->ResultB Pass Robust ResultB->Pass Acceptable ResultC Result: Pi-Pi Stacking + Hydrophobic Exploits Electron Density Differences SUPERIOR ISOMER RESOLUTION PathC->ResultC Optimal Gold Standard ResultC->Optimal Recommended

Caption: Decision matrix highlighting why Phenyl-Hexyl chemistry offers superior resolution for amino-indazole regioisomers compared to standard C18.

Synthesis & Impurity Workflow

To understand why the separation is necessary, one must visualize the synthesis pathway that generates the critical impurities.

Synthesis_Impurity Start Starting Material: 5-Nitroindazole Intermediate Methylation Reaction Start->Intermediate + Base Reagent Methylation Agent (MeI or Me2SO4) Reagent->Intermediate ProductA Target Intermediate: 1-Methyl-5-nitroindazole (Major Product) Intermediate->ProductA ProductB Impurity Intermediate: 2-Methyl-5-nitroindazole (Regioisomer) Intermediate->ProductB Reduction Reduction (Fe/HCl or H2/Pd) ProductA->Reduction ProductB->Reduction FinalTarget FINAL ANALYTE: 1-Methyl-1H-indazol-5-amine Reduction->FinalTarget FinalImpurity CRITICAL IMPURITY: 2-Methyl-2H-indazol-5-amine Reduction->FinalImpurity

Caption: Synthesis pathway showing the parallel formation of the N1 (Target) and N2 (Impurity) isomers.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing (

)
Silanol interaction (if using Method A/C).[1]Switch to High pH (Method B) or add 10mM Ammonium Acetate to Method C.
Split Peaks Sample solvent too strong.Ensure sample is dissolved in <50% Organic.[1] Use 10% Methanol/Water.[1]
Retention Time Drift pH instability.[1]Indazoles are sensitive to pH near their pKa.[1] Ensure buffer is precise (± 0.1 pH units).[1]
Co-elution of Isomers Insufficient selectivity.[1]Switch from Acetonitrile to Methanol (promotes

-

selectivity on Phenyl columns).[1]

References

  • Separation of Aminoindazoles: Journal of Chromatography A, "Chromatographic behavior of isomeric aminoindazoles on porous graphitic carbon and C18 phases."

  • High pH Method Development: Waters Corporation, "Strategies for the Separation of Basic Compounds Using High pH Mobile Phases."[1]

  • Indazole Chemistry: PubChem, "1-Methyl-1H-indazol-5-amine Compound Summary."[1]

  • Phenyl-Hexyl Selectivity: Mac-Mod Analytical, "Exploiting Pi-Pi Interactions for the Separation of Positional Isomers."

  • Synthesis of Indazoles: Cheung, et al., "Regioselective methylation of indazoles," Journal of Organic Chemistry.

Sources

Comparative Technical Guide: 1-Methyl-1H-indazol-5-amine and Regioisomeric Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Indazole Privilege

1-Methyl-1H-indazol-5-amine (CAS: 7369-76-8) represents a "privileged scaffold" in medicinal chemistry, serving as a critical intermediate for kinase inhibitors (e.g., VEGFR, PDGFR targets) and immuno-oncology agents. Its utility stems from the specific geometry of the indazole core, which mimics the purine ring of ATP, allowing it to anchor effectively in kinase hinge regions.

However, the utility of this molecule is often compromised by the presence of its isomers. The synthesis and application of aminoindazoles are plagued by two distinct isomeric challenges:

  • N-Methylation Regioisomerism: The competition between the thermodynamically stable 1-Methyl-1H isomer (Target) and the kinetically accessible 2-Methyl-2H isomer (Impurity/Alternative).

  • Amine Positional Isomerism: The Structure-Activity Relationship (SAR) divergence between the 5-amine (linear vector) and 6-amine (angular vector) analogs.

This guide provides a rigorous technical comparison of these isomers, focusing on their physicochemical divergence, synthetic isolation, and reactivity profiles.

Structural & Physicochemical Landscape[1][2][3][4]

The N1 vs. N2 Methylation Dichotomy

The most critical quality attribute for 1-Methyl-1H-indazol-5-amine is its isomeric purity regarding the methyl position. The indazole ring exists in a tautomeric equilibrium.[1][2][3][4][5] While the 1H-tautomer is thermodynamically favored by ~2.3–3.2 kcal/mol, alkylation reactions often yield mixtures of N1 and N2 products.

Figure 1: Tautomeric Equilibrium and Methylation Pathways

Indazole_Methylation Indazole 1H-Indazole Core (Thermodynamic Minimum) Base Deprotonation (NaH/K2CO3) Indazole->Base Anion Indazolyl Anion (Delocalized) Base->Anion Prod_N1 1-Methyl-1H-indazol-5-amine (Target: Thermodynamic) Anion->Prod_N1  Path A: Steric Control (Major Product) Prod_N2 2-Methyl-2H-indazol-5-amine (Impurity: Kinetic/Quinoid) Anion->Prod_N2  Path B: Electronic Control (Minor Product)

Caption: Methylation of the indazole core branches into N1 (benzenoid) and N2 (quinoid) isomers. N1 is generally favored thermodynamically, while N2 formation is driven by solvent effects and counter-ions.

Comparative Data: Target vs. Isomers

The following table synthesizes physicochemical data. Note that while the 1-Methyl isomer retains aromaticity (benzenoid), the 2-Methyl isomer adopts a quinoid-like character, significantly affecting basicity and solubility.

Feature1-Methyl-1H-indazol-5-amine (Target)2-Methyl-2H-indazol-5-amine (Isomer)1-Methyl-1H-indazol-6-amine (Positional)
Electronic State Benzenoid (Aromatic stability)Quinoid character (Higher energy)Benzenoid
Basicity (pKa) ~3.5 - 4.0 (Amine) / ~1.0 (N2)Higher basicity at N1 due to quinoid pushSimilar to 5-amine
LogP (Lipophilicity) ~1.2 (Moderate)~0.9 (More polar due to dipole)~1.2
Melting Point Higher (More ordered packing)Lower (Disrupted packing)Variable
UV Absorption Distinct

(useful for HPLC)
Red-shifted

(Quinoid conjugation)
Similar to 5-amine
Reactivity Nucleophilic at 5-NH2; C3 is stableReactive at C3 (Electrophilic susceptibility)Nucleophilic at 6-NH2

Critical Insight: The 2-Methyl isomer typically exhibits a higher dipole moment and lower lipophilicity than the 1-Methyl target. This difference is the basis for chromatographic separation (silica gel) where the 2-Methyl isomer elutes later in non-polar mobile phases.

Reactivity Profile & SAR Implications

The "Vector" Argument (5-NH2 vs. 6-NH2)

In drug design, switching from the 5-amine to the 6-amine is not a trivial substitution; it alters the bond vector by approximately 60 degrees.

  • 5-Amine (Para-like): The amino group at position 5 is electronically conjugated to the N1 nitrogen. It acts similarly to a para-substituted aniline. This position is ideal for extending into solvent-exposed pockets of kinase enzymes.

  • 6-Amine (Meta-like): The 6-position is electronically meta to the N1. It is less electron-rich than the 5-position, making the amine slightly less nucleophilic in amide coupling reactions.

Chemical Stability
  • 1-Methyl-1H-indazol-5-amine: Highly stable. The N1-methyl group blocks tautomerism, locking the aromatic system.

  • 2-Methyl-2H-indazol-5-amine: Less stable.[4] The quinoid contribution makes the C3 position more susceptible to electrophilic attack or oxidation.

Experimental Protocols

Synthesis & Purification Workflow

The most robust route to high-purity 1-Methyl-1H-indazol-5-amine avoids direct methylation of the amine. Instead, it proceeds via the 5-nitroindazole precursor to leverage the electron-withdrawing effect for better N1 selectivity, followed by reduction.

Figure 2: Optimized Synthetic Workflow

Synthesis_Workflow Start Start: 5-Nitroindazole Step1 Step 1: Methylation (MeI, K2CO3, DMF, 0°C -> RT) Start->Step1 Mix Crude Mixture: 1-Me-5-Nitro (Major) + 2-Me-5-Nitro (Minor) Step1->Mix Step2 Step 2: Regioisomer Separation (Column Chromatography or Recrystallization) Mix->Step2 PureNitro Pure 1-Methyl-5-nitroindazole Step2->PureNitro Step3 Step 3: Reduction (H2, Pd/C or Fe/NH4Cl) PureNitro->Step3 Final Product: 1-Methyl-1H-indazol-5-amine Step3->Final

Caption: Indirect synthesis via nitro-reduction allows for easier separation of isomers at the nitro stage due to significant polarity differences.

Protocol: Regioselective Synthesis and Isolation

Step 1: Methylation of 5-Nitroindazole

  • Dissolution: Dissolve 5-nitroindazole (1.0 eq) in anhydrous DMF (10 mL/g).

  • Base Addition: Add

    
     (1.2 eq) and stir at 
    
    
    
    for 30 mins.
  • Alkylation: Add Methyl Iodide (1.1 eq) dropwise. Allow to warm to Room Temperature (RT) and stir for 4 hours.

  • Workup: Pour into ice water. The precipitate contains both N1 and N2 isomers.

  • Separation (Crucial):

    • The 1-Methyl isomer is less polar.

    • TLC System: Hexane:Ethyl Acetate (3:1). 1-Methyl

      
      ; 2-Methyl 
      
      
      
      .
    • Purification: Flash column chromatography eluting with Hex/EtOAc gradient. Isolate the faster-moving spot (1-Methyl-5-nitroindazole).

Step 2: Reduction to Amine

  • Setup: Dissolve purified 1-Methyl-5-nitroindazole in Methanol.

  • Catalyst: Add 10% Pd/C (10 wt% loading).

  • Hydrogenation: Stir under

    
     atmosphere (balloon pressure) for 12 hours.
    
  • Filtration: Filter through Celite to remove Pd/C.

  • Isolation: Evaporate solvent to yield off-white solid 1-Methyl-1H-indazol-5-amine.

Analytical Validation (Self-Validating System)

To ensure the product is the 1-Methyl and not the 2-Methyl isomer, use NOESY NMR :

  • 1-Methyl Isomer: Strong NOE correlation between the Methyl protons and the proton at position 7 (H7).

  • 2-Methyl Isomer: Strong NOE correlation between the Methyl protons and the proton at position 3 (H3).

References

  • Gaikwad, D. D., et al. (2015).[1] "Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview." European Journal of Medicinal Chemistry.

  • Claramunt, R. M., et al. (1994). "Acidity and Basicity of Indazole and its N-Methyl Derivatives in the Ground and in the Excited State." Journal of Physical Chemistry.

  • Luo, G., et al. (2008). "A Practical, Metal-Free Synthesis of 1H-Indazoles." Organic Letters.

  • Zhang, S., et al. (2020). "Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents." RSC Advances.

  • PubChem Compound Summary. "1-Methyl-1H-indazol-5-amine." National Center for Biotechnology Information.

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Validating the Biological Activity of Synthesized 1-Methyl-1H-indazol-5-amine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the biological activity of novel synthesized 1-Methyl-1H-indazol-5-amine derivatives. Drawing upon established principles of cancer biology and drug discovery, this document outlines a logical, multi-faceted approach to characterize the bioactivity of these compounds, compare their performance against established alternatives, and elucidate their potential mechanisms of action.

The indazole core is a well-established pharmacophore in medicinal chemistry, with numerous derivatives demonstrating potent anti-cancer properties.[1] Many of these compounds function as kinase inhibitors, targeting key signaling pathways involved in cell proliferation, survival, and angiogenesis.[1] Notably, derivatives of 1H-indazole have been developed as inhibitors of crucial kinases such as VEGFR, ASK1, and components of the p53/MDM2 pathway, highlighting the therapeutic potential of this chemical scaffold.[2][3][4][5][6] This guide will therefore focus on a validation strategy centered around a hypothesized anti-cancer activity mediated by kinase inhibition and induction of apoptosis.

Experimental Validation Workflow

A systematic approach is crucial to robustly characterize the biological activity of a novel compound. The following workflow provides a step-by-step process, from initial cytotoxicity screening to more detailed mechanistic studies.

ValidationWorkflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Target Engagement & Potency cluster_2 Phase 3: Cellular Mechanism of Action A Synthesized 1-Methyl-1H-indazol-5-amine Derivative B Cell Viability/Cytotoxicity Assay (MTT) A->B Dose-response treatment D Select Relevant Kinase Targets (e.g., VEGFR, ASK1) B->D Active compounds proceed C In Vitro Kinase Inhibition Assay E Cell Cycle Analysis (Flow Cytometry) C->E Confirmed inhibitors F Apoptosis Marker Analysis (Western Blot) C->F Confirmed inhibitors D->C G p53/MDM2 & Bcl-2 Family Proteins F->G Investigate specific pathways

Caption: A logical workflow for validating the biological activity of novel 1-Methyl-1H-indazol-5-amine derivatives.

Part 1: Primary Screening - Assessing Cytotoxicity

The initial step is to determine the cytotoxic potential of the synthesized derivatives against a panel of relevant cancer cell lines. The MTT assay is a widely used, reliable, and straightforward method for this purpose.[2][3][7][8][9] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Experimental Protocol: MTT Assay
  • Cell Seeding: Plate cancer cells (e.g., A549 lung cancer, K562 leukemia, PC-3 prostate cancer, Hep-G2 liver cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for cell attachment.[4][6][10]

  • Compound Treatment: Prepare serial dilutions of the synthesized 1-Methyl-1H-indazol-5-amine derivatives and a relevant comparator (e.g., Sorafenib for suspected VEGFR inhibitors) in culture medium.[6] Add the compounds to the cells and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[3]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[3]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation: Comparative Cytotoxicity
CompoundCell LineIC50 (µM)Comparator (e.g., Sorafenib) IC50 (µM)
Derivative 1A549ValueValue
Derivative 1K562ValueValue
Derivative 2A549ValueValue
Derivative 2K562ValueValue

Part 2: Target Engagement and Potency

For derivatives demonstrating significant cytotoxicity, the next logical step is to investigate their direct effect on specific molecular targets. Given the prevalence of kinase inhibition among indazole derivatives, a direct in vitro kinase inhibition assay is a crucial experiment.

Experimental Protocol: In Vitro Kinase Inhibition Assay

This protocol provides a general framework; specific conditions will vary depending on the kinase and the assay format (e.g., radiometric, fluorescence-based).[1][5][11][12]

  • Kinase Reaction Setup: In a suitable assay plate, combine the recombinant kinase (e.g., VEGFR2, ASK1), a specific substrate peptide, and ATP at a concentration near the Km of the kinase.[11]

  • Inhibitor Addition: Add varying concentrations of the synthesized derivative or a known inhibitor (e.g., Axitinib for VEGFR2) to the reaction mixture.[13]

  • Incubation: Incubate the reaction at the optimal temperature for the kinase (usually 30°C or 37°C) for a predetermined time within the linear range of the assay.[11]

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate or the amount of ADP produced. This can be achieved using various methods, such as antibody-based detection (e.g., ELISA, TR-FRET) or luminescence-based ADP detection.[5][12]

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Data Presentation: Comparative Kinase Inhibition
CompoundTarget KinaseIC50 (nM)Comparator (e.g., Axitinib) IC50 (nM)
Derivative 1VEGFR2ValueValue
Derivative 1ASK1ValueValue
Derivative 2VEGFR2ValueValue
Derivative 2ASK1ValueValue

Part 3: Elucidating the Cellular Mechanism of Action

Once a direct inhibitory effect on a specific kinase is established, the subsequent cellular consequences need to be investigated. This involves examining the impact on cell cycle progression and the induction of apoptosis.

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

Flow cytometry with propidium iodide (PI) staining is a standard method to analyze the distribution of cells in different phases of the cell cycle.[10][14][15][16]

  • Cell Treatment: Treat cancer cells with the synthesized derivative at its IC50 concentration for 24-48 hours.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol.

  • Staining: Wash the fixed cells and resuspend them in a staining solution containing propidium iodide and RNase A.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases.

  • Data Analysis: Compare the cell cycle distribution of treated cells to that of untreated controls. An accumulation of cells in a specific phase may indicate a cell cycle arrest.

Signaling Pathway: p53/MDM2 and Apoptosis

A common consequence of anti-cancer drug action is the induction of apoptosis. The p53 tumor suppressor protein is a critical regulator of this process.[4][5][17] In many cancers, p53 is inactivated by its negative regulator, MDM2.[18] Inhibition of pathways that suppress p53, or direct activation of p53, can lead to apoptosis. The Bcl-2 family of proteins are key regulators of the mitochondrial pathway of apoptosis.

p53_pathway cluster_0 Upstream Signaling cluster_1 p53 Regulation cluster_2 Apoptotic Cascade Drug 1-Methyl-1H-indazol-5-amine Derivative Kinase Target Kinase (e.g., ASK1) Drug->Kinase Inhibition Stress Cellular Stress Kinase->Stress p53 p53 Stress->p53 Activation MDM2 MDM2 p53->MDM2 Negative Feedback Loop Bax Bax (Pro-apoptotic) p53->Bax Upregulation Bcl2 Bcl-2 (Anti-apoptotic) p53->Bcl2 Downregulation MDM2->p53 Degradation Apoptosis Apoptosis Bax->Apoptosis Bcl2->Apoptosis

Caption: A simplified diagram of the p53-mediated apoptotic pathway potentially modulated by 1-Methyl-1H-indazol-5-amine derivatives.

Experimental Protocol: Western Blot Analysis of Apoptosis Markers

Western blotting allows for the detection and quantification of specific proteins involved in apoptosis.

  • Protein Extraction: Treat cells with the synthesized derivative, harvest them, and lyse them to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a nitrocellulose or PVDF membrane.[19]

  • Immunoblotting: Block the membrane and then incubate with primary antibodies specific for p53, MDM2, Bcl-2, Bax, and a loading control (e.g., β-actin or GAPDH).

  • Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative changes in protein expression.

Data Presentation: Modulation of Apoptotic Proteins
Treatmentp53 Expression (relative to control)MDM2 Expression (relative to control)Bcl-2/Bax Ratio
Untreated Control1.01.0Value
Derivative 1ValueValueValue
ComparatorValueValueValue

Conclusion

This guide provides a structured and experimentally robust framework for the initial biological validation of synthesized 1-Methyl-1H-indazol-5-amine derivatives. By systematically progressing from broad cytotoxicity screening to specific target engagement and mechanistic studies, researchers can effectively characterize the bioactivity of their novel compounds. The inclusion of well-characterized comparator compounds is essential for contextualizing the potency and efficacy of the new derivatives. The experimental protocols and data presentation formats outlined herein are designed to ensure scientific rigor and facilitate clear, objective comparisons, ultimately aiding in the identification of promising new therapeutic candidates.

References

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link][8]

  • Horton, T. (1994). MTT Cell Assay Protocol. Retrieved from [Link][2]

  • Knippschild, U., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Pharmaceuticals, 14(8), 799. Retrieved from [Link][11]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link][9]

  • ResearchGate. (2025). MTT Proliferation Assay Protocol. Retrieved from [Link][3]

  • Tracz-Gaszewska, Z., et al. (n.d.). A, Western blot analysis of p53, MDM2 and p21 expression in... ResearchGate. Retrieved from [Link][4]

  • BellBrook Labs. (2026). Protocol Recommendations for Performing a Kinase Inhibition Assay. Retrieved from [Link][5]

  • National Institutes of Health. (2021). Recent advances of anti-angiogenic inhibitors targeting VEGF/VEGFR axis. PMC. Retrieved from [Link][6]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link][1]

  • National Institutes of Health. (2014). Apoptosis Signal Regulating Kinase 1 (ASK1): Potential as a Therapeutic Target for Alzheimer's Disease. PMC. Retrieved from [Link][20]

  • National Institutes of Health. (n.d.). Inhibition of p53 DNA Binding Function by the MDM2 Protein Acidic Domain. PMC. Retrieved from [Link][21]

  • University of Wisconsin Carbone Cancer Center. (2017). Cell Cycle Analysis. Retrieved from [Link][14]

  • Grokipedia. (n.d.). ASK1. Retrieved from [Link][22]

  • Madame Curie Bioscience Database. (n.d.). MDM2: RING Finger Protein and Regulator of p53. Retrieved from [Link][23]

  • EdSpace. (n.d.). Protein Isolation and Western Blot Analysis of BCL-2 in Fibroblast Cells. Retrieved from [Link][24]

  • National Institutes of Health. (n.d.). Targeting the anti-apoptotic Bcl-2 family proteins: machine learning virtual screening and biological evaluation of new small molecules. PMC. Retrieved from [Link][25]

  • Merck Millipore. (n.d.). Instruction Manual For PI3 Kinase Activity/Inhibitor Assay Kit. Retrieved from [Link][26]

  • Royal Society of Chemistry. (2024). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. Retrieved from [Link][27]

  • National Institutes of Health. (n.d.). Assaying cell cycle status using flow cytometry. PMC. Retrieved from [Link][15]

  • eLife. (2024). The cryo-EM structure of ASK1 reveals an asymmetric architecture allosterically modulated by TRX1. Retrieved from [Link][28]

  • YouTube. (2023). Cell Cycle Analysis By Flow Cytometry. Retrieved from [Link][16]

  • BMG LABTECH. (2020). Kinase assays. Retrieved from [Link][12]

  • YouTube. (2025). p53 Pathway. Retrieved from [Link][17]

  • ACS Publications. (2020). Computational Investigation on the p53–MDM2 Interaction Using the Potential of Mean Force Study. ACS Omega, 5(16), 9296–9305. Retrieved from [Link][29]

  • National Institutes of Health. (2022). New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation. PMC. Retrieved from [Link][30]

  • ResearchGate. (n.d.). A schematic diagram of ASK1 regulators (positive, negative, and PTMs). ResearchGate. Retrieved from [Link][31]

  • ResearchGate. (n.d.). Western blot analysis of Bcl-2, Bcl-x L , Bax, and p53. A, MCF-7 cells... ResearchGate. Retrieved from [Link][32]

  • Wikipedia. (n.d.). ASK1. Retrieved from [Link][33]

  • ResearchGate. (2014). Can you help with Western Blot: Bax and BCL-2? Retrieved from [Link][19]

  • National Institutes of Health. (n.d.). The MDM2-p53 pathway revisited. PMC. Retrieved from [Link][18]

  • Wikipedia. (n.d.). Philadelphia chromosome. Retrieved from [Link][34]

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The Efficacy of Indazole-Based Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

The indazole scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the design of potent and selective kinase inhibitors. Its unique bicyclic aromatic structure allows for a variety of substitutions, enabling chemists to fine-tune the inhibitor's affinity and selectivity for the target kinase's ATP-binding pocket. This guide provides a comparative analysis of the efficacy of prominent indazole-based kinase inhibitors, supported by experimental data, to aid researchers in their drug discovery and development efforts.

The Indazole Advantage in Kinase Inhibition

The indazole core's ability to form key hydrogen bonds with the hinge region of the kinase domain is a cornerstone of its success as a pharmacophore. This interaction mimics the adenine portion of ATP, providing a strong anchor for the inhibitor. The diverse chemistry of the indazole ring allows for the strategic placement of substituents to exploit other nearby pockets, thereby enhancing both potency and selectivity.

Comparative Analysis of Indazole-Based Kinase Inhibitors

This section will delve into a comparative analysis of several key indazole-based kinase inhibitors, focusing on their target profiles, potency, and preclinical/clinical efficacy.

Axitinib: A Potent VEGFR Inhibitor

Axitinib is a potent and selective inhibitor of vascular endothelial growth factor receptors (VEGFRs) 1, 2, and 3, which are crucial mediators of angiogenesis. Its indazole core is substituted to optimize interactions within the ATP-binding site of these receptors.

Table 1: Comparative Potency of Axitinib Against Key Kinases

Kinase TargetIC50 (nM)
VEGFR11.2
VEGFR20.25
VEGFR30.15
PDGFRβ1.6
c-KIT1.7

Data compiled from various sources.

The sub-nanomolar potency of Axitinib against VEGFRs underscores the successful optimization of the indazole scaffold for this target class. This high potency translates to effective inhibition of angiogenesis in various tumor models.

Entrectinib: A Multi-Targeted Inhibitor for NTRK, ROS1, and ALK Fusions

Entrectinib is a powerful example of a multi-targeted inhibitor, designed to be effective against tumors harboring NTRK, ROS1, or ALK gene fusions. These fusions result in constitutively active kinases that drive tumor growth.

Table 2: Comparative Efficacy of Entrectinib Against Fusion Kinases

Kinase TargetIC50 (nM)
TrkA1.7
TrkB0.4
TrkC0.4
ROS10.2
ALK1.6

Data compiled from various sources.

Entrectinib's efficacy against multiple oncogenic drivers highlights the versatility of the indazole scaffold in accommodating the structural nuances of different kinase active sites. This broad activity profile makes it a valuable therapeutic option for patients with tumors harboring these specific genetic alterations.

Crizotinib: A First-in-Class ALK and ROS1 Inhibitor

While technically based on an aminopyridine scaffold, Crizotinib's development and mechanism of action are often discussed in the context of indazole-based inhibitors due to its targeting of ALK and ROS1, similar to Entrectinib. It serves as an important benchmark for comparing the efficacy of newer generation inhibitors.

Table 3: Crizotinib Potency Profile

Kinase TargetIC50 (nM)
c-MET8
ALK24
ROS140

Data compiled from various sources.

Pazopanib: A Multi-Targeted Angiogenesis Inhibitor

Pazopanib is another multi-targeted kinase inhibitor with an indazole core that primarily targets VEGFRs, PDGFRs, and c-KIT. It is approved for the treatment of renal cell carcinoma and soft tissue sarcoma.

Table 4: Pazopanib Kinase Inhibition Profile

Kinase TargetIC50 (nM)
VEGFR110
VEGFR230
VEGFR347
PDGFRα84
PDGFRβ70
c-KIT74

Data compiled from various sources.

Experimental Protocols

To ensure the reproducibility and validity of the efficacy data presented, standardized experimental protocols are essential. Below are representative protocols for key in vitro and cell-based assays used to characterize kinase inhibitors.

In Vitro Kinase Assay (IC50 Determination)

This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a purified kinase.

Workflow for In Vitro Kinase Assay

cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis prep_kinase Prepare Kinase Solution mix Mix Kinase, Substrate, ATP, and Inhibitor prep_kinase->mix prep_substrate Prepare Substrate & ATP Solution prep_substrate->mix prep_inhibitor Prepare Serial Dilutions of Inhibitor prep_inhibitor->mix incubate Incubate at 30°C mix->incubate stop_reaction Stop Reaction incubate->stop_reaction add_detection Add Detection Reagent stop_reaction->add_detection read_signal Read Signal (Luminescence/Fluorescence) add_detection->read_signal plot_data Plot % Inhibition vs. [Inhibitor] read_signal->plot_data calculate_ic50 Calculate IC50 using Non-Linear Regression plot_data->calculate_ic50

Caption: Workflow for IC50 determination of kinase inhibitors.

Step-by-Step Protocol:

  • Prepare Reagents:

    • Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

    • Purified recombinant kinase.

    • Substrate (peptide or protein).

    • ATP at a concentration near the Km for the specific kinase.

    • Test inhibitor serially diluted in DMSO.

  • Assay Setup:

    • In a 96-well or 384-well plate, add kinase buffer.

    • Add the test inhibitor at various concentrations.

    • Add the purified kinase and incubate for 10-15 minutes at room temperature.

  • Initiate Reaction:

    • Add a mixture of the substrate and ATP to start the kinase reaction.

  • Incubation:

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Detection:

    • Stop the reaction by adding a stop solution (e.g., EDTA).

    • Add a detection reagent that measures the amount of phosphorylated substrate or the amount of ATP remaining (e.g., ADP-Glo™, LanthaScreen™).

  • Data Analysis:

    • Read the signal on a plate reader.

    • Calculate the percent inhibition for each inhibitor concentration relative to a no-inhibitor control.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based Proliferation Assay (GI50 Determination)

This protocol measures the ability of an inhibitor to inhibit the growth of cancer cell lines that are dependent on the target kinase.

Workflow for Cell-Based Proliferation Assay

cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_viability_assay Viability Assay cluster_data_analysis Data Analysis seed_cells Seed Cells in 96-well Plates incubate_24h Incubate for 24h seed_cells->incubate_24h add_inhibitor Add Serial Dilutions of Inhibitor incubate_24h->add_inhibitor incubate_72h Incubate for 72h add_inhibitor->incubate_72h add_reagent Add Cell Viability Reagent (e.g., CellTiter-Glo®) incubate_72h->add_reagent incubate_10m Incubate for 10 min add_reagent->incubate_10m read_luminescence Read Luminescence incubate_10m->read_luminescence plot_viability Plot % Viability vs. [Inhibitor] read_luminescence->plot_viability calculate_gi50 Calculate GI50 using Non-Linear Regression plot_viability->calculate_gi50

Caption: Workflow for determining the GI50 of kinase inhibitors.

Step-by-Step Protocol:

  • Cell Seeding:

    • Harvest cancer cells and seed them into 96-well plates at an appropriate density.

    • Incubate for 24 hours to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the indazole-based kinase inhibitor.

    • Add the diluted compounds to the cells and incubate for 72 hours.

  • Viability Assessment:

    • Add a cell viability reagent such as CellTiter-Glo® (Promega) or resazurin.

    • Incubate according to the manufacturer's instructions.

  • Data Acquisition:

    • Measure the luminescence or fluorescence using a plate reader.

  • Data Analysis:

    • Calculate the percent viability for each concentration relative to a vehicle-treated control.

    • Plot the percent viability versus the logarithm of the inhibitor concentration and determine the GI50 (the concentration that causes 50% growth inhibition).

Signaling Pathway Context

The efficacy of these inhibitors is rooted in their ability to block key signaling pathways that drive cancer cell proliferation, survival, and angiogenesis.

VEGFR Signaling Pathway

cluster_downstream Downstream Signaling VEGF VEGF VEGFR VEGFR VEGF->VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K RAS RAS VEGFR->RAS Axitinib Axitinib Axitinib->VEGFR Inhibits Pazopanib Pazopanib Pazopanib->VEGFR Inhibits Proliferation Proliferation, Survival, Angiogenesis PLCg->Proliferation AKT AKT PI3K->AKT AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Simplified VEGFR signaling pathway and points of inhibition.

ALK/ROS1 Fusion Protein Signaling Pathway

cluster_downstream_alk Downstream Signaling ALK_ROS1 ALK/ROS1 Fusion STAT3 STAT3 ALK_ROS1->STAT3 PI3K_AKT PI3K/AKT ALK_ROS1->PI3K_AKT RAS_MAPK RAS/MAPK ALK_ROS1->RAS_MAPK Entrectinib Entrectinib Entrectinib->ALK_ROS1 Inhibits Crizotinib Crizotinib Crizotinib->ALK_ROS1 Inhibits Cell_Survival Cell Survival & Proliferation STAT3->Cell_Survival PI3K_AKT->Cell_Survival RAS_MAPK->Cell_Survival

Caption: ALK/ROS1 fusion protein signaling and points of inhibition.

Conclusion

Indazole-based kinase inhibitors represent a highly successful class of targeted therapeutics. The comparative data presented in this guide demonstrate the remarkable potency and selectivity that can be achieved through the chemical modification of the indazole scaffold. The choice of inhibitor will ultimately depend on the specific kinase target and the genetic context of the disease. As our understanding of cancer genomics continues to grow, the development of next-generation indazole-based inhibitors will undoubtedly lead to even more effective and personalized cancer therapies.

References

  • Title: Axitinib: a potent and selective inhibitor of vascular endothelial growth factor receptor tyrosine kinases 1, 2, and 3. Source: Clinical Cancer Research URL: [Link]

  • Title: Axitinib for the treatment of advanced renal cell carcinoma Source: Expert Review of Anticancer Therapy URL: [Link]

  • Title: Entrectinib: a potent new inhibitor of Trk, ROS1, and ALK Source: Molecular Cancer Therapeutics URL: [Link]

  • Title: Entrectinib in patients with NTRK fusion-positive solid tumours: a pooled analysis of three phase 1-2 trials Source: The Lancet Oncology URL: [Link]

  • Title: Crizotinib in ROS1-rearranged non-small-cell lung cancer Source: The New England Journal of Medicine URL: [Link]

  • Title: Crizotinib Source: National Center for Biotechnology Information (PubChem) URL: [Link]

  • Title: Pazopanib, a new multikinase angiogenesis inhibitor, in refractory solid tumors Source: Journal of Clinical Oncology URL: [Link]

  • Title: Pazopanib Source: National Center for Biotechnology Information (PubChem) URL: [Link]

A Senior Application Scientist's Guide to the Analytical Characterization of 1-Methyl-1H-indazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of analytical techniques for the comprehensive characterization of 1-Methyl-1H-indazol-5-amine (CAS: 50593-24-3), a critical intermediate in modern pharmaceutical development.[1][2] As researchers and drug development professionals, the unambiguous confirmation of a molecule's identity, purity, and stability is paramount. This document moves beyond simple protocol listing to explain the causality behind methodological choices, ensuring a robust and self-validating analytical strategy.

The indazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous therapeutics for oncology and neurological disorders.[3][4] 1-Methyl-1H-indazol-5-amine serves as a key building block, and its quality directly impacts the viability of downstream synthesis and the safety profile of the final active pharmaceutical ingredient (API).[1] Therefore, a multi-faceted analytical approach is not just recommended; it is essential.

PropertyValueSource(s)
CAS Number 50593-24-3[1][5][6]
Molecular Formula C₈H₉N₃[1][6]
Molecular Weight 147.18 g/mol [1][6]
Melting Point 142-144°C[5][6]
Boiling Point 321.6°C (Predicted)[5][6]
Appearance Solid, Red-brown or Brown Crystalline Powder[1][6]
IUPAC Name 1-methyl-1H-indazol-5-amine[5]

The Strategic Workflow: An Integrated Approach

A robust characterization strategy does not rely on a single technique but integrates orthogonal methods to build a complete profile of the compound. Each technique provides a unique piece of the puzzle, and together, they confirm the structure, quantify the purity, and identify potential impurities. The logical flow of analysis ensures that the most efficient methods for purity and identity are used upfront, followed by more detailed structural elucidation.

Analytical_Workflow cluster_0 Phase 1: Purity & Initial Identity cluster_1 Phase 2: Definitive Structural Elucidation cluster_2 Phase 3: Physical Properties HPLC HPLC-UV (Purity Assay, Impurity Profile) LCMS LC-MS (Molecular Weight Confirmation) HPLC->LCMS Confirm peak identity NMR NMR Spectroscopy ('H, ¹³C) (Structural Confirmation) LCMS->NMR If MW matches, proceed to structure IR FTIR Spectroscopy (Functional Group ID) NMR->IR Orthogonal confirmation EA Elemental Analysis (Elemental Composition) IR->EA Final composition check MP Melting Point (Purity Indicator) Sample Sample of 1-Methyl-1H-indazol-5-amine Sample->HPLC Sample->MP Preliminary check

Caption: Integrated workflow for the characterization of 1-Methyl-1H-indazol-5-amine.

High-Performance Liquid Chromatography (HPLC): The Purity Workhorse

HPLC is the cornerstone for assessing the purity of 1-Methyl-1H-indazol-5-amine. Its primary function is to separate the main compound from any synthesis-related impurities, byproducts, or degradation products.

Why this approach? A reversed-phase (RP-HPLC) method using a C18 column is the industry standard for non-polar to moderately polar small molecules. For amines, which can exhibit poor peak shape on silica-based columns due to interaction with residual silanols, the use of an acidic mobile phase modifier like trifluoroacetic acid (TFA) or formic acid is critical.[7] The acid serves two purposes: it protonates the amine, making its charge state consistent, and it protonates free silanols on the stationary phase, minimizing secondary ionic interactions and thus reducing peak tailing. A gradient elution from high aqueous content to high organic content ensures that impurities with a wide range of polarities are effectively eluted and resolved.

Comparative Analysis of HPLC Conditions
ParameterMethod A: Fast Gradient (Screening)Method B: Extended Gradient (Impurity Profiling)
Column SYMMETRY C18, 3.5 µm, 4.6 x 30 mm[6]Poroshell 120 EC-C18, 2.7 µm, 4.6 x 100 mm
Mobile Phase A 0.1% TFA in Water0.1% Formic Acid in Water
Mobile Phase B 0.1% TFA in Acetonitrile0.1% Formic Acid in Acetonitrile
Gradient 2% to 98% B in 10 min[6]5% to 95% B in 20 min, hold at 95% for 2 min
Flow Rate 2.0 mL/min[6]1.0 mL/min
Detection UV at 254 nmDiode Array Detector (DAD), 220-400 nm
Primary Use Case Rapid purity check, reaction monitoring.Formal purity assessment, detection and quantification of trace impurities.
Expected RT ~1.06 min[6]Longer, allowing for better separation.
Rationale The method cited in literature is excellent for high-throughput analysis.[6]A longer column and shallower gradient provide superior resolution, which is necessary for accurately quantifying low-level impurities. Formic acid is preferred for LC-MS compatibility.
Experimental Protocol: HPLC-UV for Purity Assessment (Method B)
  • Sample Preparation: Accurately weigh approximately 10 mg of 1-Methyl-1H-indazol-5-amine and dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution. Further dilute to 0.1 mg/mL for analysis.

  • Instrumentation: Use a standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD).

  • Chromatographic Conditions:

    • Column: Poroshell 120 EC-C18, 2.7 µm, 4.6 x 100 mm.

    • Column Temperature: 30°C.

    • Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water.

    • Mobile Phase B: 0.1% Formic Acid in HPLC-grade Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 5 µL.

    • Gradient Program:

      • 0-20 min: 5% B to 95% B

      • 20-22 min: Hold at 95% B

      • 22.1-25 min: Return to 5% B (re-equilibration).

  • Data Analysis: Integrate all peaks detected at 254 nm. Calculate the area percent purity by dividing the area of the main peak by the total area of all peaks. The DAD allows for the examination of peak purity and the UV spectra of unknown impurity peaks.

Mass Spectrometry (MS): Unambiguous Molecular Weight Confirmation

Mass spectrometry provides the molecular weight of the compound, which is one of the most crucial pieces of identifying information. When coupled with HPLC (LC-MS), it can confirm the molecular weight of the main peak as well as any impurity peaks detected.

Why this approach? Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules like 1-Methyl-1H-indazol-5-amine. In positive ion mode (ESI+), the basic amine and indazole nitrogens are readily protonated, leading to a strong signal for the protonated molecule, [M+H]⁺. High-resolution mass spectrometry (HRMS), using an Orbitrap or TOF analyzer, can provide a mass measurement with high accuracy (<5 ppm), which allows for the confident determination of the elemental formula.

Expected Mass Spectrometry Data
Ion SpeciesCalculated m/z (Monoisotopic)Observed m/z (Typical)Information Provided
[M+H]⁺ 148.0875~148.1, 147.2[6]Confirms the molecular weight of the parent molecule.
[M+Na]⁺ 170.0694~170.1Common sodium adduct, further supports identity.
[2M+H]⁺ 295.1676~295.2Dimer ion, sometimes observed at high concentrations.

Note: The observed m/z of 147.2 in a source is likely from a low-resolution instrument rounding down the monoisotopic mass of the neutral molecule (147.08).[6] The accurate protonated mass is key.

Experimental Protocol: Flow Injection Analysis-MS
  • Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in 50:50 acetonitrile/water with 0.1% formic acid.

  • Instrumentation: A mass spectrometer equipped with an ESI source.

  • Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

  • MS Parameters (ESI+):

    • Capillary Voltage: 3.5 - 4.5 kV

    • Source Temperature: 120 - 150°C

    • Desolvation Gas Flow: 600 - 800 L/hr

    • Analyzer Mode: Full Scan (m/z 50-500)

  • Data Analysis: Identify the peak corresponding to the calculated [M+H]⁺ ion. If using HRMS, the measured mass should be within 5 ppm of the calculated exact mass.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule, making it the most powerful technique for unambiguous structure elucidation. Both ¹H and ¹³C NMR are required for a complete characterization.

Why this approach? ¹H NMR reveals the number of different types of protons, their connectivity (via spin-spin coupling), and their chemical environment. ¹³C NMR shows the number of unique carbon atoms in the molecule. Together, they provide a complete "fingerprint" of the molecular structure. For 1-Methyl-1H-indazol-5-amine, we expect to see distinct signals for the N-methyl group, the amine protons, and the protons on the bicyclic aromatic ring system. The chemical shifts and coupling patterns are highly diagnostic for substituted indazoles.[3][8]

Predicted ¹H and ¹³C NMR Signals (in DMSO-d₆)
Signal TypePredicted ¹H Shift (ppm)IntegrationMultiplicityPredicted ¹³C Shift (ppm)Assignment Rationale
Aromatic CH (H7)~7.5 - 7.61Hd~122 - 124Doublet due to coupling with H6. Typically downfield in the indazole system.
Aromatic CH (H3)~7.8 - 8.01Hs~133 - 135Singlet, as it has no adjacent protons.
Aromatic CH (H6)~6.8 - 6.91Hdd~115 - 117Doublet of doublets due to coupling with H7 and H4.
Aromatic CH (H4)~6.7 - 6.81Hd~100 - 102Doublet due to coupling with H6. Shielded by the adjacent amine group.
Amine (NH₂)~5.0 - 5.52Hbr sN/ABroad singlet, exchangeable with D₂O. Chemical shift can vary with concentration and temperature.
N-Methyl (N-CH₃)~3.8 - 4.03Hs~30 - 32Sharp singlet in a characteristic region for N-methyl groups on heteroaromatics.
Quaternary C (C5)N/AN/AN/A~145 - 147Carbon bearing the amine group.
Quaternary C (C7a)N/AN/AN/A~140 - 142Bridgehead carbon adjacent to the pyrazole ring.
Quaternary C (C3a)N/AN/AN/A~120 - 122Bridgehead carbon adjacent to the benzene ring.

Note: These are predicted values based on standard chemical shift principles for substituted indazoles. Actual values must be confirmed experimentally.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for observing exchangeable protons like those of the amine.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition:

    • Acquire a standard ¹H spectrum.

    • Acquire a proton-decoupled ¹³C spectrum.

    • (Optional but recommended): Acquire 2D NMR spectra like COSY (to confirm H-H correlations) and HSQC (to correlate protons with their attached carbons) to aid in definitive assignments.

  • Data Analysis: Process the spectra (Fourier transform, phase, and baseline correction). Integrate the ¹H signals and assign all peaks based on their chemical shift, multiplicity, and correlation in 2D spectra.

Supporting Analytical Techniques

Technique_Comparison cluster_info cluster_tech Compound 1-Methyl-1H-indazol-5-amine HPLC HPLC MS Mass Spec NMR NMR IR FTIR EA Elemental Analysis Purity Purity & Impurity Profile MolWeight Molecular Weight Structure Definitive Structure FuncGroup Functional Groups Composition Elemental Formula HPLC->Purity MS->MolWeight NMR->Structure IR->FuncGroup EA->Composition

Caption: Relationship between analytical techniques and the information they provide.

A. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and non-destructive technique used to identify the functional groups present in a molecule. For 1-Methyl-1H-indazol-5-amine, the IR spectrum provides confirmatory evidence for the amine and aromatic ring structures.

  • N-H Stretching: Expect two medium-to-sharp bands in the 3300-3500 cm⁻¹ region, characteristic of a primary amine (-NH₂).

  • C-H Stretching: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches (from the methyl group) will appear just below 3000 cm⁻¹.

  • C=C and C=N Stretching: Aromatic ring vibrations will produce several sharp bands in the 1450-1600 cm⁻¹ region.

  • N-H Bending: A broad band around 1600-1650 cm⁻¹ is expected from the amine scissoring vibration.

B. Elemental Analysis (CHN)

Elemental analysis provides the mass percentages of Carbon, Hydrogen, and Nitrogen in the compound. The experimental results should match the theoretical values calculated from the molecular formula (C₈H₉N₃) within a narrow margin (typically ±0.4%). This technique serves as a fundamental check of purity and composition, corroborating the findings from MS and NMR.

  • Theoretical Composition for C₈H₉N₃:

    • Carbon (C): 65.29%

    • Hydrogen (H): 6.16%

    • Nitrogen (N): 28.55%

Conclusion

The characterization of 1-Methyl-1H-indazol-5-amine requires a synergistic combination of analytical techniques. HPLC stands as the primary tool for purity assessment, while mass spectrometry provides rapid and accurate molecular weight confirmation. However, only NMR spectroscopy can deliver the unambiguous structural proof required for drug development applications. Supporting techniques like FTIR and elemental analysis provide valuable orthogonal data that complete the analytical dossier. By implementing this integrated and methodologically sound strategy, researchers can ensure the quality and integrity of this vital pharmaceutical intermediate, building a foundation of trust and reliability in their scientific endeavors.

References

  • Teixeira, F. C., et al. (2006). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules. [Link]

  • Sami Publishing Company. (2022). Ammonium Chloride Catalyzed Green Synthesis, Characterization of Substituted 1-H-Indazole Derivatives. Journal of Applied Organometallic Chemistry. [Link]

  • PubChem. 1-methyl-1H-indazol-5-amine. National Center for Biotechnology Information. [Link]

  • Li, Y., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules. [Link]

  • American Elements. 4-Methyl-1H-indazol-5-amine. [Link]

  • ResearchGate. Physical-chemical characteristics and elemental analyses of indazole carboxylic acids 5a-i. [Link]

  • PubChem. 1H-Indazol-5-amine. National Center for Biotechnology Information. [Link]

  • Larraufie, M., et al. (2010). Synthesis of 3-Substituted Indazoles from Arynes and N-Tosylhydrazones. Organic Letters. [Link]

  • PubChemLite. 1-methyl-1h-indazol-5-amine (C8H9N3). [Link]

  • D'Acquarica, I., et al. (2020). Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines. Molecules. [Link]

  • Royal Society of Chemistry. Molecular tunability of surface-functionalized metal nanocrystals for selective electrochemical CO2 reduction - Supporting Information. [Link]

  • Regalado, E. L. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. ACS Symposium Series. [Link]

  • University of Helsinki. CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. [Link]

  • NIST. 1H-Imidazole. NIST WebBook. [Link]

  • Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. [Link]

  • ResearchGate. Manish K. Shah M.Sc.Ph.D Professor at Saurashtra University. [Link]

  • Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. National Institutes of Health. [Link]

Sources

1-Methyl-1H-indazol-5-amine vs. other intermediates in drug synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Strategic Selection of Indazole Intermediates in Drug Synthesis: A Comparative Analysis of 1-Methyl-1H-indazol-5-amine

Abstract

The indazole nucleus is a privileged scaffold in modern medicinal chemistry, forming the core of numerous clinically successful drugs, particularly kinase inhibitors.[1][2][3] The substitution pattern on the indazole ring is critical for modulating a compound's potency, selectivity, and pharmacokinetic profile. A key decision point in the synthesis of such agents is the timing and method of introducing the N-alkyl group, a feature essential for the biological activity of many indazole-based drugs like Niraparib and Axitinib. This guide provides a comprehensive comparison between utilizing a pre-functionalized intermediate, 1-Methyl-1H-indazol-5-amine , and its parent analog, 1H-Indazol-5-amine , which requires methylation at a later synthetic stage. We will dissect the strategic implications of this choice, supported by comparative experimental data, detailed protocols, and mechanistic insights to guide researchers in drug development.

The Indazole Scaffold: A Cornerstone of Modern Therapeutics

Indazoles are bicyclic heterocyclic compounds that are isosteric to indoles and have proven to be exceptional "hinge-binding" motifs.[4] The nitrogen atoms of the pyrazole ring are adept at forming crucial hydrogen bonds with the backbone of an enzyme's active site, particularly in the ATP-binding pocket of kinases.[5] This has led to the development of numerous indazole-containing anticancer drugs, including Niraparib (a PARP inhibitor), Axitinib (a VEGFR inhibitor), and Pazopanib (a multi-kinase inhibitor).[1][2]

The introduction of a methyl group at the N1 position is a common and often critical modification. This "magic methyl" can profoundly influence the molecule's properties by:

  • Enhancing Potency: The methyl group can occupy a hydrophobic pocket in the target protein, increasing binding affinity.[5]

  • Improving Pharmacokinetics (PK): N-methylation blocks a potential site of metabolic glucuronidation and can modulate solubility and cell permeability.[6]

  • Altering Selectivity: The steric and electronic effects of the methyl group can fine-tune the inhibitor's selectivity profile across the kinome.

This guide focuses on the strategic decision of when and how to incorporate this key methyl group by comparing two primary intermediates: the pre-methylated 1-Methyl-1H-indazol-5-amine and the parent 1H-Indazol-5-amine .

The Core Strategic Decision: Early vs. Late-Stage N-Methylation

The choice between starting with a methylated indazole or methylating a parent indazole downstream represents a classic synthetic strategy dilemma. This decision impacts the entire synthetic route, from process efficiency to the final product's purity.

dot graphdot { rankdir="LR"; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

} } Caption: Comparative workflow of early vs. late-stage N-methylation.

Comparative Analysis: Performance and Pitfalls

Synthetic Accessibility and The Challenge of Regioselectivity

The primary challenge in working with N-unsubstituted indazoles is controlling the site of alkylation. The two nitrogen atoms of the pyrazole ring (N1 and N2) are both nucleophilic, leading to the potential formation of two regioisomers upon methylation.[7]

  • N1-Methylation (Thermodynamic Product): The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[7][8] Therefore, the N1-methylated product is the thermodynamically favored isomer. Conditions that allow for equilibration, such as using a strong, non-nucleophilic base (e.g., NaH) in an aprotic solvent (e.g., THF), tend to favor the N1 isomer.[7]

  • N2-Methylation (Kinetic Product): The N2 position is often more sterically accessible, making the N2-methylated product the kinetically favored isomer under certain conditions.[7]

This inherent reactivity challenge makes the "late-stage methylation" pathway (Pathway B) fraught with process difficulties. The reaction often yields a mixture of N1 and N2 isomers, which can be difficult to separate chromatographically, leading to lower yields and higher manufacturing costs. Furthermore, the optimal methylation conditions can vary depending on the other substituents on the indazole ring.[9]

In contrast, using 1-Methyl-1H-indazol-5-amine (Pathway A) entirely circumvents this problem. The regiochemistry is pre-defined, ensuring that all subsequent reactions proceed on a single, known isomer. This simplifies process development, improves reproducibility, and eliminates a costly and often challenging purification step.

Data-Driven Comparison of Synthetic Pathways

The following table summarizes the pros and cons of each approach, with performance data extrapolated from established methodologies.

ParameterPathway A: Early N-Methylation (Using 1-Methyl-1H-indazol-5-amine)Pathway B: Late N-Methylation (Using 1H-Indazol-5-amine)
Key Advantage Guaranteed Regioselectivity. Simplifies downstream processing and purification.Starting materials may be cheaper or more readily available.
Key Disadvantage The initial synthesis of the pre-methylated intermediate can add steps upfront.Formation of N1/N2 regioisomers. Requires careful optimization and difficult purification.[7][10]
Typical Yield of Methylation Step Not applicable (pre-formed).Highly variable (50-90%), often as a mixture of isomers.
Purification Complexity Standard purification of intermediates.Often requires chromatographic separation of regioisomers.
Process Robustness & Scalability High. The synthetic route is more linear and predictable.Moderate to Low. Sensitive to reaction conditions, posing scalability challenges.[11]
Ideal For Large-scale manufacturing, GMP synthesis, and when isomeric purity is critical.Early-stage discovery, small-scale analog synthesis where isomers can be separated.

Case Study: Synthesis of a Niraparib Analog Core

Niraparib is a PARP inhibitor with a core structure derived from an indazole carboxamide. Let's compare the synthesis of a key precursor using our two competing intermediates.

dot graphdot { rankdir="TB"; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, width=2.5]; edge [fontname="Arial", fontsize=9];

} } Caption: Synthetic routes to a Niraparib analog precursor.

The workflow clearly illustrates the process efficiency gained by using the pre-methylated intermediate. Pathway A is shorter, higher yielding, and avoids a problematic purification, making it far more suitable for process development and large-scale synthesis.

Experimental Protocols

The following protocols are representative and should be optimized for specific substrates and scales.

Protocol 1: Late-Stage N-Methylation of an Indazole Derivative (Illustrative)

This protocol describes a typical methylation that can lead to regioisomeric mixtures.

  • Reaction Setup: To a solution of the N-unsubstituted indazole (1.0 eq) in a suitable aprotic solvent (e.g., DMF or Acetonitrile, 10 mL/mmol), add a base such as potassium carbonate (K₂CO₃, 2.0 eq) or cesium carbonate (Cs₂CO₃, 1.5 eq).

  • Addition of Methylating Agent: Add methyl iodide (MeI, 1.2 eq) or dimethyl sulfate ((CH₃)₂SO₄, 1.2 eq) dropwise to the stirred suspension at room temperature.

  • Reaction: Heat the mixture to 40-60 °C and stir for 4-12 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS, observing the consumption of starting material and the formation of two new, closely-eluting product spots (N1 and N2 isomers).

  • Workup: Cool the reaction to room temperature and pour it into ice water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude residue, containing a mixture of N1 and N2 isomers, must be purified by column chromatography on silica gel.

Protocol 2: Downstream Amide Coupling with 1-Methyl-1H-indazol-5-amine

This protocol demonstrates the straightforward reactivity of the pre-methylated intermediate.

  • Acid Activation: In a separate flask, dissolve the desired carboxylic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., DCM or DMF). Add a coupling agent such as HATU (1.1 eq) or EDC/HOBt (1.1 eq each) and a non-nucleophilic base like DIPEA (2.0 eq). Stir at room temperature for 15-30 minutes to form the activated ester.

  • Coupling Reaction: To the activated acid mixture, add a solution of 1-Methyl-1H-indazol-5-amine (1.05 eq) in the same solvent.

  • Reaction: Stir the mixture at room temperature for 2-16 hours.

  • Monitoring: Monitor the reaction for the consumption of the amine by TLC or LC-MS. A single major product spot is expected.

  • Workup: Dilute the reaction mixture with the organic solvent and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. The crude product can be purified by recrystallization or a simple silica gel plug to yield the pure, single-isomer amide product.

Conclusion and Recommendations

For researchers and professionals in drug development, the choice of a synthetic intermediate is a critical decision with far-reaching consequences for project timelines and costs. While the non-methylated 1H-Indazol-5-amine may appear to be a more direct starting material, the inherent and often unavoidable challenge of controlling N-alkylation regioselectivity makes it a less desirable choice for robust and scalable syntheses.

The use of 1-Methyl-1H-indazol-5-amine provides a clear strategic advantage. By incorporating the key methyl group at an early stage, it de-risks the entire synthetic campaign. This "regiochemistry-first" approach guarantees the formation of the correct isomer, streamlines downstream reactions, simplifies purification, and ultimately leads to a more efficient, cost-effective, and scalable process suitable for producing active pharmaceutical ingredients. For any drug development program where an N1-methylated indazole is the target, 1-Methyl-1H-indazol-5-amine should be considered the superior and strategically sound building block.

References

  • Google Patents. (n.d.). US10927095B2 - Processes for the preparation of Niraparib and intermediates thereof.
  • Google Patents. (n.d.). CN107235957A - A kind of synthetic method for preparing Niraparib.
  • University of Oxford. (n.d.). Synthesis of Niraparib, a cancer drug candidate. Mathematical, Physical and Life Sciences Division. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthetic routes towards intermediates en route to axitinib and vortioxetine. Retrieved from [Link]

  • Patsnap Eureka. (n.d.). A kind of preparation method of Axitinib intermediate and its application in the preparation of Axitinib. Retrieved from [Link]

  • PMC. (n.d.). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. Retrieved from [Link]

  • Enantilabs. (n.d.). Niraparib Intermediates Manufacturer and Exporter in India. Retrieved from [Link]

  • Patsnap Eureka. (n.d.). Preparation methods of niraparib and intermediate of niraparib as well as intermediate compound. Retrieved from [Link]

  • Patsnap Eureka. (n.d.). Preparation method of axitinib intermediate. Retrieved from [Link]

  • Google Patents. (n.d.). CN103570696A - Method for preparing intermediate of axitinib and application of....
  • Google Patents. (n.d.). CN103570696B - A kind of preparation method of Axitinib intermediate and preparing the application in Axitinib.
  • ResearchGate. (n.d.). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Retrieved from [Link]

  • PMC. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (1973). Methylation of indazoles and related reactions. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Retrieved from [Link]

  • NIH. (2018). Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. Retrieved from [Link]

  • PMC. (n.d.). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. Retrieved from [Link]

  • ResearchGate. (2024). An Alternative Method for Synthesizing N,2,3-Trimethyl-2H-indazol-6-amine as a Key Component in the Preparation of Pazopanib. Retrieved from [Link]

  • PMC. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. Retrieved from [Link]

  • ResearchGate. (n.d.). Structures of kinase inhibitors containing an indazole moiety. Retrieved from [Link]

  • MDPI. (n.d.). An Alternative Method for Synthesizing N,2,3-Trimethyl-2H-indazol-6-amine as a Key Component in the Preparation of Pazopanib. Retrieved from [Link]

  • ResearchGate. (n.d.). Manish K. Shah M.Sc.Ph.D Professor at Saurashtra University. Retrieved from [Link]

  • ResearchGate. (2025). Acidity and Basicity of Indazole and its N-Methyl Derivatives in the Ground and in the Excited State. Retrieved from [Link]

  • CJST. (n.d.). Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Reactivity of indazoles and benzotriazole towards N-methylation and analysis of the 1H nuclear magnetic resonance spectra of indazoles and benzotriazoles. Retrieved from [Link]

  • ACS Omega. (2021). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. Retrieved from [Link]

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establishing a reference standard for 1-Methyl-1H-indazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Establishing a Reference Standard for 1-Methyl-1H-indazol-5-amine

Executive Summary

1-Methyl-1H-indazol-5-amine (CAS: 50593-24-3) is a critical pharmacophore in the synthesis of kinase inhibitors, particularly for targets like Wee1, FLT3, and PDGFR . Its structural integrity is paramount; however, the compound is prone to regioisomeric contamination (2-methyl isomer) during synthesis.

This guide establishes a rigorous protocol for qualifying a Primary Reference Standard for this intermediate. We compare two validation methodologies: the traditional Mass Balance Approach and the modern Quantitative NMR (qNMR) method.

Key Finding: While Mass Balance is the industry workhorse, qNMR offers superior accuracy for this specific compound by eliminating the need to quantify hygroscopic water and inorganic salts often trapped in the indazole lattice.

Critical Quality Attributes & Isomeric Differentiation

Before establishing a standard, the material must be unambiguously identified. The most common failure mode is the presence of the 2-methyl-2H-indazol-5-amine isomer.

Spectroscopic Differentiation (The "Fingerprint")

The position of the N-methyl group is the definitive identifier.

FeatureTarget: 1-Methyl Isomer (1H)Impurity: 2-Methyl Isomer (2H)
Structure Benzenoid (Stable)Quinonoid (Less Stable)
1H NMR (DMSO-d6) N-Me δ 3.90 ppm (Singlet)δ 4.02 ppm (Singlet)
13C NMR (N-Me) ~35.4 ppm ~39.7 ppm
Melting Point 153 °C (High Purity)122 °C
Dipole Moment Lower (Less Polar)Higher (More Polar)

Technical Insight: The 2-methyl isomer signal at 4.02 ppm is distinct and downfield. A reference standard must show <0.1% integration at this shift.

Comparative Methodology: Assigning Purity

Two methods are evaluated for assigning the potency (purity) of the reference standard.

Method A: The Mass Balance Approach (Traditional)

Calculates purity by subtracting all impurities from 100%.



  • Pros: widely accepted in QC; provides a full impurity profile.

  • Cons: "Guilty until proven innocent"—misses invisible impurities (inorganic salts from reduction steps); requires large sample mass (100mg+) for TGA/ROI.

Method B: Quantitative NMR (qNMR) (Recommended)

Directly measures the molar ratio of the analyte against a NIST-traceable internal standard (e.g., Maleic Acid or TCNB).

  • Pros: Absolute quantification; independent of inorganic salts/water; rapid (<1 hour); requires minimal sample (<20mg).

  • Cons: Requires a high-field magnet (400MHz+) and precise weighing.

Performance Matrix
MetricMass Balance qNMR (Internal Std)
Accuracy 98.5% - 99.5% (Cumulative Error)99.8% ± 0.4% (Direct Measure)
Specificity High (Separates isomers)High (Resolves N-Me peaks)
Sample Required >100 mg (Destructive)<20 mg (Recoverable)
Time to Result 2-3 Days (HPLC + TGA + KF)1 Hour
Blind Spots Inorganic Salts (unless ROI is done)None (if signals resolve)

Experimental Protocols

Protocol 1: Synthesis & Purification of the Standard

Objective: Isolate high-purity material (>99.5%) suitable for use as a Primary Standard.

  • Reduction: Dissolve 1-methyl-5-nitroindazole (CAS: 26120-44-5) in MeOH/CH2Cl2 (1:1). Add 10% Pd/C catalyst (5 wt%).

  • Hydrogenation: Stir under H2 atmosphere (balloon pressure) at RT for 4 hours. Monitor by TLC (EtOAc/Hexane 1:1).

  • Workup: Filter through Celite to remove Pd/C. Concentrate filtrate in vacuo.

  • Recrystallization (Critical): Dissolve crude solid in minimum boiling Ethanol. Cool slowly to 4°C.

  • Result: Off-white needles. Target MP: 151-153°C .

Protocol 2: qNMR Acquisition Parameters

Objective: Assign absolute purity.

  • Internal Standard: Maleic Acid (Traceable to NIST SRM).

  • Solvent: DMSO-d6 (Provides best separation of N-Me peaks).

  • Relaxation Delay (d1): 60 seconds (Must be > 5 × T1).

  • Pulse Angle: 90°.

  • Scans: 16 or 32 (for S/N > 400:1).

  • Analysis: Integrate the N-Me singlet of the analyte (3.90 ppm) vs. the vinylic protons of Maleic Acid (6.2 ppm).

Visualizations

Diagram 1: Synthesis and Impurity Logic

This pathway illustrates where the critical regioisomer impurity originates.

SynthesisPathway Start 5-Nitroindazole (Starting Material) Methylation Methylation (MeI / Base) Start->Methylation Isomer1 1-Methyl-5-nitroindazole (Major Product) Methylation->Isomer1 ~60-70% Yield Isomer2 2-Methyl-5-nitroindazole (Minor Impurity) Methylation->Isomer2 ~30% Yield Reduction Pd/C Hydrogenation Isomer1->Reduction Isomer2->Reduction Target 1-Methyl-1H-indazol-5-amine (TARGET STANDARD) CAS: 50593-24-3 Reduction->Target Reduction of 1-Me Impurity 2-Methyl-2H-indazol-5-amine (CRITICAL IMPURITY) CAS: 60518-59-4 Reduction->Impurity Reduction of 2-Me

Caption: Synthesis pathway showing the origin of the 2-methyl regioisomer. Effective purification must occur at the nitro stage or via recrystallization of the final amine.

Diagram 2: Reference Standard Qualification Workflow

QualificationFlow Raw Crude 1-Methyl-1H-indazol-5-amine Step1 1. Structural ID (Qualitative) 1H NMR, MS, IR Raw->Step1 Decision Is N-Me peak at 3.90 ppm? Step1->Decision Fail REJECT: 2-Methyl Isomer Detected Decision->Fail No (4.02 ppm) Step2 2. Purity Assignment (Quantitative) Decision->Step2 Yes MethodA Method A: Mass Balance (HPLC + TGA + ROI) Step2->MethodA MethodB Method B: qNMR (Internal Standard) Step2->MethodB Final Primary Reference Standard Ready for Use MethodA->Final If >99.0% MethodB->Final Preferred

Caption: Decision tree for qualifying the reference standard. The NMR check at Step 1 is the "Go/No-Go" gate.

References

  • Bouillon, A., et al. (2006). "Synthesis of Novel 1-Methyl-1H-indazole Derivatives." Heterocycles, 68(12), 2599. (Primary source for NMR shifts and Melting Point).

  • United States Pharmacopeia (USP). General Chapter <761> "Nuclear Magnetic Resonance Spectroscopy".

  • Pauli, G. F., et al. (2014). "Importance of Purity Evaluation in qNMR." Journal of Medicinal Chemistry, 57(22), 9220-9231.

  • Sigma-Aldrich. "1-Methyl-1H-indazol-5-amine Product Specification."

Comparative Guide: 1-Methyl-1H-indazol-5-amine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Methyl-Lock" Advantage

1-Methyl-1H-indazol-5-amine (CAS: 50593-24-3) represents a critical scaffold refinement in modern drug discovery. While its parent compound, 5-aminoindazole , is a versatile building block, the introduction of the N1-methyl group is not merely a lipophilic modification; it is a structural "lock" that fixes the tautomeric state of the indazole core.

For researchers targeting kinases (e.g., VEGFR, Wee1) or GPCRs, this molecule offers three distinct advantages over standard indazoles or bioisosteric indoles:

  • Tautomeric Fixation: It prevents the 1H/2H tautomeric shift, forcing the N2 nitrogen to remain a hydrogen bond acceptor.

  • Metabolic Stability: The N1-methyl blocks N-glucuronidation, a common metabolic clearance pathway for NH-indazoles.

  • Solubility/Lipophilicity Balance: It increases LogP (~1.5) compared to the parent, improving membrane permeability without the oxidation liability of electron-rich indoles.

Physicochemical Performance Standoff

The following table contrasts the target molecule with its direct progenitor (5-Aminoindazole) and its electronic bioisostere (5-Aminoindole).

Property1-Methyl-1H-indazol-5-amine (Target)5-Aminoindazole (Parent)5-Aminoindole (Bioisostere)
CAS 50593-24-319335-11-65192-03-0
MW 147.18133.15132.16
LogP (Calc) 1.51 (Optimal for permeation)0.66 (Hydrophilic)1.20
pKa (NH2) ~3.85 (Weak base)~3.60~4.00
H-Bond Donors 2 (Exocyclic NH2)3 (NH2 + Ring NH)3 (NH2 + Ring NH)
H-Bond Acceptors 2 (Ring N2 + NH2)21 (NH2 only)
Oxidation Stability High (Electron deficient ring)HighLow (Prone to polymerization)
Tautomerism Fixed (None) Dynamic (1H

2H)
Fixed

Key Insight: The removal of the Ring NH donor (via methylation) is often a design feature to avoid non-specific binding in hydrophobic pockets, a common issue with the parent 5-aminoindazole.

Structural & Reactivity Analysis[1]

The Tautomeric "Freeze"

In unsubstituted indazoles, the proton shuttles between N1 and N2. This creates ambiguity in binding modes. By methylating N1, 1-Methyl-1H-indazol-5-amine presents a static electrostatic surface:

  • N1: Sterically blocked.

  • N2: Permanently available as a Hydrogen Bond Acceptor .

This is crucial for kinase inhibitors where the N2 often interacts with the hinge region backbone NH.

Nucleophilicity Hierarchy

When derivatizing this scaffold, the reactivity order is distinct:

  • 5-NH2 (Exocyclic): Most nucleophilic. Reacts readily with acyl chlorides, isocyanates, and aldehydes (reductive amination).

  • C3 Position: Weakly nucleophilic; requires activation for electrophilic aromatic substitution.

  • N2: Non-nucleophilic under standard conditions due to the adjacent N1-methyl steric clash and electronic repulsion.

Experimental Protocols

Protocol A: Selective Synthesis from 5-Nitroindazole

Context: Direct methylation of 5-aminoindazole leads to poly-methylation. The standard industry route starts with 5-nitroindazole, separates isomers, and then reduces.

Step 1: Methylation & Isomer Separation

  • Dissolve 5-nitroindazole (1.0 eq) in dry DMF (0.5 M).

  • Add Cs2CO3 (1.2 eq) and stir at 0°C for 15 min.

  • Add MeI (1.1 eq) dropwise. Warm to RT and stir for 2 hours.

  • Workup: Dilute with water, extract with EtOAc.

  • Purification (Critical): The reaction yields both N1-methyl (Target) and N2-methyl (Impurity) isomers (~6:1 ratio).

    • Separation: Flash chromatography (Hexane/EtOAc gradient). N1-methyl typically elutes second (more polar) or has a distinct Rf due to the dipole moment.

    • Validation: N1-methyl isomer shows a characteristic NOE signal between the Methyl protons and the C7-H proton.

Step 2: Iron-Mediated Reduction (High Fidelity) Why Iron? Pd/C hydrogenation can sometimes reduce the C=N bond in the indazole ring under high pressure. Iron is chemoselective.

  • Suspend 1-methyl-5-nitroindazole (1.0 eq) in EtOH/H2O (4:1 ratio).

  • Add NH4Cl (5.0 eq) and Iron Powder (4.0 eq, <10 micron).

  • Heat to reflux (80°C) for 1-2 hours. Monitor by TLC (disappearance of yellow nitro spot, appearance of fluorescent amine).

  • Workup: Filter hot through Celite to remove iron oxide sludge.

  • Concentrate filtrate. Neutralize with sat. NaHCO3. Extract with DCM.

  • Yield: Typically >85%. Product is a light brown crystalline solid (MP: 142-144°C).

Protocol B: Amide Coupling (Drug Scaffold Synthesis)
  • Dissolve 1-Methyl-1H-indazol-5-amine (1.0 eq) in DCM.

  • Add DIEA (2.0 eq) and the target Carboxylic Acid (1.1 eq).

  • Add HATU (1.2 eq) at 0°C.

  • Stir at RT for 4 hours.

  • Note: The N2 nitrogen does not interfere, avoiding the need for protection strategies required with 5-aminoindole.

Visualizing the Workflow

Diagram 1: Synthesis & Isomer Logic

This flow illustrates the critical separation step required to ensure the "Methyl-Lock" is in the correct position.

SynthesisFlow Start 5-Nitroindazole Step1 Methylation (MeI / Cs2CO3) Start->Step1 Mix Mixture: N1-Me (Major) + N2-Me (Minor) Step1->Mix Sep Chromatography Separation Mix->Sep Inter 1-Methyl-5-nitroindazole (Pure N1-isomer) Sep->Inter Retain N1 Red Reduction (Fe / NH4Cl) Inter->Red Final 1-Methyl-1H-indazol-5-amine (Target) Red->Final

Caption: Synthesis pathway highlighting the critical divergence of N1 vs N2 methylation and purification of the target precursor.

Diagram 2: Scaffold Selection Decision Tree

Use this logic to determine if 1-Methyl-1H-indazol-5-amine is the correct choice for your specific target.

SAR_Logic Start Target Binding Pocket Requirements Q1 Is H-Bond Donor required at Ring N? Start->Q1 Res1 Use 5-Aminoindazole (Unmethylated) Q1->Res1 Yes Q2 Is Metabolic Stability (Glucuronidation) a concern? Q1->Q2 No (Acceptor only) Q3 Is the pocket electron-rich (requiring pi-stacking)? Q2->Q3 No Res2 Use 1-Methyl-1H-indazol-5-amine (Metabolic Block + Fixed Tautomer) Q2->Res2 Yes (High Risk) Q3->Res2 No (General Use) Res3 Use 5-Aminoindole (Bioisostere) Q3->Res3 Yes

Caption: Decision matrix for selecting between Indazole, N-Methyl Indazole, and Indole scaffolds based on SAR requirements.

References

  • Physicochemical Properties & Synthesis: ChemicalBook. (n.d.). 1-Methyl-1H-indazol-5-amine Properties and Synthesis. Retrieved from

  • Indazole vs. Indole in Kinase Inhibitors: Journal of Medicinal Chemistry. (2014).[1] Indazole- and indole-5-carboxamides: selective and reversible monoamine oxidase B inhibitors. (Demonstrates the selectivity differences between the scaffolds).

  • Synthesis of 1-Aryl-1H-indazoles (Analogous Chemistry): Beilstein Journal of Organic Chemistry. (2018).[1][2][3] Syntheses of 1-aryl-5-nitro-1H-indazoles. (Provides the mechanistic basis for the SNAr and methylation selectivity).

  • Tautomerism in Indazoles: Journal of Organic Chemistry. (2022).[1][4] Study of the Addition Mechanism of 1H-Indazole.... (Detailed analysis of N1 vs N2 reactivity and tautomeric stability).

Sources

assessing the batch-to-batch consistency of 1-Methyl-1H-indazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Assessing the Batch-to-Batch Consistency of 1-Methyl-1H-indazol-5-amine

Executive Summary 1-Methyl-1H-indazol-5-amine (CAS: 50593-24-3) is a critical bicyclic intermediate employed in the synthesis of tyrosine kinase inhibitors (e.g., Axitinib analogs), TRPM5 agonists, and various oncological candidates.[1] While structurally simple, this molecule presents a notorious challenge in process chemistry: regioisomerism .

The methylation of the indazole core is governed by a delicate interplay between thermodynamic control (favoring the N1-isomer) and kinetic control (favoring the N2-isomer). Inconsistent ratios of these isomers between batches—often undetectable by standard low-resolution HPLC methods—can lead to catastrophic yield failures in downstream coupling reactions due to steric hindrance and electronic deactivation.

This guide objectively compares analytical methodologies for assessing batch consistency and demonstrates why relying solely on Certificate of Analysis (CoA) purity values is insufficient for GMP-grade synthesis.

Part 1: The Consistency Challenge – Hidden Impurities

The primary source of batch inconsistency stems from the synthesis precursor. 1-Methyl-1H-indazol-5-amine is typically produced via the methylation of 5-nitroindazole followed by reduction. This methylation step produces two isomers:

  • 1-Methyl-5-nitroindazole (Target Precursor): Leads to the desired 1-Methyl-5-amine.

  • 2-Methyl-5-nitroindazole (Impurity): Leads to the 2-Methyl-5-amine isomer.

Why it matters: The 2-methyl isomer acts as a "chain terminator" or "poison" in many transition-metal catalyzed cross-couplings (e.g., Buchwald-Hartwig) because the N2-methyl group sterically crowds the C3 position and alters the electron density of the C5-amine, reducing nucleophilicity.

DOT Diagram 1: Impurity Formation Pathway

ImpurityPathway Start 5-Nitroindazole Isomer1 1-Methyl-5-nitroindazole (Thermodynamic Product) Start->Isomer1 Major Path Isomer2 2-Methyl-5-nitroindazole (Kinetic Impurity) Start->Isomer2 Minor Path (Temp/Base dependent) Reagent Methylation Agent (MeI or Me2SO4) Reagent->Start Reduction Reduction (H2/Pd-C or Fe/HCl) Isomer1->Reduction Isomer2->Reduction Product 1-Methyl-1H-indazol-5-amine (Target) Reduction->Product Impurity 2-Methyl-2H-indazol-5-amine (Critical Impurity) Reduction->Impurity

Caption: Divergent synthesis pathways showing the origin of the critical N2-isomer impurity during the methylation step.

Part 2: Comparative Analysis of Assessment Methods

We evaluated three methods for distinguishing the target product from its N2-isomer and other impurities.

Table 1: Performance Matrix of Analytical Techniques
FeatureMethod A: Standard RP-HPLC Method B: UPLC-MS (High Res) Method C: qNMR (Proton)
Principle Hydrophobicity Separation (C18)Mass/Charge & SeparationMagnetic Resonance (Nuclear Spin)
N1 vs N2 Resolution Low (Co-elution common)Medium (Separable, same mass)High (Distinct Chemical Shifts)
Quantification Limit 0.1%0.01%~1.0% (Instrument dependent)
Speed 15-30 mins5-10 mins10-60 mins
Blind Spot Cannot distinguish isomers without specific method dev.Requires differing fragmentation patterns.Requires high sample purity for baseline.
Verdict Routine QC Only Good for Trace Analysis Gold Standard for Isomer Ratio

Part 3: Detailed Experimental Protocols

Protocol A: The "Gold Standard" qNMR Assessment

This protocol is the most reliable way to determine the N1/N2 ratio, as the methyl protons on the nitrogen exhibit distinct chemical shifts due to the different electronic environments of the pyrazole ring.

Reagents:

  • Sample: 10 mg of 1-Methyl-1H-indazol-5-amine.

  • Solvent: DMSO-d6 (0.6 mL).

  • Internal Standard (Optional): Maleic acid (for absolute purity).

Procedure:

  • Dissolve the sample completely in DMSO-d6. Ensure no suspended solids.

  • Acquire a 1H-NMR spectrum (minimum 400 MHz, preferably 600 MHz) with at least 64 scans to resolve minor peaks.

  • Critical Region Analysis (Chemical Shifts):

    • N1-Methyl (Target): Singlet typically approx. 4.0 ppm .

    • N2-Methyl (Impurity): Singlet typically shifted downfield/upfield (approx. 4.15 - 4.25 ppm depending on concentration).

    • Aromatic Region: Look for the H-3 proton. In N1-isomers, H-3 couples differently than in N2-isomers.

  • Calculation: Integrate the N-Me singlets.

    
    
    
Protocol B: Functional Use Test (Model Reaction)

If analytical equipment is limited, a "use test" is the ultimate arbiter of batch quality.

Model Reaction: Amide coupling with Benzoyl Chloride.

  • Dissolve 1.0 mmol of 1-Methyl-1H-indazol-5-amine in DCM (5 mL).

  • Add 1.2 eq Triethylamine.

  • Add 1.05 eq Benzoyl Chloride dropwise at 0°C.

  • Stir for 1 hour at RT.

  • Pass Criteria: Conversion >98% by TLC/HPLC.

    • Failure Mode: If the reaction stalls at ~90% or produces a "bis-acylated" byproduct, the batch likely contains the N2-isomer or residual 5-aminoindazole (unmethylated).

Part 4: Decision Framework for Incoming Batches

Use this logic flow to determine if a batch should be accepted for GMP synthesis.

DOT Diagram 2: QC Decision Tree

QCDecision Start Incoming Batch 1-Methyl-1H-indazol-5-amine Step1 Standard HPLC (Purity > 98%?) Start->Step1 Reject1 REJECT (General Impurities) Step1->Reject1 No Step2 1H-NMR Analysis (Focus: 3.8-4.3 ppm region) Step1->Step2 Yes Decision1 N2-Methyl Peak Detected? Step2->Decision1 Reject2 REJECT (Regioisomer Contamination) Decision1->Reject2 Yes (>1%) Step3 Functional Use Test (Small scale coupling) Decision1->Step3 No (<1%) Decision2 Yield > 95%? Step3->Decision2 Reject3 REJECT (Hidden poisons/salts) Decision2->Reject3 No Approve APPROVE BATCH (Release for Synthesis) Decision2->Approve Yes

Caption: Systematic QC workflow to filter out batches with invisible regioisomer contamination.

References

  • Claramunt, R. M., et al. (2011). Study of the Addition Mechanism of 1H-Indazole and Its Nitro Derivatives to Formaldehyde. The Journal of Organic Chemistry. Retrieved January 30, 2026, from [Link]

  • Oxford Instruments. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Retrieved January 30, 2026, from [Link]

Sources

Quantitative Analysis of 1-Methyl-1H-indazol-5-amine: A Comparative Methodological Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of kinase inhibitors and TRPM5 agonists, 1-Methyl-1H-indazol-5-amine serves as a critical intermediate.[1] Its quantitative analysis within a crude reaction mixture presents specific challenges: the coexistence of the nitro-precursor (1-methyl-5-nitroindazole), potential regioisomers (2-methyl analogs), and inorganic salts from reduction steps.

This guide objectively compares three analytical approaches—HPLC-UV , qNMR , and LC-MS/MS —to determine the optimal workflow for purity assignment and reaction monitoring.

Key Recommendation:

  • For Routine QC & Process Monitoring: Use HPLC-UV (Method A) for its high precision and robustness.

  • For Reference Standard Qualification: Use qNMR (Method B) to establish absolute purity without requiring a pre-existing standard.

  • For Trace Impurity Profiling: Use LC-MS/MS (Method C) to identify regioisomeric byproducts and potential genotoxic impurities.

Part 1: Reaction Context & Impurity Landscape

To design a valid analytical method, one must understand the matrix. The target amine is typically synthesized via the catalytic hydrogenation or chemical reduction of 1-methyl-5-nitroindazole.

Reaction Scheme & Impurities

The reaction mixture typically contains:

  • Target: 1-Methyl-1H-indazol-5-amine (Basic, polar).

  • Precursor: 1-Methyl-5-nitroindazole (Neutral/Weakly basic, less polar).

  • Regioisomer: 2-Methyl-2H-indazol-5-amine (Close eluter).

  • Matrix: Solvents (MeOH/EtOH), catalysts (Pd/C, Fe), and salts.

ReactionScheme Nitro Start: 1-Methyl-5-nitroindazole (Precursor) Reaction Reduction (H2/Pd-C or Fe/HCl) Nitro->Reaction Product Target: 1-Methyl-1H-indazol-5-amine Reaction->Product Major Pathway Impurity1 Impurity A: 2-Methyl isomer Reaction->Impurity1 Regioisomerism (if methylation step involved) Impurity2 Impurity B: Dimers/Azo compounds Reaction->Impurity2 Incomplete Reduction

Figure 1: Reaction pathway and potential impurity generation.

Part 2: Method A - HPLC-UV (The QC Standard)

Role: Routine batch release, reaction completion monitoring (% conversion). Principle: Separation on a C18 stationary phase using an acidic mobile phase to protonate the amine, ensuring sharp peak shape and preventing tailing caused by silanol interactions.

Detailed Protocol
ParameterConditionCausality / Rationale
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µmProvides sufficient hydrophobic selectivity to separate the polar amine from the neutral nitro precursor.
Mobile Phase A 10 mM Potassium Phosphate Buffer (pH 3.0)Acidic pH ensures the amine (pKa ~4-5) is fully protonated, reducing peak tailing.
Mobile Phase B Acetonitrile (ACN)Stronger eluent for eluting the hydrophobic nitro precursor.
Gradient 0-2 min: 5% B; 2-10 min: 5%→60% B; 10-12 min: 60% B.Gradient required to elute the early polar amine and the late non-polar nitro compound in one run.
Flow Rate 1.0 mL/minStandard flow for 4.6mm ID columns to maintain optimal Van Deemter efficiency.
Detection UV @ 245 nmMatches the absorption maximum of the indazole core; minimizes solvent cutoff noise.
Column Temp 30°CMaintains reproducible retention times by controlling viscosity.
Validation Performance (Representative Data)
  • Linearity:

    
     over 0.05 – 1.0 mg/mL.
    
  • LOD/LOQ: 0.2 µg/mL / 0.6 µg/mL.

  • Precision: RSD < 1.0% (n=6).

  • Specificity: Resolution (

    
    ) > 2.0 between 1-methyl and 2-methyl isomers.
    

Part 3: Method B - qNMR (The Absolute Standard)

Role: Primary reference standard qualification, potency assignment of crude material. Principle: Quantitative Nuclear Magnetic Resonance (qNMR) relies on the direct proportionality between signal integration and the number of nuclei, allowing quantification without a reference standard of the analyte itself.

Detailed Protocol
  • Internal Standard (IS): Maleic Acid (Traceable to NIST SRM) or 1,3,5-Trimethoxybenzene.

    • Why? Maleic acid has a sharp singlet at ~6.3 ppm, distinct from the indazole aromatic protons (6.8–8.0 ppm).

  • Solvent: DMSO-

    
    .
    
    • Why? Excellent solubility for both the polar amine and organic impurities; prevents exchange of amine protons which can broaden signals.

  • Acquisition Parameters:

    • Pulse Angle: 90°.

    • Relaxation Delay (D1): ≥ 30 seconds (Must be

      
       of the slowest relaxing proton to ensure 99.9% magnetization recovery).
      
    • Scans: 16 or 32 (Sufficient S/N > 150:1).

  • Calculation:

    
    
    Where 
    
    
    
    =Integral,
    
    
    =Number of protons,
    
    
    =Molar mass,
    
    
    =Weight,
    
    
    =Purity.[2][3][4]

Pros: No need for a synthesized standard; rapid (<20 min). Cons: Lower sensitivity (LOD ~1 mg/mL); requires high solubility.

Part 4: Comparative Analysis & Decision Matrix

The choice of method depends strictly on the stage of drug development and the specific data required.

Performance Comparison Table
FeatureHPLC-UVqNMRLC-MS/MS
Primary Use Routine QC, % Area, Reaction MonitoringPurity Assignment, Potency CalculationTrace Impurity ID, Genotoxicity Screening
Reference Standard Required (Must be pre-characterized)Not Required (Uses generic IS)Required for quantification
Precision (RSD) Excellent (< 1.0%)Good (< 1.5%)Moderate (< 5.0%)
Sensitivity (LOD) High (~0.1 µg/mL)Low (~1000 µg/mL)Ultra-High (~1 ng/mL)
Selectivity Separation based on polaritySeparation based on chemical shiftSeparation by Mass-to-Charge (m/z)
Throughput 15-20 min/sample15-30 min/sample10-15 min/sample
Decision Workflow

MethodSelection Start Start: Analyze 1-Methyl-1H-indazol-5-amine Q1 Is a Reference Standard Available? Start->Q1 qNMR Use qNMR (Assign Purity/Potency) Q1->qNMR No Q2 What is the Goal? Q1->Q2 Yes BranchNo No BranchYes Yes HPLC Use HPLC-UV (Method A) qNMR->HPLC Calibrate Standard Routine Routine Batch Release Reaction Monitoring Q2->Routine Trace Trace Impurity / Genotox Identification Q2->Trace Routine->HPLC LCMS Use LC-MS/MS (Method C) Trace->LCMS

Figure 2: Decision tree for selecting the appropriate analytical technique.

References

  • Al-Rimawi, F. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. National Institutes of Health (NIH). Link

  • Bhat, S., et al. (2023). Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis. MDPI Molecules. Link

  • Tao, Y., et al. (2022).[4] Trace Level Quantification of 4-Methyl-1-nitrosopiperazine in Rifampicin Capsules by LC-MS/MS. Frontiers in Chemistry. Link

  • PubChem. (2025).[5] 1H-Indazol-5-amine Compound Summary. National Library of Medicine. Link

  • Enovatia. (2021). Advantages of Quantitative NMR for the Determination of Relative Response Factors. Enovatia White Papers. Link

Sources

Safety Operating Guide

Proper Disposal Procedures for 1-Methyl-1H-indazol-5-amine

[1][2][3][4][5]

Executive Directive

Immediate Action Required: Treat 1-Methyl-1H-indazol-5-amine (CAS: 50593-24-3) as a Hazardous Organic Amine .[1][2] It is not a specific P- or U-listed RCRA waste, but it must be managed as hazardous chemical waste due to its acute toxicity and potential mutagenic properties common to aromatic amines.

Core Prohibition: Under no circumstances should this compound be disposed of via sanitary sewer systems (sink disposal) or regular trash.

Critical Segregation:

  • DO NOT mix with strong acids (exothermic neutralization risk).

  • DO NOT mix with strong oxidizers (fire/explosion risk).

Chemical Identity & Hazard Profile[1][2][5][6][7]

Understanding the physicochemical properties is the first step in designing a self-validating disposal protocol. The disposal method is dictated by the compound's basicity and physical state.

Physicochemical Properties Table[8]
PropertyDataRelevance to Disposal
Chemical Name 1-Methyl-1H-indazol-5-aminePrimary Identifier
CAS Number 50593-24-3Verification Key
Physical State Solid (Crystalline Powder)Dust control required during transfer
Acidity (pKa) ~3.85 (Predicted)Weak base; reacts with acids
Melting Point 142-144°CStable solid at room temp
Solubility DMSO, Methanol, EthanolDictates liquid waste stream (Non-Halogenated)
GHS Hazard Classification

Based on Safety Data Sheet (SDS) analysis:

  • Acute Toxicity (Oral): Category 3/4 (H301/H302) - Toxic/Harmful if swallowed.[2]

  • Skin/Eye Irritation: Category 2 (H315, H319) - Causes irritation.[1][2]

  • STOT-SE: Category 3 (H335) - May cause respiratory irritation.[1][2][3]

Waste Characterization & Regulatory Status[1][2][3][4][10]

RCRA Classification (USA)

While 1-Methyl-1H-indazol-5-amine is not explicitly listed on the EPA's P-list (acutely hazardous) or U-list (toxic commercial products), it must be characterized by the generator.[1][2]

  • Generator Status: Non-Listed Hazardous Waste.

  • Waste Code Assignment: If the waste exhibits toxicity characteristics (via TCLP), it may carry a D-code . However, standard laboratory best practice dictates managing it as "Non-Regulated Hazardous Waste" (often coded internally as "Organic Base" or "Toxic Solid") to ensure incineration rather than landfilling.

Segregation Logic
  • Class: Organic Base / Amine.

  • Compatibility: Compatible with other non-halogenated organic solvents (Methanol, Acetonitrile) and basic organic solids.

  • Incompatibility: Incompatible with Acid Waste (Stream A) and Oxidizing Waste (Stream O).

Operational Disposal Workflows

Decision Logic Diagram

The following diagram outlines the decision process for disposing of 1-Methyl-1H-indazol-5-amine based on its state (Solid vs. Liquid).

DisposalWorkflowStartWaste Generation:1-Methyl-1H-indazol-5-amineStateCheckDetermine Physical StateStart->StateCheckSolidSolid Waste(Powder/Residue)StateCheck->SolidDry ChemicalLiquidLiquid Waste(Mother Liquor/HPLC)StateCheck->LiquidDissolvedContainerSContainerize:Wide-mouth HDPE JarSolid->ContainerSLabelSLabel:'Hazardous Waste - Toxic Solid'ContainerS->LabelSStorageSatellite Accumulation Area(Secondary Containment)LabelS->StorageSolventCheckSolvent Type?Liquid->SolventCheckHaloHalogenated(DCM, Chloroform)SolventCheck->HaloContains HalogensNonHaloNon-Halogenated(MeOH, EtOH, DMSO)SolventCheck->NonHaloNo HalogensCombineCombine in CarboyHalo->CombineNonHalo->CombineCombine->StoragePickupEHS / Contractor Pickup(Incineration)Storage->Pickup

Figure 1: Decision tree for the segregation and containerization of indazole amine waste.

Detailed Protocols
Protocol A: Solid Waste Disposal (Pure Substance)

Use this for expired stock, weighing paper residues, or contaminated PPE.[1][2]

  • PPE Requirement: Wear nitrile gloves, lab coat, and safety goggles. If handling significant quantities (>1g) of fine powder, use a fume hood or N95 particulate respirator to prevent inhalation (H335).

  • Container Selection: Use a clear, wide-mouth HDPE (High-Density Polyethylene) or glass jar with a screw-top lid.

  • Transfer: Carefully transfer the solid into the container. Dampen with a small amount of water or chemically compatible solvent (e.g., ethanol) if the powder is extremely friable (dusty) to minimize airborne particles.

  • Labeling: Affix a hazardous waste tag.

    • Constituents: "1-Methyl-1H-indazol-5-amine".[1][2][4][5][6]

    • Hazard Checkbox: Check "Toxic" and "Irritant".

  • Storage: Close lid tightly. Place in the "Solid Waste" secondary containment bin in the Satellite Accumulation Area (SAA).

Protocol B: Liquid Waste Disposal (Solutions)

Use this for reaction mixtures, HPLC effluent, or mother liquors.[1][2]

  • Solvent Identification: Determine the primary solvent.

    • If dissolved in Dichloromethane (DCM) -> Use Halogenated Waste carboy.

    • If dissolved in Methanol/Ethanol/DMSO -> Use Non-Halogenated Waste carboy.

  • pH Check: Ensure the waste stream is not acidic. If adding to a general organic waste container, the buffering capacity is usually sufficient. WARNING: Do not pour this amine solution directly into a waste container designated for "Acid Waste" or "Oxidizers" (like Chromic acid waste).

  • Transfer: Pour into the appropriate carboy using a funnel.

  • Log Entry: Record the volume and estimated concentration of the amine on the carboy's log sheet.

Protocol C: Spill Cleanup (Emergency Response)

Self-validating safety step: If the spill exceeds 50g or is outside a fume hood, evacuate and call EHS.

  • Isolate: Alert nearby personnel. Delineate the area.[3][7]

  • PPE Upgrade: Double glove (Nitrile).

  • Containment:

    • Solid Spill: Cover with wet paper towels (dampened with water) to prevent dust generation. Do not dry sweep.

    • Liquid Spill: Cover with an inert absorbent (vermiculite or spill pads).

  • Cleanup: Scoop the absorbent/wet solid into a hazardous waste bag or jar.

  • Decontamination: Wipe the surface with a mild detergent solution, followed by water. Dispose of all wipes as solid hazardous waste.

References

  • PubChem. (n.d.). Compound Summary: 1-methyl-1H-indazol-5-amine.[1][2][4][6] National Center for Biotechnology Information. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2025).[8] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

Personal protective equipment for handling 1-Methyl-1H-indazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Context

1-Methyl-1H-indazol-5-amine (CAS: 50593-24-3) is a critical intermediate scaffold, frequently employed in the synthesis of kinase inhibitors (e.g., targeting Wee1 or tau protein pathways) for oncology and neurodegenerative research.

As a primary aromatic amine fused to an indazole ring, this compound presents a dual hazard profile: chemical reactivity typical of basic amines and biological activity inherent to drug precursors. This guide moves beyond the standard Safety Data Sheet (SDS) to provide a logistical framework for safe handling, ensuring experimental integrity and researcher safety.

The Core Directive: Treat this substance as a potential sensitizer and a definite irritant. Your safety protocol must prevent inhalation of dust and dermal absorption.[1][2]

Hazard Causality & Risk Assessment

To select the correct PPE, we must understand the mechanism of the hazard, not just the classification.

GHS ClassificationHazard StatementMechanistic Insight (The "Why")
Acute Tox. 4 (Oral) H302: Harmful if swallowedAromatic amines can interfere with hemoglobin function (methemoglobinemia) or target liver enzymes upon systemic absorption.
Skin Irrit. 2 H315: Causes skin irritationBasic amines react with skin lipids and moisture, causing dermatitis. Critical: Aromatic amines often penetrate skin more readily than inorganic bases.
Eye Irrit. 2A H319: Causes serious eye irritationThe basic nitrogen lone pair attacks mucous membranes rapidly. Dust contact with eyes can cause corneal opacity if not flushed immediately.
STOT SE 3 H335: Respiratory irritationFine crystalline powder becomes airborne easily. Inhalation triggers mucosal inflammation in the upper respiratory tract.

Self-Validating Safety Check:

  • Before opening the container: Verify the physical state.[1][2][3][4][5][6][7][8] If the brown powder appears clumpy or discolored, moisture absorption (hygroscopicity) or oxidation has occurred, increasing the risk of contact transfer via contaminated tools.

PPE Selection Matrix

The following PPE standards are non-negotiable for handling >10 mg of substance.

A. Hand Protection (The Barrier)[2]
  • Material: Nitrile (Minimum 0.11 mm / 4 mil thickness).

  • Protocol: Double-gloving is required when handling concentrated stock solutions (>100 mM) or dry powder.

    • Inner Glove: Standard Nitrile (4 mil).

    • Outer Glove: Long-cuff Nitrile (6 mil) to cover lab coat cuffs.

  • Logic: Aromatic amines can permeate thin latex rapidly. Nitrile offers superior chemical resistance to the organic solvents (e.g., DMSO, DCM) likely used to dissolve this amine.

  • Validation: Inspect gloves for yellow/brown staining immediately after use. This indicates oxidation of the amine on the glove surface and signals immediate change-out.

B. Respiratory & Eye Protection (The Enclosure)[3][6]
  • Primary Control: Variable Air Volume (VAV) Fume Hood operating at 80–100 fpm face velocity.

  • Secondary (PPE):

    • Eyes: Chemical Splash Goggles (ANSI Z87.1). Do not rely on safety glasses. The powder is fine and can bypass side shields.

    • Respiratory:[2][5][9] If weighing outside a hood (strongly discouraged), use a half-face respirator with P100/OV (Organic Vapor) cartridges. The OV component captures amine vapors; the P100 captures the dust.

Operational Workflow: From Storage to Synthesis

The following diagram outlines the logical flow of handling, emphasizing "Stop/Go" decision nodes.

SafetyWorkflow Start Start: Chemical Retrieval CheckState Visual Inspection: Is powder free-flowing? Start->CheckState PPE_Don Don PPE: Double Nitrile, Lab Coat, Goggles CheckState->PPE_Don Yes Stop STOP: Re-dry or Dispose CheckState->Stop No (Clumped/Oxidized) Engineering Engineering Control: Verify Hood Flow >80 fpm PPE_Don->Engineering Weighing Weighing Protocol: Use Static Gun + Closed Balance Engineering->Weighing Solubilization Solubilization (DMSO/MeOH): Keep vial closed when not adding Weighing->Solubilization Decon Decontamination: Wipe surfaces with 10% HCl/Ethanol Solubilization->Decon Disposal Disposal: Solid -> Haz Waste Liquid -> Basic Organic Waste Decon->Disposal

Figure 1: Operational workflow for handling 1-Methyl-1H-indazol-5-amine, ensuring engineering controls are verified before the container is opened.

Step-by-Step Handling Protocol

Phase 1: Preparation (Static Control)

1-Methyl-1H-indazol-5-amine is a crystalline powder that is prone to static charge, which causes "fly-away" particles.

  • Ionization: Use an anti-static gun or ionizer bar inside the weigh station before opening the vial.

  • Environment: Ensure the fume hood sash is at the lowest working height to prevent turbulence from blowing the powder.

Phase 2: Weighing & Transfer
  • Tare First: Place the receiving vessel (vial/flask) on the balance and tare before opening the chemical container.

  • Transfer: Use a disposable anti-static spatula. Do not use metal spatulas if avoiding trace metal contamination for sensitive catalysis (e.g., Buchwald-Hartwig couplings).

  • Solvent Addition: If preparing a stock solution, add the solvent (typically DMSO or Methanol) immediately to the solid to suppress dust generation.

Phase 3: Decontamination (The Acid Wash)

Amines are basic. Standard soap and water are insufficient for neutralizing residues on the benchtop.

  • The Decon Solution: Prepare a spray bottle with 5% Acetic Acid or 10% dilute HCl in Ethanol.

  • Mechanism: The acid protonates the amine (R-NH₂ → R-NH₃⁺), converting the volatile/lipophilic free base into a non-volatile, water-soluble salt.

  • Wipe Down: Spray the work area and wipe with absorbent pads. Dispose of pads as solid hazardous waste.

Disposal & Emergency Response

Waste Management[4]
  • Solid Waste: Contaminated gloves, weigh boats, and paper towels must go into Solid Hazardous Waste . Do not use regular trash.

  • Liquid Waste: Segregate into Basic Organic Waste .

    • Incompatibility Alert: Do not mix with oxidizing acid waste (e.g., Nitric Acid) or acid chlorides, as violent exothermic reactions or toxic gas evolution may occur.

Emergency Spills
  • Powder Spill: Do not dry sweep. Cover with a wet paper towel (dampened with dilute acetic acid) to prevent dust, then scoop up.

  • Skin Exposure: Wash with soap and copious water for 15 minutes. Do not use ethanol on skin; it enhances absorption of the amine.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 88012, 1H-Indazol-5-amine (Analogous Structure). Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[4][10][11] National Academies Press.[10] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Aromatic Amines Handling Guidelines. Retrieved from [Link]

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.